Annonacin
Description
Structure
2D Structure
Properties
IUPAC Name |
(2S)-2-methyl-4-[(2R,8R,13R)-2,8,13-trihydroxy-13-[(2R,5R)-5-[(1R)-1-hydroxytridecyl]oxolan-2-yl]tridecyl]-2H-furan-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H64O7/c1-3-4-5-6-7-8-9-10-11-15-21-31(38)33-23-24-34(42-33)32(39)22-17-16-19-29(36)18-13-12-14-20-30(37)26-28-25-27(2)41-35(28)40/h25,27,29-34,36-39H,3-24,26H2,1-2H3/t27-,29+,30+,31+,32+,33+,34+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNODZYPOIPVPRF-CGWDHHCXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC(C1CCC(O1)C(CCCCC(CCCCCC(CC2=CC(OC2=O)C)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCC[C@H]([C@H]1CC[C@@H](O1)[C@@H](CCCC[C@@H](CCCCC[C@H](CC2=C[C@@H](OC2=O)C)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H64O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20892989 | |
| Record name | Annonacin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20892989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
596.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
111035-65-5 | |
| Record name | (+)-Annonacin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=111035-65-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Annonacin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111035655 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Annonacin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20892989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2S)-2-methyl-4-[(2R,8R,13R)-2,8,13-trihydroxy-13-[(2R,5R)-5-[(1R)-1-hydroxytridecyl]oxolan-2-yl]tridecyl]-2H-furan-5-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ANNONACIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/40372ET6TM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Annonacin's Mechanism of Action in Neuronal Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Annonacin, a potent acetogenin found in plants of the Annonaceae family, is a neurotoxin implicated in atypical Parkinsonism.[1] Its primary mechanism of action involves the inhibition of mitochondrial complex I, leading to a cascade of detrimental effects in neuronal cells. This guide provides a detailed examination of this compound's molecular interactions within neurons, focusing on mitochondrial dysfunction, energy depletion, oxidative stress, and the induction of cell death pathways. Quantitative data are summarized, key experimental methodologies are detailed, and crucial pathways and workflows are visualized to offer a comprehensive resource for researchers in neurotoxicology and drug development.
Core Mechanism of Action: Mitochondrial Complex I Inhibition
This compound is a lipophilic molecule that readily crosses the blood-brain barrier and cellular membranes.[2][3] Its primary intracellular target is the NADH:ubiquinone oxidoreductase, also known as Complex I, of the mitochondrial electron transport chain.[4] By binding to Complex I, this compound competitively inhibits the oxidation of NADH to NAD+, a critical step in cellular respiration.[5] This inhibition disrupts the electron flow through the respiratory chain, leading to two major consequences: a severe reduction in ATP synthesis and an increase in the production of reactive oxygen species (ROS).[6][7]
ATP Depletion
The inhibition of Complex I by this compound directly impairs the pumping of protons across the inner mitochondrial membrane, which is necessary to generate the proton-motive force for ATP synthase. This results in a significant, concentration-dependent decrease in intracellular ATP levels.[6][8] This energy depletion is a central factor in this compound-induced neurotoxicity.[5][9] Studies have shown that providing alternative energy sources, such as high concentrations of glucose or mannose to stimulate glycolysis, can partially restore ATP levels and prevent neuronal cell death, highlighting the critical role of energy failure in this compound's mechanism.[5][9]
Oxidative Stress
While ATP depletion is the primary driver of this compound's neurotoxicity, the inhibition of Complex I also leads to the leakage of electrons from the electron transport chain, which then react with molecular oxygen to form superoxide radicals (O₂⁻).[6] This initiates a cascade of reactive oxygen species (ROS) production. However, studies have shown that while this compound does induce ROS production, antioxidants do not prevent the redistribution of tau protein or cell death, suggesting that oxidative stress is a secondary, rather than a primary, cause of these specific pathological events.[6][8]
Downstream Pathophysiological Consequences
The initial insult of mitochondrial dysfunction triggers a series of downstream events that ultimately lead to neuronal death and pathology reminiscent of neurodegenerative diseases.
Tau Pathology
A significant consequence of this compound-induced ATP depletion is the disruption of microtubule dynamics and the subsequent mislocalization of the microtubule-associated protein tau.[8][10] In healthy neurons, tau is primarily located in the axons, where it stabilizes microtubules. Following treatment with this compound, there is a redistribution of tau from the axons to the neuronal cell body.[6][11] This somatic accumulation of tau is a hallmark of tauopathies. The mechanism appears to be linked to the retrograde transport of mitochondria, with some mitochondria having tau attached to their outer membrane.[8][10] This process is dependent on ATP, as other ATP-depleting neurotoxins produce a similar effect.[6][8]
Neuronal Cell Death
This compound induces neuronal cell death in a concentration-dependent manner.[6] The mode of cell death can be apoptotic or necrotic, depending on the severity and duration of the energy crisis.[5] Evidence for apoptosis includes the activation of caspases, such as caspase-3.[12][13] this compound has been shown to be highly toxic to dopaminergic neurons, which are particularly vulnerable to mitochondrial dysfunction, but it also affects other neuronal populations.[5][9]
Quantitative Data Summary
The following tables summarize key quantitative data from studies on this compound's effects on neuronal cells.
| Parameter | Cell Type | Value | Reference |
| EC50 (Cell Death) | Mesencephalic Dopaminergic Neurons | 0.018 µM (24h) | [5][9] |
| LC50 (Cell Death) | Dopaminergic Neurons | 0.018 µM | [1][5] |
| EC50 (Cell Death) | Rat Striatal Neurons | >50 nM (48h) | [6] |
| IC50 (Complex I Inhibition) | Brain Homogenates | Concentration-dependent | [2] |
| ATP Reduction | Rat Brain (in vivo) | 44% decrease | [2][7] |
Table 1: Cytotoxicity and Bioenergetic Effects of this compound.
| Compound | EC50 (Dopaminergic Neuron Death) | Relative Potency | Reference |
| This compound | 0.018 µM | ~105x more potent than MPP+ | [5][9] |
| Rotenone | 0.034 µM | ~56x more potent than MPP+ | [5][9] |
| MPP+ | 1.9 µM | Baseline | [5][9] |
Table 2: Comparative Neurotoxicity of Mitochondrial Complex I Inhibitors.
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the mechanism of action of this compound.
Protocol for Measuring Intracellular ATP Levels
Principle: This protocol utilizes a luciferase-based assay to quantify ATP levels in cultured neurons. The enzyme luciferase catalyzes the oxidation of luciferin in the presence of ATP, producing light that is proportional to the ATP concentration.
Materials:
-
Cultured neuronal cells (e.g., primary rat striatal or mesencephalic neurons)
-
This compound
-
Cell lysis reagent (e.g., somatic cell releasing reagent)
-
Luciferase/luciferin reagent (e.g., Vialight HS kit)
-
Luminometer
-
Protein assay reagent (e.g., BCA or Bradford)
Procedure:
-
Culture neurons in appropriate multi-well plates to the desired density.
-
Treat the cells with various concentrations of this compound for the desired time period (e.g., 6 hours for ATP depletion studies).[6] Include untreated control wells.
-
After treatment, wash the cells once with phosphate-buffered saline (PBS).
-
Lyse the cells by adding a suitable lysis reagent and incubating according to the manufacturer's instructions. This step releases the intracellular ATP.[4]
-
Transfer the cell lysates to a luminometer-compatible plate.
-
Add the luciferase/luciferin reagent to each well.
-
Immediately measure the luminescence using a luminometer.
-
In a parallel plate, determine the protein concentration of the cell lysates using a standard protein assay.
-
Normalize the luminescence readings to the protein concentration for each sample.
-
Express the results as a percentage of the ATP levels in control (untreated) cells.[6]
Protocol for Detection of Reactive Oxygen Species (ROS)
Principle: This protocol uses a fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (H2DCF-DA) or a carboxylated version (carboxy-DCFDA), to detect intracellular ROS.[14] The non-fluorescent probe is cell-permeable and is deacetylated by intracellular esterases to a non-fluorescent compound, which is then oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (DCF).
Materials:
-
Cultured neuronal cells
-
This compound
-
H2DCF-DA or carboxy-DCFDA probe
-
Fluorescence microscope or plate reader
-
Live-cell imaging medium
Procedure:
-
Culture neurons on glass-bottom dishes or in multi-well plates suitable for fluorescence imaging.
-
Treat the cells with this compound for the desired duration.
-
During the final 30-60 minutes of treatment, load the cells with the ROS probe (e.g., 5-10 µM H2DCF-DA) in serum-free medium.
-
Wash the cells twice with warm PBS or live-cell imaging medium to remove excess probe.
-
Acquire fluorescent images using a fluorescence microscope with appropriate filters (excitation ~488 nm, emission ~525 nm).[14] Alternatively, quantify the fluorescence intensity using a microplate reader.
-
For quantitative analysis, measure the mean fluorescence intensity per cell or per well.
-
Include a positive control (e.g., H₂O₂) and a negative control (untreated cells).
Protocol for Caspase-3 Activity Assay
Principle: This colorimetric assay measures the activity of caspase-3, a key executioner caspase in apoptosis. The assay utilizes a peptide substrate, Ac-DEVD-pNA, which is cleaved by active caspase-3 to release the chromophore p-nitroaniline (pNA). The amount of pNA produced is proportional to the caspase-3 activity and can be quantified by measuring the absorbance at 405 nm.[12]
Materials:
-
Cultured neuronal cells
-
This compound
-
Cell lysis buffer
-
Caspase-3 substrate (Ac-DEVD-pNA)
-
Assay buffer
-
Microplate reader
Procedure:
-
Culture neurons in multi-well plates and treat with this compound to induce apoptosis (e.g., 24-48 hours).
-
Harvest the cells and prepare cell lysates according to the assay kit manufacturer's instructions. This typically involves resuspending the cell pellet in a chilled lysis buffer and centrifuging to collect the supernatant containing the cytosolic extract.[12]
-
Determine the protein concentration of each lysate.
-
In a 96-well plate, add an equal amount of protein from each lysate to separate wells.
-
Add the caspase-3 substrate (Ac-DEVD-pNA) diluted in assay buffer to each well to initiate the reaction.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Include a negative control (untreated cell lysate) and a positive control (e.g., lysate from cells treated with a known apoptosis inducer like staurosporine).
-
Calculate the fold-increase in caspase-3 activity relative to the negative control.
Protocol for Immunocytochemistry of Tau Protein
Principle: This protocol uses specific antibodies to visualize the subcellular localization of tau protein in cultured neurons. This allows for the detection of the characteristic redistribution of tau from axons to the cell body following this compound treatment.[3]
Materials:
-
Cultured neuronal cells on coverslips or in chamber slides
-
This compound
-
4% Paraformaldehyde (PFA) for fixation
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% normal goat serum in PBS)
-
Primary antibody against tau (e.g., anti-phospho-tau or total tau)
-
Fluorescently labeled secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Fluorescence microscope
Procedure:
-
Culture neurons and treat with this compound for the desired time (e.g., 48 hours).[6]
-
Fix the cells with 4% PFA for 15-20 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding by incubating in blocking buffer for 1 hour at room temperature.
-
Incubate the cells with the primary anti-tau antibody diluted in blocking buffer overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody diluted in blocking buffer for 1-2 hours at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
Counterstain the nuclei with DAPI for 5-10 minutes.
-
Mount the coverslips onto microscope slides with an anti-fade mounting medium.
-
Visualize the cells using a fluorescence microscope and capture images. Analyze the images for changes in tau localization.
Visualizations
The following diagrams illustrate the key signaling pathways and experimental workflows described in this guide.
Caption: this compound's core signaling pathway in neuronal cells.
Caption: Experimental workflow for ATP measurement.
Caption: Experimental workflow for ROS detection.
Conclusion
The mechanism of action of this compound in neuronal cells is centered on its potent inhibition of mitochondrial Complex I. This leads to a severe energy deficit, which is the primary driver of its neurotoxicity, culminating in tau pathology and neuronal cell death. While oxidative stress is a consequence of Complex I inhibition, it appears to play a secondary role in the key pathological features observed. The detailed understanding of these mechanisms, facilitated by the experimental approaches outlined in this guide, is crucial for assessing the risks associated with this compound exposure and for the development of potential therapeutic strategies for related neurodegenerative conditions. Researchers and drug development professionals can utilize this information to design further studies aimed at elucidating the intricate details of this compound-induced neurodegeneration and to explore novel neuroprotective interventions.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Immunocytochemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 4. Determination of intracellular ATP in primary cultures of neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. This compound, a Natural Mitochondrial Complex I Inhibitor, Causes Tau Pathology in Cultured Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound, a natural mitochondrial complex I inhibitor, causes tau pathology in cultured neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The mitochondrial complex I inhibitor this compound is toxic to mesencephalic dopaminergic neurons by impairment of energy metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. abcam.com [abcam.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
Annonacin as a Mitochondrial Complex I Inhibitor: A Technical Guide
Abstract
Annonacin, a member of the acetogenin family of polyketides found in Annonaceae plants, is a potent neurotoxin implicated in the etiology of atypical parkinsonism.[1][2] Its primary mechanism of action is the inhibition of Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial electron transport chain.[1][3] This inhibition leads to a cascade of downstream cellular events, most notably profound ATP depletion, which is a key driver of its neurotoxicity.[4][5] Consequent effects include the redistribution of hyperphosphorylated tau protein, retrograde transport of mitochondria, and ultimately, neuronal cell death.[4][6][7] This document provides a comprehensive technical overview of this compound's role as a mitochondrial inhibitor, presenting quantitative data on its effects, detailed experimental protocols for its study, and visual diagrams of its mechanism and associated experimental workflows. This guide is intended for researchers, scientists, and professionals in drug development investigating neurodegenerative diseases and mitochondrial dysfunction.
Mechanism of Action
This compound exerts its cytotoxic effects primarily through the potent and specific inhibition of mitochondrial Complex I.[8] As a lipophilic molecule, it can readily cross cellular and mitochondrial membranes to reach its target.[2][9]
Inhibition of Mitochondrial Complex I
Complex I is the first and largest enzyme in the electron transport chain, responsible for oxidizing NADH to NAD+ and transferring electrons to ubiquinone. This process is coupled to the pumping of protons across the inner mitochondrial membrane, establishing the proton gradient necessary for ATP synthesis. This compound binds to the ubiquinone binding pocket of Complex I, effectively blocking this electron transfer.[3][10] This blockade has two major immediate consequences: a halt in NADH oxidation and an increase in electron leakage.
Downstream Cellular Consequences
The inhibition of Complex I by this compound initiates a cascade of events that culminate in neuronal death.
-
Profound ATP Depletion: The primary consequence of blocked NADH oxidation is a severe reduction in cellular ATP levels.[4][7] This energy crisis is considered the principal driver of this compound-induced neurotoxicity.[5] Cells dependent on oxidative phosphorylation, such as neurons, are particularly vulnerable. Studies show that providing alternative energy sources, such as high concentrations of glucose to stimulate glycolysis, can prevent this compound-induced cell death and tau pathology, underscoring the central role of ATP depletion.[4][6]
-
Tau Pathology and Redistribution: this compound treatment induces a pathological redistribution of the microtubule-associated protein tau.[4][7] In healthy neurons, tau is primarily located in the axons. Following exposure to this compound, hyperphosphorylated tau accumulates in the neuronal cell body and dendrites, a hallmark of many neurodegenerative tauopathies.[4][11] This redistribution is a direct consequence of ATP depletion, which disrupts axonal transport mechanisms.[6][7] this compound also leads to an increase in total tau protein levels by reducing proteasomal degradation and elevates the activity of tau kinases like Cdk5.[11][12]
-
Reactive Oxygen Species (ROS) Production: While Complex I inhibition can lead to the generation of ROS through electron leakage, studies suggest this is not the primary mechanism of this compound-induced cell death.[4] Treatment with antioxidants like NAC or trolox effectively scavenges the excess ROS produced by this compound but fails to prevent either the redistribution of tau or neuronal death.[4][6]
-
Neuronal Cell Death: At nanomolar concentrations, this compound induces concentration-dependent death of cultured neurons, including dopaminergic, striatal, and cortical neurons.[4][5][13] This toxicity is significantly more potent—up to 1000 times—than that of MPP+, another well-known Complex I inhibitor.[1][4] The cell death is primarily driven by the catastrophic drop in energy production.[5]
Quantitative Analysis of this compound's Effects
The following tables summarize the quantitative data from various in vitro studies, providing a comparative look at the potency and effects of this compound.
Table 2.1: Neurotoxicity of this compound in Various Neuronal Cultures
| Cell Type | Exposure Time | Effect Measured | Concentration (EC50 / LC50) | Reference |
|---|---|---|---|---|
| Mesencephalic Dopaminergic Neurons | 24 hours | Cell Death | 0.018 µM (EC50) | [5] |
| Cortical Neurons | 48 hours | Reduced Viability | 30.07 µg/mL (~50.4 µM) | [13][14] |
| Striatal Neurons | 48 hours | Cell Loss | Starting at 50 nM | [4] |
| Striatal Neurons | 48 hours | Tau Redistribution | Starting at 25 nM |[4] |
Table 2.2: Comparison of this compound with Other Mitochondrial Inhibitors
| Compound | Target | Cell Type | EC50 for Cell Death (24h) | Relative Potency | Reference |
|---|---|---|---|---|---|
| This compound | Complex I | Mesencephalic Neurons | 0.018 µM | ~105x > MPP+ | [5] |
| Rotenone | Complex I | Mesencephalic Neurons | 0.034 µM | ~56x > MPP+ | [5] |
| MPP+ | Complex I | Mesencephalic Neurons | 1.9 µM | Baseline |[5] |
Table 2.3: Effect of this compound on Cellular ATP Levels
| Cell Type | This compound Concentration | Exposure Time | ATP Level (% of Control) | Reference |
|---|---|---|---|---|
| Striatal Neurons | 50 nM | 6 hours | Not specified, but significantly decreased | [4] |
| Striatal Neurons | 100 nM | 6 hours | Significantly decreased, rescued by NDI1 | [4] |
| Mesencephalic Neurons | Not specified | Not specified | Significantly decreased, rescued by glucose |[5] |
Key Experimental Protocols
The following sections detail the methodologies for key experiments used to characterize the effects of this compound.
Primary Neuronal Cell Culture
This protocol is based on methods used for culturing primary striatal neurons for toxicity studies.[4]
-
Tissue Dissection: Dissect striata from embryonic day 17 Wistar rat embryos in ice-cold Hanks' Balanced Salt Solution (HBSS) supplemented with 20% fetal bovine serum (FBS).
-
Dissociation: Mechanically dissociate the tissue by gentle trituration through a fire-polished Pasteur pipette.
-
Plating: Plate the dissociated cells onto poly-L-lysine-coated 24-well plates or glass coverslips at a density of 1.25 x 10^5 cells/cm².
-
Culture Medium: Grow cells in Neurobasal medium supplemented with B27, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Incubation: Maintain cultures at 37°C in a humidified atmosphere of 5% CO2. Allow neurons to mature for 7-10 days in vitro before treatment.
Assessment of this compound-Induced Neurotoxicity
Neurotoxicity can be assessed by quantifying cell survival and viability.
-
Immunofluorescence for Cell Survival:
-
Treatment: Treat neuronal cultures with desired concentrations of this compound (e.g., 10 nM - 100 nM) for 48 hours.
-
Fixation: Fix cells with 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS) for 20 minutes at room temperature.
-
Permeabilization: Permeabilize cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Staining: Stain cell nuclei with 4′,6′-diamidino-2-phenylindole (DAPI) for 5 minutes.
-
Imaging: Acquire images using a fluorescence microscope.
-
Quantification: Count the total number of DAPI-stained nuclei. Neurons with condensed or fragmented nuclei are considered non-viable. Express survival as a percentage of vehicle-treated control cultures.[4]
-
-
MTT Assay for Cell Viability:
-
Treatment: Treat cultures in a 96-well plate with this compound for 48 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well at a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.
-
Solubilization: Add an equal volume of solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well and incubate overnight to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader. Viability is proportional to the absorbance.[14]
-
Quantification of Intracellular ATP Levels
-
Treatment: Expose neuronal cultures to this compound for the desired time (e.g., 6 hours).[4]
-
Lysis: Wash cells with ice-cold PBS and lyse them using a suitable lysis buffer compatible with ATP assays.
-
Assay: Use a commercial luciferin/luciferase-based ATP determination kit according to the manufacturer's instructions.
-
Measurement: Measure the luminescence using a luminometer.
-
Normalization: Normalize the ATP content to the total protein concentration in each sample, determined by a standard protein assay (e.g., BCA assay). Express results as a percentage of control.[4][5]
Measurement of Reactive Oxygen Species (ROS)
-
Treatment: Treat neuronal cultures with this compound for the desired time (e.g., 6 hours).[4]
-
Probe Loading: Load the cells with a fluorescent ROS sensor, such as Dihydrorhodamine 123 (DHR-123), by incubating them with the probe in culture medium for 30 minutes at 37°C.
-
Imaging: Wash the cells to remove excess probe and acquire fluorescence images using a microscope equipped for live-cell imaging.
-
Quantification: Measure the fluorescence intensity of individual neurons. An increase in fluorescence corresponds to an increase in ROS production.[4]
Analysis of Tau Pathology (Immunocytochemistry)
-
Treatment & Fixation: Follow steps 1-3 from Protocol 3.2 (Immunofluorescence).
-
Blocking: Block non-specific antibody binding with a solution of 5% normal goat serum and 0.1% Triton X-100 in PBS for 1 hour.
-
Primary Antibody: Incubate cells overnight at 4°C with a primary antibody specific for phosphorylated tau, such as AD2 (which recognizes pS396/pS404-tau).[4]
-
Secondary Antibody: Wash cells with PBS and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 594) for 1 hour at room temperature.
-
Imaging & Analysis: Mount coverslips and acquire images. Analyze the subcellular localization of the phospho-tau signal. Quantify the percentage of neurons showing intense, diffuse immunoreactivity in the cell body.[4]
Measurement of Mitochondrial Respiration & Complex I Activity
This is a generalized protocol using an extracellular flux analyzer (e.g., Seahorse XFe96) to assess the impact of an inhibitor like this compound.[15][16]
-
Cell Plating: Seed neurons in a Seahorse XF cell culture microplate and allow them to adhere and mature.
-
Assay Preparation: One hour before the assay, replace the culture medium with a weakly buffered assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine) and incubate in a non-CO2 incubator at 37°C.
-
Inhibitor Loading: Load the injector ports of the sensor cartridge with mitochondrial inhibitors: Port A (Oligomycin, ATP synthase inhibitor), Port B (FCCP, a protonophore/uncoupling agent), and Port C (Rotenone/Antimycin A, Complex I/III inhibitors). For direct assessment of this compound, it can be injected from a port prior to the other inhibitors.
-
Assay Execution: Place the microplate in the analyzer. The instrument measures the basal oxygen consumption rate (OCR).
-
Sequential Injections:
-
This compound Injection: Inject this compound and measure the subsequent OCR to determine its direct inhibitory effect on basal respiration.
-
Oligomycin Injection: The subsequent drop in OCR reveals the portion of respiration linked to ATP production.
-
FCCP Injection: This collapses the proton gradient, forcing the electron transport chain to function at its maximum rate. The resulting OCR indicates the maximal respiratory capacity. This compound pre-treatment is expected to severely blunt this response.
-
Rotenone/Antimycin A Injection: This combination shuts down all mitochondrial respiration, and the remaining OCR is due to non-mitochondrial sources.
-
-
Data Analysis: The software calculates key parameters of mitochondrial function. The difference in OCR before and after the Rotenone/Antimycin A injection represents the Complex I-dependent respiration.
Visualized Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key mechanisms and experimental processes described in this guide.
Caption: this compound's core mechanism of neurotoxicity.
Caption: Workflow for assessing this compound neurotoxicity.
Caption: Workflow for mitochondrial respiration analysis.
Conclusion
This compound is a powerful neurotoxin that acts as a highly potent inhibitor of mitochondrial Complex I.[1][8] Its primary mechanism of toxicity stems from the severe depletion of cellular ATP, which leads to downstream consequences including the disruption of axonal transport, pathological redistribution of phosphorylated tau, and ultimately, neuronal cell death.[4][5][7] While this compound does induce ROS production, this appears to be a secondary effect and not the principal cause of its cytotoxicity.[4] The detailed quantitative data and experimental protocols provided herein offer a foundational resource for researchers investigating the role of environmental toxins in neurodegeneration and for professionals developing therapeutic strategies targeting mitochondrial dysfunction and tauopathies. Understanding the precise molecular impacts of inhibitors like this compound is critical for elucidating the complex interplay between mitochondrial bioenergetics and neuronal health.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. austinpublishinggroup.com [austinpublishinggroup.com]
- 4. This compound, a Natural Mitochondrial Complex I Inhibitor, Causes Tau Pathology in Cultured Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The mitochondrial complex I inhibitor this compound is toxic to mesencephalic dopaminergic neurons by impairment of energy metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. jneurosci.org [jneurosci.org]
- 8. moscow.sci-hub.se [moscow.sci-hub.se]
- 9. Natural lipophilic inhibitors of mitochondrial complex I are candidate toxins for sporadic neurodegenerative tau pathologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In silico studies on cytotoxicity and antitumoral activity of acetogenins from Annona muricata L - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound, a natural lipophilic mitochondrial complex I inhibitor, increases phosphorylation of tau in the brain of FTDP-17 transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound, a natural lipophilic mitochondrial complex I inhibitor, increases phosphorylation of tau in the brain of FTDP-17 transgenic mice. - DZNEPUB [pub.dzne.de]
- 13. ir.library.louisville.edu [ir.library.louisville.edu]
- 14. "this compound in Asimina triloba fruit : implications for neurotoxicity." by Lisa Fryman Potts [ir.library.louisville.edu]
- 15. iovs.arvojournals.org [iovs.arvojournals.org]
- 16. researchgate.net [researchgate.net]
Annonacin in the Annonaceae Family: Natural Sources, Distribution, and Biological Activity
An In-depth Technical Guide for Researchers and Drug Development Professionals
Annonacin, a potent neurotoxic acetogenin, has garnered significant scientific interest due to its prevalence in the Annonaceae family and its complex biological activities. This technical guide provides a comprehensive overview of the natural sources, distribution, and quantification of this compound, alongside detailed experimental protocols and an exploration of its impact on cellular signaling pathways.
Natural Sources and Distribution of this compound
This compound is a member of the acetogenin class of polyketide natural products found almost exclusively in the Annonaceae plant family.[1] This family comprises over 130 genera and 2300 species, many of which are native to tropical and subtropical regions of the world.[2] this compound has been identified in various species, with Annona muricata (soursop or graviola) and Asimina triloba (pawpaw) being the most extensively studied sources.[3][4]
The distribution of this compound is not uniform throughout the plant, with concentrations varying significantly between the fruit pulp, seeds, leaves, and bark.[2][5] This variability is also observed between different species and even between different cultivars of the same species.
Table 1: Quantitative Distribution of this compound in Various Annonaceae Species
| Species | Plant Part | This compound Concentration | Reference(s) |
| Annona muricata (Soursop) | Fruit Pulp | 15 mg per average fruit; 0.768 mg/g dw | [6][7] |
| Commercial Nectar | 36 mg per can | [6] | |
| Leaf Infusion/Decoction | 140 µg per cup | [6] | |
| Seeds | 0.454 mg/g dw | [7] | |
| Leaves | - | [2] | |
| Asimina triloba (Pawpaw) | Fruit Pulp (frozen) | 7.0 mg per fruit; 0.070 mg/g | [4] |
| Fruit Pulp (fresh) | 12.3 mg per fruit; 0.123 mg/g | [4] | |
| Fruit Pulp | 1.25 to 36.4 mg/g dw | [7] | |
| Annona cherimola (Cherimoya) | Seeds | - | [8] |
| Annona squamosa (Sugar Apple) | Fruit Pulp | 0.0022 mg/g dw | [7] |
| Annona crassiflora (Marolo) | Fruit Pulp | 0.334 mg/g dw | [7] |
| Seeds | 5.905 mg/g dw | [7] | |
| Annona atemoya (Atemoya) | Fruit Pulp | 0.0038 mg/g dw | [7] |
| Seeds | 0.454 mg/g dw | [7] | |
| Rollinia mucosa (Biribá) | Fruit Pulp | 0.0018 mg/g dw | [7] |
dw = dry weight
Experimental Protocols
The extraction, isolation, and quantification of this compound are critical for research and drug development. The following protocols are synthesized from various cited studies.
2.1. Extraction of this compound
-
Soxhlet Extraction:
-
Dry the plant material (e.g., leaves, seeds, or fruit pulp) in a convection oven at 40°C for 48 hours.[9]
-
Grind the dried material into a fine powder.
-
Place a known quantity (e.g., 10 g) of the powdered material into a Soxhlet extraction thimble.[9]
-
Extract the material using a solvent such as ethanol, methanol, or ethyl acetate for a specified period (e.g., 72 hours).[9][10] The choice of solvent can influence the extraction efficiency and the profile of co-extracted compounds.[10]
-
After extraction, evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.[11]
-
-
Ultrasound-Assisted Extraction (UAE):
2.2. Isolation and Purification of this compound
-
Column Chromatography:
-
Dissolve the crude extract in a minimal amount of a suitable solvent.
-
Load the dissolved extract onto a silica gel column.[13]
-
Elute the column with a gradient of solvents with increasing polarity (e.g., hexane, ethyl acetate, methanol).[10][13]
-
Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).
-
Combine fractions containing the compound of interest, as identified by comparison with a standard, and evaporate the solvent to yield the purified this compound.
-
2.3. Quantification of this compound
-
High-Performance Liquid Chromatography (HPLC):
-
Chromatographic Conditions:
-
Procedure:
-
Prepare a standard curve using purified this compound of known concentrations.
-
Dissolve the extract or purified sample in the mobile phase.
-
Inject a known volume of the sample into the HPLC system.
-
Identify and quantify the this compound peak by comparing its retention time and peak area to the standard curve.
-
-
-
Mass Spectrometry (MS):
Signaling Pathways and Mechanism of Action
This compound exerts its biological effects, including its potent neurotoxicity, through the inhibition of mitochondrial complex I (NADH:ubiquinone oxidoreductase).[3][16] This inhibition disrupts the electron transport chain, leading to a cascade of downstream cellular events.
3.1. Inhibition of Mitochondrial Complex I and ATP Depletion
This compound is a powerful lipophilic inhibitor of mitochondrial complex I.[17] This inhibition blocks the transfer of electrons from NADH to ubiquinone, which has two major consequences:
-
Decreased ATP Production: The disruption of the electron transport chain significantly impairs oxidative phosphorylation, leading to a sharp decrease in cellular ATP levels.[18][19]
-
Increased Oxidative Stress: The blockage of electron flow can lead to the production of reactive oxygen species (ROS), although some studies suggest that cell death occurs independently of free radical production.[16]
3.2. This compound-Induced Neurotoxicity and Tau Pathology
The neurotoxicity of this compound is particularly relevant to the study of atypical Parkinsonism, which has been linked to the consumption of annonaceous plants in regions like Guadeloupe.[6][17]
-
Dopaminergic Neuron Death: this compound is highly toxic to mesencephalic dopaminergic neurons.[16]
-
Tau Pathology: this compound induces a redistribution of the microtubule-associated protein tau from the axons to the cell body in cultured neurons.[18][19] This is a hallmark of several neurodegenerative diseases, known as tauopathies. The ATP depletion caused by this compound is believed to be the primary driver of this tau redistribution.[18][19]
3.3. Anti-Cancer Activity and Associated Signaling Pathways
While known for its neurotoxicity, this compound has also been investigated for its anti-cancer properties.[20] It has been shown to induce apoptosis and inhibit proliferation in various cancer cell lines.[21]
-
Induction of Apoptosis: this compound can induce apoptotic cell death through the activation of caspase-3 and DNA fragmentation.[21]
-
Cell Cycle Arrest: It can cause cell cycle arrest at the G2/M phase.[21]
-
Inhibition of ERK Signaling: this compound has been shown to inhibit the extracellular signal-regulated kinase (ERK) signaling pathway, which is a key pathway for cell survival and proliferation.[21]
-
Inhibition of NKA and SERCA Pumps: Some studies suggest that this compound may also act by inhibiting Na+/K+-ATPase (NKA) and sarco/endoplasmic reticulum Ca2+-ATPase (SERCA) pumps, leading to cancer cell death.[22]
Conclusion
This compound is a potent bioactive compound with a significant presence in the Annonaceae family. Its dual role as a neurotoxin and a potential anti-cancer agent makes it a subject of intense research. This guide provides a foundational understanding of its natural sources, analytical methodologies, and mechanisms of action, offering a valuable resource for researchers and professionals in the fields of natural product chemistry, toxicology, and drug development. Further research is warranted to fully elucidate the therapeutic potential and toxicological risks associated with this compound and other acetogenins.
References
- 1. Acetogenin - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. moscow.sci-hub.se [moscow.sci-hub.se]
- 5. Annona muricata (Annonaceae): A Review of Its Traditional Uses, Isolated Acetogenins and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantification of acetogenins in Annona muricata linked to atypical parkinsonism in guadeloupe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound and Squamocin Contents of Pawpaw (<i>Asimina triloba</i>) and Marolo (<i>Annona crassiflora</i>) Fruits and Atemoya (<i>A</i>. <i>squamosa</i> × <i>A</i>. <i>cherimola</i>) Seeds - ProQuest [proquest.com]
- 8. mdpi.com [mdpi.com]
- 9. westmont.edu [westmont.edu]
- 10. Selective Polarity-guided Extraction and Purification of Acetogenins in Annona muricata L. Leaves [ijtech.eng.ui.ac.id]
- 11. oatext.com [oatext.com]
- 12. Ultrasound-Assisted Extraction of Total Acetogenins from the Soursop Fruit by Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. HPLC Method for the Simultaneous Determination of Ten Annonaceous Acetogenins after Supercritical Fluid CO2 Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. The mitochondrial complex I inhibitor this compound is toxic to mesencephalic dopaminergic neurons by impairment of energy metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. This compound, a lipophilic inhibitor of mitochondrial complex I, induces nigral and striatal neurodegeneration in rats: possible relevance for atypical parkinsonism in Guadeloupe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. This compound, a Natural Mitochondrial Complex I Inhibitor, Causes Tau Pathology in Cultured Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Polyketide Natural Products, Acetogenins from Graviola (Annona muricata L), its Biochemical, Cytotoxic Activity and Various Analyses Through Computational and Bio-Programming Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. This compound Exerts Antitumor Activity through Induction of Apoptosis and Extracellular Signal-regulated Kinase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 22. RETRACTED ARTICLE: this compound promotes selective cancer cell death via NKA-dependent and SERCA-dependent pathways - PMC [pmc.ncbi.nlm.nih.gov]
The Enigmatic Architecture of Nature's Potent Cytotoxins: An In-depth Guide to the Biosynthesis of Annonaceous Acetogenins
For Researchers, Scientists, and Drug Development Professionals
Introduction
Annonaceous acetogenins represent a large family of polyketide-derived natural products exclusively found in the plant family Annonaceae.[1][2] These compounds have garnered significant attention within the scientific community due to their potent and diverse biological activities, including antitumor, pesticidal, and immunosuppressive properties.[3][4] Structurally, they are characterized by a long aliphatic fatty acid chain, typically C32 or C34, terminating in a γ-lactone ring and featuring one or more tetrahydrofuran (THF) and/or tetrahydropyran (THP) rings along the hydrocarbon chain.[5][6]
Despite decades of research focused on their isolation, structural elucidation, and total synthesis, the precise enzymatic machinery and biosynthetic pathway leading to the vast structural diversity of Annonaceous acetogenins remain largely hypothetical. No definitive experimental work has been published detailing the specific enzymes—polyketide synthases (PKSs), epoxidases, and cyclases—or the genes encoding them from Annonaceae species.[7] This guide provides a comprehensive overview of the currently accepted, albeit putative, biosynthetic pathway of Annonaceous acetogenins, drawing upon biosynthetic logic, biomimetic synthesis studies, and knowledge from analogous well-characterized polyketide pathways.
The Hypothesized Biosynthetic Pathway
The biosynthesis of Annonaceous acetogenins is believed to commence from long-chain fatty acids and proceed through a series of key transformations: polyketide chain extension, γ-lactone formation, stereospecific epoxidation, and subsequent epoxide-opening cyclization cascades.
Precursor Fatty Acid and Polyketide Synthase (PKS) Machinery
The backbone of Annonaceous acetogenins is derived from the polyketide pathway.[8][9] It is proposed that a long-chain fatty acid serves as the starter unit for a Type I or Type II Polyketide Synthase (PKS). Through successive Claisen condensations with malonyl-CoA extender units, the PKS machinery elongates the fatty acid chain. The presence of hydroxyl, keto, and double bond functionalities at specific positions along the acetogenin backbone is likely determined by the programmed action of ketoreductase (KR), dehydratase (DH), and enoylreductase (ER) domains within the PKS modules.
Formation of the γ-Lactone Ring
A hallmark of Annonaceous acetogenins is the terminal α,β-unsaturated γ-lactone (butenolide) or a saturated γ-lactone (butyrolactone) ring.[6] The formation of this five-membered ring is thought to occur via the intramolecular cyclization of a specific hydroxy-carboxylic acid precursor.[10] While the exact enzymatic mechanism in Annonaceae is unknown, this type of lactonization is a common biochemical transformation.
Stereoselective Epoxidation
Following the formation of the linear polyketide chain, it is hypothesized that one or more double bonds are stereoselectively epoxidized by cytochrome P450 monooxygenases or other epoxidase enzymes.[1] The number and position of these epoxide rings are crucial determinants of the final structure, dictating the number and location of the subsequent THF/THP rings. Compounds such as diepomuricanin, which contains epoxide rings, have been isolated and are considered potential biosynthetic intermediates.
Epoxide-Opening Cascade and THF/THP Ring Formation
The central and most defining feature of the proposed biosynthesis is the cascade of intramolecular epoxide-opening reactions to form the characteristic THF and/or THP rings.[11] This cascade is thought to be initiated by the nucleophilic attack of a hydroxyl group on a protonated epoxide. The regioselectivity of this attack (endo vs. exo) and the stereochemistry of the participating stereocenters determine the relative stereochemistry of the resulting cyclic ether rings. The isolation of polyepoxide precursors in other natural product pathways and successful biomimetic syntheses lend strong support to this hypothesis.[12]
Quantitative Data Summary
A critical requirement for a technical guide is the presentation of quantitative data. However, due to the lack of experimental biosynthetic studies on Annonaceous acetogenins, no such data is available in the scientific literature. If such studies were to be conducted, the following tables would be populated with key quantitative metrics:
Table 1: Precursor Incorporation Rates from Isotopic Labeling Studies
| Precursor | Plant Species | Tissue | Incorporation Efficiency (%) | Analytical Method | Reference |
| [1-¹³C]-Acetate | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| [U-¹³C]-Fatty Acid | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
Table 2: Kinetic Parameters of Key Biosynthetic Enzymes
| Enzyme (putative) | Substrate | K_m (µM) | k_cat (s⁻¹) | V_max (µmol/min/mg) | Optimal pH | Optimal Temp (°C) | Reference |
| Polyketide Synthase | Malonyl-CoA | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Epoxidase | Olefinic Precursor | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Cyclase | Polyepoxide Precursor | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
Experimental Protocols for Biosynthetic Pathway Elucidation
While specific protocols for Annonaceous acetogenin biosynthesis are not established, the following section outlines the general methodologies that would be employed to investigate such a pathway.
General Workflow for Isotopic Labeling Studies
Isotopic labeling is a powerful technique to trace the metabolic fate of precursors into final natural products.
Protocol Outline: Isotopic Tracer Feeding Study
-
Plant Material: Young, metabolically active tissues (e.g., leaves, seeds) of an Annonaceae species known to produce the target acetogenin would be used.
-
Precursor Administration: A sterile solution of the isotopically labeled precursor (e.g., sodium [1-¹³C]-acetate) would be administered to the plant material. This can be done through various methods such as hydroponic feeding, direct injection into stems, or application to cut surfaces of leaves.
-
Incubation: The plant material is incubated under controlled conditions (light, temperature, humidity) for a period ranging from hours to days to allow for the uptake and metabolism of the precursor.
-
Extraction and Isolation: The plant tissue is harvested, flash-frozen in liquid nitrogen to quench metabolism, and then extracted with organic solvents. The target acetogenins are isolated from the crude extract using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC).
-
Analysis: The purified acetogenins are analyzed by Mass Spectrometry (MS) to determine the extent of isotope incorporation (mass shift) and by Nuclear Magnetic Resonance (NMR) spectroscopy (specifically ¹³C-NMR) to determine the precise location of the incorporated labels within the molecule. This information allows for the reconstruction of the biosynthetic pathway.
General Approach for Enzyme Isolation and Characterization
Identifying the enzymes responsible for the biosynthesis would involve a combination of biochemical and molecular biology techniques.
Protocol Outline: Enzyme Discovery
-
Protein Extraction: Tissues actively producing acetogenins would be homogenized in a suitable buffer to extract total soluble proteins.
-
Enrichment: The crude protein extract would be subjected to various protein purification techniques (e.g., ammonium sulfate precipitation, size-exclusion chromatography, ion-exchange chromatography) to enrich for the enzyme of interest.
-
Activity Assays: Fractions from the purification process would be tested for their ability to catalyze a specific step in the proposed pathway (e.g., epoxidation of a synthetic olefinic precursor). The reaction products would be analyzed by HPLC or GC-MS.
-
Proteomics: Active fractions would be analyzed by mass spectrometry-based proteomics to identify candidate proteins.
-
Transcriptomics and Gene Cloning: The transcriptomes of acetogenin-producing versus non-producing tissues could be compared to identify differentially expressed genes encoding candidate enzymes (PKSs, P450s, etc.). These genes would then be cloned for heterologous expression and functional characterization.
Conclusion and Future Outlook
The biosynthesis of Annonaceous acetogenins presents a fascinating yet largely unsolved puzzle in natural product chemistry. The proposed pathway, involving a polyketide backbone, lactonization, and a remarkable epoxide-opening cascade, provides a logical framework for understanding the construction of these complex molecules. However, the lack of direct experimental evidence underscores a significant gap in our knowledge. Future research, leveraging modern genomics, transcriptomics, and proteomics approaches in Annonaceae species, will be crucial to identify the specific genes and characterize the enzymes that orchestrate this intricate biosynthesis. Elucidating this pathway will not only be a significant fundamental scientific achievement but could also pave the way for the biotechnological production of these potent compounds for therapeutic and agricultural applications.
References
- 1. 13C-SpaceM: Spatial single-cell isotope tracing reveals heterogeneity of de novo fatty acid synthesis in cancer | bioRxiv [biorxiv.org]
- 2. Bioinspired total synthesis of tetrahydrofuran lignans by tandem nucleophilic addition/redox isomerization/oxidative coupling and cycloetherification ... - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C7OB02848B [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Epoxide-Opening Cascades in the Synthesis of Polycyclic Polyether Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 13C Stable Isotope Tracing Reveals Distinct Fatty Acid Oxidation Pathways in Proliferative vs. Oxidative Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. thieme-connect.com [thieme-connect.com]
- 8. The Tetrahydrofuran Motif in Marine Lipids and Terpenes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Epoxide-opening cascades in the synthesis of polycyclic polyether natural products. | Semantic Scholar [semanticscholar.org]
- 12. talenta.usu.ac.id [talenta.usu.ac.id]
Annonacin: A Technical Guide to its Toxicological Profile and Neurotoxicity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Annonacin, a member of the acetogenin class of polyketides found in various species of the Annonaceae family, has garnered significant attention for its potent neurotoxic properties.[1][2] Epidemiological studies have linked the consumption of fruits and herbal teas from these plants, such as the soursop (Annona muricata), to an atypical form of Parkinsonism in regions like Guadeloupe.[1][3][4] This technical guide provides a comprehensive overview of the toxicological profile of this compound, with a primary focus on its neurotoxicity. It details the molecular mechanisms of action, summarizes key quantitative toxicological data, outlines relevant experimental protocols, and visualizes the implicated signaling pathways. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and neurotoxicology.
Toxicological Profile
This compound is a potent lipophilic inhibitor of Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial respiratory chain.[2][5] This inhibition disrupts the electron transport chain, leading to a cascade of detrimental cellular events.
Mechanism of Action
The primary mechanism of this compound's toxicity stems from its high-affinity binding to Complex I.[6] This interaction blocks the oxidation of NADH to NAD+, thereby impeding the transfer of electrons and the pumping of protons across the inner mitochondrial membrane. The consequences of this inhibition are twofold: a severe depletion of intracellular ATP and an increase in the production of reactive oxygen species (ROS).[5][7][8] The resulting energy deficit and oxidative stress are central to the downstream neurotoxic effects of this compound.
Pharmacokinetics and Metabolism
Studies in rats have shown that this compound can cross the blood-brain barrier.[3][4][5] After intravenous administration, it has been detected in the brain parenchyma.[5] Oral administration studies in rats have determined a low bioavailability of approximately 3.2%.[9] In vitro studies using rat and human microsomes suggest that this compound is poorly metabolized by phase I enzymes.[6]
Neurotoxicity
This compound exhibits significant toxicity towards various neuronal populations, with a particular impact on dopaminergic neurons.[7][10] This selective vulnerability is a key factor in its association with atypical Parkinsonism.
Effects on Neuronal Viability and Function
-
ATP Depletion: this compound induces a concentration-dependent decrease in ATP levels in cultured neurons.[8][11] This energy crisis disrupts essential cellular processes, ultimately leading to cell death.
-
Neuronal Cell Death: Exposure to this compound leads to the demise of both dopaminergic and non-dopaminergic neurons.[7] The mode of cell death has been suggested to be apoptotic, as evidenced by DNA condensation and fragmentation in dying neurons.[10]
-
Inhibition of Dopamine Uptake: Acute treatment with this compound has been shown to reversibly inhibit dopamine uptake in vitro, indicating a direct impact on dopaminergic neuron function.[10]
Tau Pathology
A significant aspect of this compound-induced neurotoxicity is its role in promoting tau pathology, a hallmark of several neurodegenerative diseases, including Alzheimer's disease and progressive supranuclear palsy.[8][11][12]
-
Tau Hyperphosphorylation and Redistribution: this compound treatment of cultured neurons leads to the redistribution of the microtubule-associated protein tau from the axons to the cell body.[8][11] This is accompanied by an increase in tau phosphorylation.[2][13]
-
Microtubule Disruption: The somatic accumulation of tau is associated with the fragmentation of microtubules, which can impair axonal transport and overall neuronal function.[7]
-
Synergistic Effects: There is evidence of a synergistic interaction between this compound exposure and genetic predispositions, such as mutations in the tau gene, which can exacerbate tau pathology.[13]
Quantitative Toxicological Data
The following tables summarize key quantitative data from various in vitro and in vivo studies on this compound.
| Parameter | Cell Type/Model | Value | Reference |
| LC50 | Dopaminergic neurons (in vitro) | 0.018 µM | [1] |
| EC50 (Cell Death) | Mesencephalic neurons (in vitro) | 0.018 µM | [7] |
| EC50 (ATP Depletion) | Cultured neurons | 134 nM | [14] |
| EC50 (Tau Pathology) | Cultured neurons | 44.1 nM | [14] |
| EC50 (Dopaminergic Cell Death) | Cultured neurons | 60.8 nM | [14] |
| LD50 (Relative Viability) | Primary rat cortical neurons (48h) | 30.07 µg/ml (50.45 µM) | [15] |
| LD50 (Crude Extract) | Primary rat cortical neurons (48h) | 47.96 µg/ml | [15] |
| IC50 (Complex I Inhibition) | Mitochondrial preparations | 54.8 nM | [14] |
Table 1: In Vitro Cytotoxicity and Potency of this compound
| Route | Species | Dose | Observation | Reference |
| Intravenous (osmotic minipumps) | Rat | 3.8 and 7.6 mg/kg/day for 28 days | Significant loss of dopaminergic, cholinergic, and GABAergic neurons in the striatum and substantia nigra. Decreased brain ATP levels by 44%. | [5][11] |
| Intravenous | Rat | 0.5 mg/kg | Used for pharmacokinetic studies. | [2] |
| Oral | Rat | 10 mg/kg and 100 mg/kg | Used for pharmacokinetic studies. Cmax of 7.9 ± 1.5 ng/mL at Tmax 0.25h for 10 mg/kg dose. | [2][4][9] |
| Intraperitoneal (TDLO) | Mouse | 1,100 mg/kg/22D (intermittent) | Toxic dose low. | [16] |
Table 2: In Vivo Administration and Effects of this compound
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to investigate the neurotoxicity of this compound.
Primary Neuronal Cell Culture
Objective: To establish primary cultures of rodent neurons for in vitro toxicity studies.
Materials:
-
Pregnant Sprague-Dawley rats (embryonic day 17-18)
-
DMEM/F12 medium
-
Fetal bovine serum (FBS)
-
Horse serum
-
Neurobasal medium
-
B27 supplement
-
GlutaMAX
-
Penicillin-Streptomycin
-
Poly-D-lysine
-
Laminin
-
Papain
-
Trypsin inhibitor
-
Sterile dissection tools
-
CO2 incubator (37°C, 5% CO2)
Protocol:
-
Coat culture plates or coverslips with poly-D-lysine (50 µg/mL) overnight at 37°C, followed by washing and coating with laminin (5 µg/mL) for at least 4 hours.
-
Euthanize the pregnant rat according to approved animal protocols and dissect the embryos.
-
Isolate the desired brain region (e.g., striatum, cortex, or mesencephalon) from the embryonic brains in ice-cold dissection medium.
-
Mince the tissue and incubate in a papain solution (e.g., 20 U/mL) at 37°C for a specified time (e.g., 15-30 minutes) to dissociate the tissue.
-
Inactivate the papain with a trypsin inhibitor solution.
-
Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
Determine cell viability and density using a hemocytometer and trypan blue exclusion.
-
Plate the cells onto the coated culture vessels at a desired density in appropriate plating medium.
-
After a few hours to allow for cell attachment, replace the plating medium with maintenance medium (e.g., Neurobasal medium with B27 supplement).
-
Maintain the cultures in a humidified incubator at 37°C and 5% CO2, with partial media changes every 2-3 days.[17][18][19]
MTT Assay for Cell Viability
Objective: To quantify the viability of neuronal cells after treatment with this compound.
Materials:
-
Primary neuronal cultures in a 96-well plate
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)
-
Microplate reader
Protocol:
-
Seed neurons in a 96-well plate and allow them to adhere and differentiate for a specified period.
-
Treat the cells with various concentrations of this compound for the desired duration (e.g., 48 hours). Include vehicle-treated control wells.
-
After the treatment period, add 10-20 µL of MTT solution to each well.
-
Incubate the plate at 37°C for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.
-
Calculate cell viability as a percentage of the absorbance of the vehicle-treated control cells.[9][20]
ATP Level Quantification
Objective: To measure intracellular ATP levels in this compound-treated neurons.
Materials:
-
Primary neuronal cultures
-
This compound stock solution
-
ATP measurement kit (e.g., luciferase-based assay)
-
Luminometer
-
Cell lysis buffer
Protocol:
-
Culture and treat neurons with this compound as described for the MTT assay.
-
At the end of the treatment period, wash the cells with PBS.
-
Lyse the cells using a suitable lysis buffer provided with the ATP assay kit or a detergent-based solution to release intracellular ATP.[21]
-
Transfer the cell lysates to a luminometer-compatible plate.
-
Add the luciferase-luciferin reagent to each well. The luciferase enzyme catalyzes the oxidation of luciferin in the presence of ATP, producing light.
-
Immediately measure the luminescence using a luminometer.
-
Generate a standard curve using known concentrations of ATP.
-
Normalize the ATP levels to the total protein content of each sample and express the results as a percentage of the control.[7][22][23]
Immunocytochemistry for Tau Pathology
Objective: To visualize the subcellular localization of phosphorylated tau in neurons.
Materials:
-
Primary neuronal cultures on coverslips
-
This compound stock solution
-
Paraformaldehyde (PFA) for fixation
-
Permeabilization buffer (e.g., PBS with 0.25% Triton X-100)
-
Blocking buffer (e.g., PBS with 10% bovine serum albumin)
-
Primary antibody against phosphorylated tau (e.g., AT8, PHF-1, or AD2)[7][24]
-
Fluorescently labeled secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Fluorescence microscope
Protocol:
-
Culture and treat neurons on coverslips with this compound.
-
Fix the cells with 4% PFA in PBS for 15-20 minutes at room temperature.
-
Wash the cells with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Block non-specific antibody binding with blocking buffer for 1 hour.
-
Incubate the cells with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Wash the cells extensively with PBS.
-
Incubate with the fluorescently labeled secondary antibody for 1-2 hours at room temperature, protected from light.
-
Wash the cells and counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides and visualize using a fluorescence microscope.[7][25]
Western Blotting for Tau Protein Levels
Objective: To quantify the levels of total and phosphorylated tau protein.
Materials:
-
Primary neuronal cultures
-
This compound stock solution
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against total tau and specific phospho-tau epitopes
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Culture and treat neurons with this compound.
-
Lyse the cells in lysis buffer and collect the lysates.
-
Determine the protein concentration of each lysate.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system and quantify the band intensities. Normalize to a loading control like β-actin or GAPDH.[7][26]
In Vivo this compound Administration in Rats
Objective: To induce neurodegeneration in rats through chronic systemic administration of this compound.
Materials:
-
Adult male rats (e.g., Wistar or Sprague-Dawley)
-
This compound
-
Vehicle solution (e.g., DMSO, polyethylene glycol)
-
Alzet osmotic minipumps
-
Surgical instruments for implantation
-
Anesthesia
Protocol:
-
Prepare the this compound solution in the appropriate vehicle at the desired concentration.
-
Fill the Alzet osmotic minipumps with the this compound solution according to the manufacturer's instructions. The pumps are designed to deliver a constant flow rate over a specific period (e.g., 28 days).[11][12][27]
-
Anesthetize the rats.
-
Surgically implant the osmotic minipumps subcutaneously in the dorsal region.
-
Monitor the animals for the duration of the infusion period.
-
At the end of the study, euthanize the animals and perfuse them with saline followed by a fixative (e.g., 4% PFA).
-
Dissect the brains and process them for histological or biochemical analysis (e.g., immunohistochemistry for neuronal markers and gliosis, or UPLC-MS/MS for this compound quantification in brain tissue).[2][5][11]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows described in this guide.
Caption: this compound-induced neurotoxicity signaling pathway.
Caption: In vitro experimental workflow for this compound neurotoxicity.
References
- 1. researchgate.net [researchgate.net]
- 2. Quantification of the environmental neurotoxin this compound in Rat brain by UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ir.library.louisville.edu [ir.library.louisville.edu]
- 4. Method development for quantification of the environmental neurotoxin this compound in Rat plasma by UPLC-MS/MS and application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Flow cytometry-based quantitative analysis of cellular protein expression in apoptosis subpopulations: A protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. westmont.edu [westmont.edu]
- 7. This compound, a Natural Mitochondrial Complex I Inhibitor, Causes Tau Pathology in Cultured Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Immunocytochemistry of tau phosphoserine 413 and tau protein kinase I in Alzheimer pathology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound, a lipophilic inhibitor of mitochondrial complex I, induces nigral and striatal neurodegeneration in rats: possible relevance for atypical parkinsonism in Guadeloupe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Boston University | Login [shib.bu.edu]
- 13. This compound, a natural lipophilic mitochondrial complex I inhibitor, increases phosphorylation of tau in the brain of FTDP-17 transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. "this compound in Asimina triloba fruit : implications for neurotoxicity." by Lisa Fryman Potts [ir.library.louisville.edu]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Protocol for the Primary Culture of Cortical and Hippocampal neurons [gladstone.org]
- 18. Culturing primary neurons from rat hippocampus and cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Optimized protocol for obtaining and characterizing primary neuron-enriched cultures from embryonic chicken brains - PMC [pmc.ncbi.nlm.nih.gov]
- 20. broadpharm.com [broadpharm.com]
- 21. Determination of intracellular ATP in primary cultures of neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Real-time in vivo imaging of extracellular ATP in the brain with a hybrid-type fluorescent sensor - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Presynaptic ATP Decreases During Physiological‐Like Activity in Neurons Tuned for High‐Frequency Transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. apps.dtic.mil [apps.dtic.mil]
- 26. Western Blot of Tau Protein from Mouse Brains Extracts: How to Avoid Signal Artifacts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. alzet.com [alzet.com]
Annonacin's Impact on Tau Protein: A Technical Examination of Phosphorylation and Aggregation
For Immediate Release
A Deep Dive into the Neurotoxic Effects of Annonacin on Tau Protein Dynamics, Providing Critical Insights for Neurodegenerative Disease Research and Drug Development.
This technical guide synthesizes current research on the effects of this compound, a neurotoxin from the Annonaceae family, on the phosphorylation and aggregation of the tau protein. The document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of the molecular mechanisms, quantitative data from key studies, and detailed experimental protocols.
This compound, a potent inhibitor of mitochondrial complex I, has been linked to atypical parkinsonism.[1][2] Its neurotoxic effects are significantly mediated through its interaction with tau, a microtubule-associated protein implicated in various neurodegenerative disorders, collectively known as tauopathies.[1][3] Understanding the precise mechanisms by which this compound induces tau pathology is crucial for developing therapeutic strategies against these devastating diseases.
Core Mechanism of this compound-Induced Tau Pathology
This compound's primary mode of action is the inhibition of NADH:ubiquinone oxidoreductase (Complex I) in the mitochondrial respiratory chain.[2][4] This inhibition leads to a cascade of downstream events culminating in neuronal damage and death. A key consequence of Complex I inhibition is a significant depletion of cellular ATP.[5][6] This energy deficit is a critical trigger for the observed tau pathology.[5][6]
Research has shown that other neurotoxins that deplete ATP can replicate the somatic redistribution of tau, while toxins that do not affect ATP levels do not elicit this effect.[5][6] This strongly suggests that ATP depletion is a central mechanism in this compound-induced tauopathy.
This compound's Effects on Tau Phosphorylation
This compound treatment leads to a significant increase in the phosphorylation of tau protein at multiple sites.[1][5] This hyperphosphorylation is a hallmark of many tauopathies, as it reduces tau's affinity for microtubules, leading to cytoskeletal instability and the formation of neurofibrillary tangles.
Studies have identified several specific tau phosphorylation sites affected by this compound, including:
-
pS396/pS404 (detected by AD2 antibody)[5]
-
pS202/pT205 (detected by AT8 antibody)[5]
-
pT212/pS214 (detected by AT100 antibody)[5]
-
pT181 (detected by AT270 antibody)[5]
The increase in phosphorylated tau levels has been observed to be more significant than the increase in total tau protein.[1] This suggests that this compound not only increases tau expression but also promotes its hyperphosphorylation. The activation of tau kinases, such as Cdk5, has been implicated in this process.[1]
The Ambiguous Role of this compound in Tau Aggregation
While this compound clearly induces tau hyperphosphorylation and its redistribution from axons to the cell body, its direct role in promoting tau aggregation into neurofibrillary tangles is more complex. Some studies have reported that under their experimental conditions, this compound did not induce the formation of tau aggregates.[5]
However, more recent research suggests a more nuanced role. This compound may act synergistically with genetic predispositions, such as the R406W-tau mutation, to accelerate tau pathology.[1][3] Furthermore, a 2025 study has proposed an indirect mechanism where this compound promotes the aggregation of α-synuclein, which can then cross-seed the aggregation of tau.[7] this compound alone, in some in-vitro assays, did not directly seed tau aggregation.[8]
Quantitative Data Summary
The following tables summarize the quantitative data from key studies on the effects of this compound.
Table 1: Concentration-Dependent Effects of this compound on Neuronal Viability and ATP Levels in Primary Rat Striatal Neurons (48h treatment)
| This compound Concentration (nM) | Neuronal Survival (% of Control) | ATP Levels (% of Control) |
| 0 | 100 | 100 |
| 25 | Not significantly different from control | Not significantly different from control |
| 50 | Significant cell loss begins | Significant decrease |
| 75 | Concentration-dependent decrease | Concentration-dependent decrease |
| 100 | Concentration-dependent decrease | Concentration-dependent decrease |
Data synthesized from multiple sources indicating concentration-dependent toxicity.[5]
Table 2: this compound-Induced Somatic Redistribution of Phosphorylated Tau (pS396/pS404) in Primary Rat Striatal Neurons (48h treatment)
| This compound Concentration (nM) | Percentage of Neurons with Somatic AD2 (pS396/pS404-tau) Immunoreactivity |
| 0 | Neurites labeled, no somatic immunoreactivity |
| > 25 | Significant proportion of neurons show intense and diffuse somatic immunoreactivity |
| 50 | Significant somatic accumulation |
| 75 | Concentration-dependent increase in somatic accumulation |
Data synthesized from immunocytochemistry results.[5]
Table 3: Effect of this compound on Total and Phosphorylated Tau Levels (Western Blot Analysis)
| This compound Concentration (nM) | Total Tau (Tau5 antibody) | Phosphorylated Tau (AD2, AT8, AT270 antibodies) |
| 50 | No significant increase | Increased signal for some phospho-epitopes |
| 75 | Increased intensity | Increased intensity |
| 100 | Increased intensity | Increased intensity |
Note: The increase in phosphorylated tau signal was reported to be greater than the increase in the total tau signal.[1][5]
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound-Induced Tau Pathology
Experimental Workflow for Investigating this compound's Effects
Detailed Experimental Protocols
Primary Neuronal Culture and this compound Treatment
This protocol is adapted from methods used in studies investigating this compound's neurotoxicity.[7][9]
-
Cell Culture Preparation:
-
Primary striatal or cortical neurons are isolated from embryonic day 17-18 rat brains.
-
Tissues are dissociated enzymatically (e.g., with papain) and mechanically triturated to obtain a single-cell suspension.
-
Cells are plated on poly-D-lysine-coated culture plates or coverslips at a desired density (e.g., 1 x 10^5 cells/cm²).
-
Cultures are maintained in a neurobasal medium supplemented with B-27, L-glutamine, and antibiotics at 37°C in a humidified 5% CO2 incubator.
-
Cultures are typically ready for experiments after 7-10 days in vitro (DIV).
-
-
This compound Treatment:
-
A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO).
-
On the day of the experiment, serial dilutions of this compound are prepared in the culture medium to achieve the desired final concentrations (e.g., 25, 50, 75, 100 nM). The final DMSO concentration should be kept below 0.1%.
-
The culture medium is replaced with the this compound-containing medium.
-
Cells are incubated for the desired duration (e.g., 24 or 48 hours).
-
Western Blot for Phosphorylated and Total Tau
This protocol outlines the general steps for Western blot analysis of tau protein.[2][4][10]
-
Protein Extraction:
-
After this compound treatment, cells are washed with ice-cold PBS.
-
Cells are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Lysates are centrifuged to pellet cell debris, and the supernatant containing the protein extract is collected.
-
Protein concentration is determined using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Equal amounts of protein (e.g., 20-50 µg) are mixed with Laemmli sample buffer and boiled.
-
Samples are loaded onto a 4-12% Bis-Tris polyacrylamide gel and separated by electrophoresis.
-
Proteins are transferred from the gel to a PVDF membrane.
-
-
Immunoblotting:
-
The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
The membrane is incubated with primary antibodies overnight at 4°C. Antibodies include those for specific phospho-tau sites (e.g., AD2, AT8, AT100, AT270) and total tau (e.g., Tau5), as well as a loading control (e.g., β-actin).
-
The membrane is washed with TBST and incubated with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
The signal is detected using an ECL substrate and an imaging system. Densitometry is used to quantify band intensities.
-
Immunocytochemistry for Tau Localization
This protocol describes the visualization of phosphorylated tau within neurons.[11][12][13]
-
Cell Preparation:
-
Neurons are cultured on coverslips and treated with this compound as described above.
-
After treatment, cells are washed with PBS and fixed with 4% paraformaldehyde for 20 minutes.
-
Cells are permeabilized with 0.3% Triton X-100 in PBS for 5 minutes.
-
-
Immunostaining:
-
Non-specific binding is blocked by incubating with 5% goat serum in PBS for 1 hour.
-
Cells are incubated with primary antibodies against phosphorylated tau (e.g., AD2) overnight at 4°C.
-
After washing with PBS, cells are incubated with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 594 goat anti-mouse) for 1 hour at room temperature.
-
Nuclei are counterstained with DAPI.
-
-
Imaging:
-
Coverslips are mounted on microscope slides with an anti-fade mounting medium.
-
Images are captured using a fluorescence microscope.
-
ATP Level Measurement
This protocol details the quantification of cellular ATP.[5][14]
-
Following this compound treatment, cells are lysed to release intracellular ATP. A detergent-based lysis buffer is often used.
-
The ATP in the lysate is quantified using a luciferase-based assay kit.
-
The luminescence, which is proportional to the ATP concentration, is measured using a luminometer.
-
ATP levels are normalized to the total protein content of the lysate and expressed as a percentage of the control.
Tau Aggregation Assay (Thioflavin T)
This assay is used to monitor the formation of amyloid-like fibrils.[8][15][16][17]
-
Recombinant tau protein is incubated with this compound at various concentrations in an aggregation buffer (e.g., PBS with heparin as an inducer).
-
The mixture is incubated at 37°C with continuous shaking.
-
At specific time points, aliquots are taken, and Thioflavin T (ThT) is added.
-
The fluorescence of ThT, which increases upon binding to β-sheet structures in aggregated tau, is measured using a fluorescence plate reader (excitation ~440 nm, emission ~485 nm).
-
An increase in fluorescence intensity over time indicates tau aggregation.
Conclusion
This compound presents a significant environmental risk factor for neurodegeneration, with its primary mechanism of toxicity revolving around the disruption of mitochondrial function and the subsequent induction of tau pathology. The resulting ATP depletion triggers a cascade of events, including the hyperphosphorylation and somatic redistribution of tau protein. While its direct role in tau aggregation remains an area of active investigation, its ability to potentiate tau pathology, particularly in synergy with other factors, is evident. The experimental protocols and data presented in this guide provide a framework for further research into the neurotoxic effects of this compound and the development of therapeutic interventions for tauopathies.
References
- 1. This compound, a natural lipophilic mitochondrial complex I inhibitor, increases phosphorylation of tau in the brain of FTDP-17 transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubcompare.ai [pubcompare.ai]
- 3. researchgate.net [researchgate.net]
- 4. Western Blot of Tau Protein from Mouse Brains Extracts: How to Avoid Signal Artifacts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, a Natural Mitochondrial Complex I Inhibitor, Causes Tau Pathology in Cultured Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, a natural mitochondrial complex I inhibitor, causes tau pathology in cultured neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Tau aggregation monitored by thioflavin-T (ThT) fluorescence in a plate reader [protocols.io]
- 9. Protocol for the Primary Culture of Cortical and Hippocampal neurons [gladstone.org]
- 10. Tau Phosphorylation and Aggregation in the Developing Human Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Immunocytochemistry | Thermo Fisher Scientific - IN [thermofisher.com]
- 12. Immunocytochemistry of tau phosphoserine 413 and tau protein kinase I in Alzheimer pathology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. apps.dtic.mil [apps.dtic.mil]
- 14. Determination of intracellular ATP in primary cultures of neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Thioflavin T spectroscopic assay [assay-protocol.com]
- 16. Tau Protein Thioflavin T Assay | StressMarq [stressmarq.com]
- 17. Thioflavin T assay protocol for alpha-synuclein proteins [abcam.com]
An In-Depth Technical Guide to the In Vitro Anticancer Effects of Annonacin
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Annonacin, a member of the annonaceous acetogenins, is a naturally occurring polyketide found in the seeds and leaves of plants from the Annonaceae family, such as Annona muricata (soursop).[1][2] Extensive in vitro research has demonstrated its potent cytotoxic and antiproliferative activities across a diverse range of cancer cell lines. The primary mechanism of action is the potent inhibition of the mitochondrial Complex I (NADH-ubiquinone oxidoreductase), leading to ATP depletion and subsequent induction of apoptosis.[3][4][5] Additionally, this compound has been shown to induce cell cycle arrest and modulate key signaling pathways involved in cancer cell proliferation and survival, such as the ERK and ERα pathways.[1][6] This technical guide provides a comprehensive overview of the in vitro studies on this compound, summarizing quantitative data, detailing experimental protocols, and visualizing the key molecular pathways involved.
Cytotoxicity Profile of this compound
This compound exhibits significant dose-dependent cytotoxicity against numerous cancer cell lines. The half-maximal inhibitory concentration (IC50) or effective concentration (EC50) values vary depending on the cell line and the duration of exposure.
| Cancer Type | Cell Line | IC50 / EC50 Value | Exposure Time | Reference |
| Endometrial Cancer | ECC-1 | 4.62 µg/mL | 72 h | [1][7] |
| Endometrial Cancer | HEC-1A | 4.75 µg/mL | 72 h | [1][7] |
| Endometrial Cancer | EC6-ept (Primary) | 4.92 µg/mL | 72 h | [1][7] |
| Endometrial Cancer | EC14-ept (Primary) | 4.81 µg/mL | 72 h | [1][7] |
| Breast Cancer (ERα+) | MCF-7 | 0.31 µM | 48 h | [6][8] |
| Breast Cancer (TNBC) | MDA-MB-468 | 8.5 µM | Not Specified | [9][10] |
| Breast Cancer (TNBC) | MDA-MB-231 | 15 µM | Not Specified | [9][10] |
| Breast Cancer (TNBC) | 4T1 | 15 µg/mL | Not Specified | [11] |
| Bladder Cancer | T24 | Not Specified | Not Specified | [12] |
Core Mechanisms of Action
Inhibition of Mitochondrial Complex I and ATP Depletion
The most well-documented mechanism of this compound is its function as a potent inhibitor of the mitochondrial Complex I.[4][13] This inhibition disrupts the electron transport chain, leading to a significant reduction in ATP synthesis. Cancer cells, with their high metabolic rates, are particularly vulnerable to ATP depletion, which triggers downstream apoptotic pathways.[3]
Induction of Apoptosis
This compound consistently induces apoptosis across various cancer cell lines. This programmed cell death is characterized by morphological changes such as cell shrinkage and membrane blebbing.[1] Mechanistically, this compound-induced apoptosis involves the upregulation of pro-apoptotic proteins like Bax, activation of effector caspases such as caspase-3, and subsequent DNA fragmentation.[1][4][12][14][15]
Cell Cycle Arrest
This compound has been shown to interfere with the normal progression of the cell cycle, causing arrest at different phases depending on the cancer cell type. This arrest prevents cancer cells from proliferating.
| Cell Line | Phase of Arrest | Conditions | Key Observations | Reference |
| T24 (Bladder) | G1 Phase | Not Specified | Activation of p21 in a p53-independent manner. | [12] |
| MCF-7 (Breast) | G0/G1 Phase | 0.1 µM | Increased p21 and p27; decreased cyclin D1. | [6][8] |
| ECC-1 (Endometrial) | G2/M Phase | 4 µg/mL for 48h | 46% of cells arrested in G2/M vs. 35% in control. | [1] |
| MDA-MB-231 (TNBC) | G2 Phase | Dose-dependent | Increase in cyclin B1 and CDK1. | [9][10] |
| MDA-MB-468 (TNBC) | G2 Phase | 7.5 µM | Increase in cyclin B1 and CDK1. | [9][10] |
Modulation of Signaling Pathways
This compound's anticancer effects are mediated through the modulation of several critical signaling pathways. A general experimental workflow to elucidate these effects is first visualized.
Caption: General experimental workflow for in vitro analysis of this compound.
Primary Mechanism: Mitochondrial Inhibition and Apoptosis
This compound's primary cytotoxic effect stems from its ability to inhibit Complex I of the mitochondrial electron transport chain. This action depletes cellular ATP, increases oxidative stress, and ultimately triggers the intrinsic apoptotic pathway through the activation of Bax and caspase-3.[3][4][12][14]
Caption: this compound's primary mechanism via mitochondrial inhibition.
Inhibition of the ERK Signaling Pathway
In endometrial cancer cells, this compound has been shown to downregulate the extracellular signal-regulated kinase (ERK) survival pathway.[1][7] Inhibition of this key pathway contributes to the observed G2/M cell cycle arrest and induction of apoptosis.
Caption: Inhibition of the ERK survival pathway by this compound.
Modulation of ERα-Related Pathways in Breast Cancer
In ERα-positive breast cancer cells (MCF-7), this compound induces G0/G1 arrest and apoptosis by modulating pathways related to the estrogen receptor-alpha (ERα).[6][8] It decreases the expression of ERα, cyclin D1, and the anti-apoptotic protein Bcl-2, while increasing the expression of cell cycle inhibitors p21 and p27.[6][16]
Caption: this compound's effect on ERα-related pathways in MCF-7 cells.
Detailed Experimental Protocols
The following are representative protocols for key in vitro assays used to characterize the effects of this compound.
Cell Viability (MTT) Assay
This protocol is used to determine the cytotoxic effect of this compound by measuring the metabolic activity of cells.[1][17][18]
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions (or vehicle control).
-
Incubation: Incubate the plate for the desired time period (e.g., 48 or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for an additional 3-4 hours until purple formazan crystals are visible.
-
Solubilization: Carefully aspirate the medium containing MTT. Add 100-150 µL of a solubilization solvent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[17]
-
Absorbance Reading: Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot a dose-response curve to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[1][19][20]
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for a specified time (e.g., 48 hours).
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, wash with PBS and detach using trypsin. Combine all cells from each treatment condition.
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube. Analyze the samples immediately using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).[1][7]
-
Cell Seeding and Treatment: Seed cells and treat with this compound as described for the apoptosis assay.
-
Cell Harvesting: Collect and wash cells as previously described.
-
Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the pellet in 500 µL of a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.
-
Incubation: Incubate for 30 minutes at 37°C in the dark.
-
Analysis: Analyze the samples using a flow cytometer. The DNA content, measured by PI fluorescence, is used to generate a histogram and quantify the percentage of cells in each phase of the cell cycle.
Conclusion and Future Directions
The collective in vitro evidence strongly supports this compound as a promising natural compound for anticancer drug development. Its potent, multi-faceted mechanism of action—including mitochondrial inhibition, apoptosis induction, cell cycle arrest, and modulation of key oncogenic pathways—makes it an attractive candidate for further investigation. Future research should focus on preclinical in vivo models to evaluate its efficacy and safety, explore potential synergistic effects with existing chemotherapeutic agents, and develop novel delivery systems to enhance its therapeutic index.[1][21] The immunomodulatory potential of this compound, particularly its effects on immune checkpoint regulators like PD-L1, also warrants further exploration as a potential avenue for combination therapies.[11][15]
References
- 1. This compound Exerts Antitumor Activity through Induction of Apoptosis and Extracellular Signal-regulated Kinase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro Evaluation of Annona muricata Leaf Infusion as a Modulator of Antineoplastic Drug-Induced Cytotoxicity in Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijper.org [ijper.org]
- 4. Selective Acetogenins and Their Potential as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound induces cell cycle-dependent growth arrest and apoptosis in estrogen receptor-α-related pathways in MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound Exerts Antitumor Activity through Induction of Apoptosis and Extracellular Signal-regulated Kinase Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medicinacomplementar.com.br [medicinacomplementar.com.br]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
- 11. veterinaryworld.org [veterinaryworld.org]
- 12. pure.lib.cgu.edu.tw [pure.lib.cgu.edu.tw]
- 13. RETRACTED ARTICLE: this compound promotes selective cancer cell death via NKA-dependent and SERCA-dependent pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. This compound induces apoptosis and modulates programmed death-ligand 1 and interferon-gamma expression in triple-negative breast cancer: Integrated in silico and in vitro analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchhub.com [researchhub.com]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]
- 20. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 21. derpharmachemica.com [derpharmachemica.com]
Development of Animal Models for Annonacin-Induced Parkinsonism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Annonacin, a neurotoxin found in the Annonaceae family of plants, has been linked to atypical parkinsonism. Its ability to induce neurodegeneration, particularly of dopaminergic neurons, makes it a valuable tool for developing animal models of Parkinson's disease (PD) and related tauopathies. This compound acts as a potent inhibitor of mitochondrial complex I, leading to ATP depletion, oxidative stress, and tau pathology, closely mimicking key pathological features of these neurodegenerative disorders. This technical guide provides an in-depth overview of the development of animal models for this compound-induced parkinsonism, with a focus on experimental protocols, quantitative data, and the underlying signaling pathways. The information presented here is intended to serve as a comprehensive resource for researchers and professionals involved in the study and development of therapeutics for neurodegenerative diseases.
Introduction
Parkinson's disease is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra.[1][2][3] While the exact cause of PD is multifactorial, environmental toxins are considered significant risk factors.[4] this compound, a member of the acetogenin family of compounds, has emerged as a key environmental neurotoxin implicated in atypical parkinsonism, particularly in regions where consumption of fruits and herbal teas from Annonaceae plants is common.[5][6]
This compound's primary mechanism of toxicity is the inhibition of mitochondrial complex I, a critical component of the electron transport chain.[5][6][7] This inhibition disrupts cellular energy metabolism, leading to a cascade of downstream pathological events, including ATP depletion, oxidative stress, and the hyperphosphorylation and aggregation of the microtubule-associated protein tau.[7][8][9][10] These pathological hallmarks are central to the development of parkinsonism and other tauopathies. Consequently, this compound-based animal models provide a robust platform to investigate disease mechanisms and evaluate potential neuroprotective therapies.
In Vivo Model: Continuous this compound Infusion in Rats
A well-established in vivo model of this compound-induced parkinsonism involves the continuous intravenous administration of this compound to rats using osmotic minipumps. This method ensures sustained exposure to the neurotoxin, leading to progressive neurodegeneration.
Experimental Protocol: Continuous Intravenous Infusion
Objective: To induce parkinsonian neurodegeneration in rats through chronic systemic administration of this compound.
Materials:
-
Male Lewis rats (or other suitable strain)
-
This compound (purified)
-
Alzet osmotic minipumps (e.g., model 2ML4, for 28-day infusion)
-
Catheters for intravenous cannulation
-
Vehicle for this compound (e.g., ethanol, propylene glycol, and water mixture)
-
Surgical instruments for implantation of osmotic pumps and cannulation of the jugular vein
-
Anesthetics (e.g., ketamine/xylazine cocktail)
-
Analgesics for post-operative care
Procedure:
-
This compound Preparation: Dissolve purified this compound in the vehicle to achieve the desired concentration for delivery.
-
Osmotic Pump Preparation: Fill the Alzet osmotic minipumps with the this compound solution according to the manufacturer's instructions. The pumps are designed to deliver a constant flow rate over a specified period.
-
Animal Surgery:
-
Anesthetize the rat using an approved anesthetic protocol.[11]
-
Shave and sterilize the surgical areas (dorsal back and ventral neck).
-
Perform a small incision on the back to create a subcutaneous pocket for the osmotic pump.[11][12]
-
Cannulate the external jugular vein with a catheter.[13]
-
Tunnel the catheter subcutaneously from the neck to the back.
-
Connect the catheter to the filled osmotic pump.
-
Implant the osmotic pump into the subcutaneous pocket.[11][12][13]
-
Suture the incisions.
-
-
Post-Operative Care: Administer analgesics and monitor the animal's recovery.[11]
-
Infusion Period: Allow the osmotic pumps to infuse this compound continuously for 28 days.
-
Behavioral Assessment: Conduct behavioral tests to assess motor deficits at baseline and at specified time points during and after the infusion period (see Section 4).
-
Tissue Collection: At the end of the experimental period, euthanize the animals and perfuse them with saline followed by a fixative (e.g., 4% paraformaldehyde). Collect brain tissue for histological and biochemical analyses.
Quantitative Data from In Vivo Studies
The continuous infusion of this compound in rats results in significant and quantifiable neuropathological changes. The following tables summarize key findings from a study using this model with doses of 3.8 and 7.6 mg/kg/day for 28 days.[5][6]
Table 1: this compound-Induced Neuronal Loss in Rat Brain [5][6]
| Brain Region | Neuronal Population | Percent Loss |
| Substantia Nigra | Dopaminergic Neurons | -31.7% |
| Striatum | Cholinergic Neurons | -37.9% |
| Striatum | GABAergic Neurons | -39.3% |
Table 2: this compound-Induced Glial Cell Proliferation in Rat Brain [5][6]
| Cell Type | Percent Increase |
| Astrocytes | +35.4% |
| Microglial Cells | +73.4% |
Table 3: this compound-Induced Biochemical Changes in Rat Brain [5][6]
| Parameter | Percent Change |
| Brain ATP Levels | -44% |
In Vitro Model: this compound Treatment of Primary Neuronal Cultures
In vitro models using primary neuronal cultures offer a controlled environment to dissect the cellular and molecular mechanisms of this compound-induced neurotoxicity.
Experimental Protocol: Primary Neuron Culture and this compound Treatment
Objective: To investigate the direct toxic effects of this compound on cultured neurons.
Materials:
-
Embryonic rat brains (e.g., E15-E18 for striatal neurons)
-
Dissection medium (e.g., Hanks' Balanced Salt Solution)
-
Enzymatic dissociation solution (e.g., trypsin or papain)[14]
-
Neuronal culture medium (e.g., Neurobasal medium supplemented with B27, L-glutamine, and antibiotics)
-
Culture plates or coverslips coated with a substrate (e.g., poly-D-lysine and laminin)[14][15]
-
This compound (purified)
-
Vehicle for this compound (e.g., DMSO)
-
Assay reagents for cell viability (e.g., MTT or Calcein-AM), ATP levels, and immunocytochemistry.
Procedure:
-
Culture Vessel Coating: Coat culture plates or coverslips with poly-D-lysine followed by laminin to promote neuronal attachment and growth.[14][15]
-
Primary Neuron Isolation and Culture:
-
Dissect the desired brain region (e.g., striatum) from embryonic rat brains in cold dissection medium.
-
Dissociate the tissue enzymatically and mechanically to obtain a single-cell suspension.
-
Plate the neurons onto the coated culture vessels at a desired density.
-
Maintain the cultures in a humidified incubator at 37°C and 5% CO2.[16]
-
-
This compound Treatment:
-
After allowing the neurons to mature in culture (e.g., 5-7 days), treat them with various concentrations of this compound (e.g., 10 nM to 1 µM) or vehicle control for a specified duration (e.g., 24-48 hours).[8]
-
-
Endpoint Analysis:
-
Cell Viability: Assess neuronal survival using assays such as MTT or by staining with fluorescent viability dyes.
-
ATP Measurement: Quantify intracellular ATP levels using a luminescence-based assay.
-
Immunocytochemistry: Fix the cells and perform immunofluorescent staining for markers of interest, such as tyrosine hydroxylase (for dopaminergic neurons), tau (total and phosphorylated forms), and neuronal morphology markers (e.g., β-III-tubulin).
-
Microscopy and Image Analysis: Acquire images using fluorescence microscopy and quantify neuronal survival, neurite length, and protein localization.
-
Quantitative Data from In Vitro Studies
Treatment of primary striatal neurons with this compound leads to dose-dependent toxicity and pathological changes.
Table 4: Effects of this compound on Cultured Rat Striatal Neurons (48h treatment) [8]
| This compound Concentration | Effect |
| > 25 nM | Significant proportion of neurons show intense and diffuse AD2 (phosphorylated tau) immunoreactivity in the cell body. |
| > 50 nM | Induces concentration-dependent neuronal cell loss. |
Behavioral Assessment of Motor Deficits
A crucial aspect of validating animal models of parkinsonism is the assessment of motor impairments. A battery of behavioral tests can be employed to characterize the motor phenotype in this compound-treated rodents.[17][18]
Table 5: Behavioral Tests for Assessing Motor Function in Rodent Models [4][17][19]
| Test | Description | Parameter Measured |
| Open Field Test | The animal is placed in an open arena, and its spontaneous locomotor activity is recorded. | Total distance traveled, velocity, time spent in the center versus periphery. |
| Rotarod Test | The animal is placed on a rotating rod, and the latency to fall is measured. | Motor coordination and balance. |
| Cylinder Test | The animal is placed in a cylinder, and the use of each forelimb for wall exploration is recorded. | Forelimb akinesia and asymmetry. |
| Pole Test | The animal is placed head-up on top of a vertical pole, and the time to turn and descend is measured. | Bradykinesia and motor coordination. |
| Gait Analysis | The animal walks across a specialized platform that records paw prints or uses video tracking to analyze gait parameters. | Stride length, paw placement, and other dynamic aspects of walking. |
Signaling Pathways in this compound-Induced Neurotoxicity
This compound triggers a cascade of molecular events that culminate in neuronal dysfunction and death. The following diagrams illustrate the key signaling pathways involved.
This compound-Induced Mitochondrial Dysfunction and Tau Pathology
This compound's primary target is complex I of the mitochondrial respiratory chain. Its inhibition leads to a severe energy deficit and the mislocalization and hyperphosphorylation of tau.
Nrf2-Mediated Oxidative Stress Response
The inhibition of mitochondrial complex I by this compound also leads to the generation of reactive oxygen species (ROS), triggering a cellular stress response mediated by the Nrf2 pathway.
Experimental Workflow
The following diagram outlines a typical experimental workflow for developing and characterizing an this compound-induced animal model of parkinsonism.
Conclusion
This compound-induced animal models of parkinsonism are invaluable tools for neurodegenerative disease research. They recapitulate key pathological features of Parkinson's disease and related tauopathies, including dopaminergic neurodegeneration, mitochondrial dysfunction, and tau pathology. The in vivo and in vitro models described in this guide provide robust and reproducible platforms for investigating disease pathogenesis and for the preclinical evaluation of novel therapeutic strategies. The detailed protocols, quantitative data, and pathway diagrams presented herein offer a comprehensive resource to aid researchers in the successful implementation and application of these important models.
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | Striatal D1 Dopamine Neuronal Population Dynamics in a Rat Model of Levodopa-Induced Dyskinesia [frontiersin.org]
- 3. criver.com [criver.com]
- 4. Behavioral Tests in Neurotoxin-Induced Animal Models of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, a lipophilic inhibitor of mitochondrial complex I, induces nigral and striatal neurodegeneration in rats: possible relevance for atypical parkinsonism in Guadeloupe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. This compound, a Natural Mitochondrial Complex I Inhibitor, Causes Tau Pathology in Cultured Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound, a natural mitochondrial complex I inhibitor, causes tau pathology in cultured neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound, a natural lipophilic mitochondrial complex I inhibitor, increases phosphorylation of tau in the brain of FTDP-17 transgenic mice. - DZNEPUB [pub.dzne.de]
- 11. Implantation of Osmotic Pumps in Rodents | UK Research [research.uky.edu]
- 12. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 13. Boston University | Login [shib.bu.edu]
- 14. Isolation, Purification, and Culture of Primary Murine Sensory Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Optimized protocol for obtaining and characterizing primary neuron-enriched cultures from embryonic chicken brains - PMC [pmc.ncbi.nlm.nih.gov]
- 16. apps.dtic.mil [apps.dtic.mil]
- 17. Behavioral analysis of motor and non-motor impairment in rodent models of Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Behavioral analysis of motor and non-motor impairment in rodent models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. [PDF] Behavioral Tests in Neurotoxin-Induced Animal Models of Parkinson’s Disease | Semantic Scholar [semanticscholar.org]
Annonacin: A Comprehensive Technical Review of a Potent Neurotoxin and Potential Therapeutic Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
Annonacin is a potent acetogenin, a class of polyketide natural products, found in various species of the Annonaceae family of plants, including the soursop (Annona muricata), pawpaw (Asimina triloba), and custard apple (Annona squamosa).[1][2] Historically, these plants have been used in traditional medicine.[1] However, extensive research has revealed this compound's potent neurotoxic effects, primarily through the inhibition of mitochondrial complex I. This has linked its consumption to an atypical form of Parkinsonism observed in Guadeloupe.[1][3][4][5] Paradoxically, the same cytotoxic properties that confer its neurotoxicity have also positioned this compound as a compound of interest in cancer research, with studies demonstrating its ability to induce apoptosis and inhibit key signaling pathways in cancer cells.[6][7][8] This technical guide provides a comprehensive literature review of this compound research, detailing its chemical properties, mechanisms of action, experimental protocols, and summarizing key quantitative data.
Chemical and Physical Properties
This compound is a linear 35-carbon acetogenin with a terminal α,β-unsaturated γ-lactone ring and a tetrahydrofuran (THF) ring along its aliphatic chain.[2] Its lipophilic nature allows it to readily cross cell membranes, including the blood-brain barrier.[3][4]
| Property | Value | Reference |
| Molecular Formula | C35H64O7 | [9] |
| Molar Mass | 596.89 g/mol | [1][9] |
| CAS Number | 111035-65-5 | [9][10] |
| Appearance | Powder | [10] |
| Purity (typical) | ≥95% | [10] |
Mechanism of Action
The primary and most well-characterized mechanism of action of this compound is the potent inhibition of Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial electron transport chain.[1][11][12] This inhibition disrupts the oxidative phosphorylation process, leading to a significant decrease in cellular ATP production.[1][11][12][13] The impairment of energy metabolism is a central factor in both its neurotoxic and anticancer effects.
Neurotoxicity
This compound's neurotoxicity is linked to the ATP depletion caused by mitochondrial dysfunction.[11][13] This energy crisis disproportionately affects neurons, which have high energy demands. The consequences include:
-
Excitotoxicity Independent Neuronal Death: this compound induces neuronal cell death without involving excitotoxic mechanisms or significant free radical production.[11]
-
Tau Pathology: this compound promotes the redistribution of the microtubule-associated protein tau from the axons to the cell body in neurons.[13][14] This is a hallmark of tauopathies, a class of neurodegenerative diseases.[13][14][15] this compound can also induce tau hyperphosphorylation and aggregation.[15]
-
Dopaminergic Neuron Loss: It is highly toxic to dopaminergic neurons, which are the primary cells affected in Parkinson's disease.[11] This selective vulnerability contributes to the development of atypical Parkinsonism.[3][11]
Anticancer Activity
This compound's ability to induce cell death also makes it a potential anticancer agent. Its effects on cancer cells are multifaceted and include:
-
Induction of Apoptosis: this compound triggers programmed cell death in various cancer cell lines.[6][7][8] This is mediated through both caspase-dependent and independent pathways.[6][16]
-
Cell Cycle Arrest: It can cause cell cycle arrest, primarily at the G1 or G2/M phase, preventing cancer cell proliferation.[6][17]
-
Inhibition of Signaling Pathways: this compound has been shown to inhibit pro-survival signaling pathways, notably the Extracellular signal-regulated kinase (ERK) pathway.[6][12]
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on this compound.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Assay | Endpoint | Value | Reference |
| Mesencephalic Dopaminergic Neurons | Cell Viability | EC50 | 0.018 µM | [11] |
| Rat Cortical Neurons | MTT Assay | LD50 | 30.07 µg/mL (50.45 µM) | [14][18] |
| Endometrial Cancer (ECC-1, HEC-1A) | MTT Assay | EC50 | 4.62 - 4.92 µg/mL | [6] |
| Breast Cancer (MCF-7) | Cell Survival | ED50 | 0.31 µM | [7] |
| Human B Lymphoblastoid (Raji) | Cytotoxicity | IC50 | 2.89 ± 1.3 µM |
Table 2: this compound Content in Natural Sources
| Source | Part | Concentration | Reference |
| Annona muricata (Soursop) | Fruit Pulp | ~15 mg per average fruit | [1][5] |
| Annona muricata (Soursop) | Commercial Nectar | ~36 mg per can | [1][5] |
| Annona muricata (Soursop) | Leaf Infusion | ~140 µg per cup | [1][5] |
| Asimina triloba (Pawpaw) | Fruit Pulp | 0.0701 ± 0.0305 mg/g | [18][19] |
Experimental Protocols
This section provides detailed methodologies for key experiments frequently cited in this compound research.
This compound Extraction and Purification from Annona muricata Leaves
This protocol is adapted from a selective polarity-guided extraction method.[1][11]
-
Drying and Grinding: Air-dry fresh Annona muricata leaves in the shade for 7-10 days, then grind into a fine powder.
-
Defatting: Perform a Soxhlet extraction of the leaf powder with n-hexane for 24 hours to remove nonpolar compounds.
-
Maceration: Macerate the defatted leaf powder in methanol at room temperature for 72 hours with occasional shaking.
-
Filtration and Concentration: Filter the methanol extract and concentrate it under reduced pressure using a rotary evaporator.
-
Liquid-Liquid Partitioning: Dissolve the concentrated methanol extract in a mixture of methanol and water (9:1 v/v) and partition it successively with n-hexane and then ethyl acetate.
-
Fraction Collection: Collect the ethyl acetate fraction, which will be enriched with acetogenins.
-
Column Chromatography: Subject the dried ethyl acetate fraction to silica gel column chromatography. Elute with a gradient of hexane and ethyl acetate of increasing polarity, followed by a gradient of ethyl acetate and methanol.
-
Fraction Analysis: Monitor the fractions using Thin Layer Chromatography (TLC) and combine those with similar profiles.
-
Crystallization: Further purify the this compound-containing fractions by repeated crystallization from acetone or methanol to obtain pure this compound.
-
Characterization: Confirm the identity and purity of the isolated this compound using techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[14][18]
MTT Assay for Cytotoxicity in Neuronal Cells
This protocol is a standard method for assessing cell viability.[7][15][17][19][20]
-
Cell Seeding: Plate primary rat cortical neurons in 96-well plates at a density of 1 x 10^5 cells/well and culture for 24-48 hours.
-
This compound Treatment: Prepare serial dilutions of this compound in the culture medium. Replace the existing medium with the this compound-containing medium and incubate for the desired period (e.g., 48 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C in a humidified atmosphere.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the vehicle control and calculate the LD50 or EC50 values.
Western Blot Analysis of Tau Protein
This protocol is used to detect changes in tau protein expression and phosphorylation.[4][5][21]
-
Cell Lysis: After treatment with this compound, wash the neuronal cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer and separate them on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total tau (e.g., Tau-5) and phosphorylated tau (e.g., AT8, PHF-1) overnight at 4°C. Also, probe for a loading control like β-actin or GAPDH.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.
Signaling Pathways and Experimental Workflows
This compound-Induced Apoptosis Pathway
This compound induces apoptosis in cancer cells through the intrinsic pathway, which is initiated by mitochondrial stress. The inhibition of Complex I by this compound leads to the release of cytochrome c from the mitochondria into the cytosol. Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates caspase-9. Activated caspase-9, in turn, activates the executioner caspase, caspase-3, leading to the cleavage of cellular substrates and ultimately, cell death.
References
- 1. Selective Polarity-guided Extraction and Purification of Acetogenins in Annona muricata L. Leaves [ijtech.eng.ui.ac.id]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a lipophilic inhibitor of mitochondrial complex I, induces nigral and striatal neurodegeneration in rats: possible relevance for atypical parkinsonism in Guadeloupe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Western Blot of Tau Protein from Mouse Brains Extracts: How to Avoid Signal Artifacts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Bio-Guided Isolation of Acetogenins from Annona cherimola Deciduous Leaves: Production of Nanocarriers to Boost the Bioavailability Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. This compound, a Natural Mitochondrial Complex I Inhibitor, Causes Tau Pathology in Cultured Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. westmont.edu [westmont.edu]
- 14. moscow.sci-hub.se [moscow.sci-hub.se]
- 15. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 16. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. texaschildrens.org [texaschildrens.org]
- 18. researchgate.net [researchgate.net]
- 19. broadpharm.com [broadpharm.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
Annonacin's Impact on Cellular ATP Production: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Annonacin, a potent acetogenin found in various Annonaceae species, has garnered significant attention for its profound cytotoxic and neurotoxic effects. The primary mechanism underlying its bioactivity is the potent inhibition of Mitochondrial Complex I (NADH:ubiquinone oxidoreductase), a critical enzyme in the electron transport chain. This inhibition disrupts cellular respiration, leading to a cascade of events culminating in a severe deficit in cellular ATP production. This technical guide provides an in-depth exploration of this compound's core mechanism of action, its quantitative impact on cellular energetics, and the subsequent signaling pathways it modulates. Detailed experimental protocols for key assays and visualizations of the underlying molecular processes are provided to support further research and drug development efforts in this area.
Introduction
This compound is a member of the acetogenin family of polyketides, characterized by a long aliphatic chain containing tetrahydrofuran and/or tetrahydropyran rings and a terminal γ-lactone.[1] These lipophilic compounds are potent inhibitors of the mitochondrial electron transport chain, specifically targeting Complex I.[1] The disruption of this complex has far-reaching consequences for cellular metabolism and survival, making this compound a subject of interest for both its potential therapeutic applications in oncology and its role in neurodegenerative diseases.[2] This guide will dissect the intricate mechanisms by which this compound impacts cellular ATP production and the downstream cellular responses.
Mechanism of Action: Inhibition of Mitochondrial Complex I
This compound's primary molecular target is the NADH:ubiquinone oxidoreductase, also known as Mitochondrial Complex I.[1] This large, multi-subunit enzyme is the first and largest enzyme of the respiratory chain. It catalyzes the transfer of electrons from NADH to ubiquinone, a process coupled with the pumping of protons from the mitochondrial matrix to the intermembrane space. This proton gradient is essential for the synthesis of ATP by ATP synthase (Complex V).
This compound, due to its lipophilic nature, readily crosses cellular and mitochondrial membranes. It binds to the ubiquinone binding site of Complex I, effectively blocking the electron flow from NADH.[1] This inhibition has two immediate and critical consequences:
-
Cessation of Proton Pumping: The blockage of electron transfer halts the pumping of protons by Complex I, thereby diminishing the proton-motive force across the inner mitochondrial membrane.
-
Oxidation of NADH is Impaired: The regeneration of NAD+ from NADH is significantly reduced, leading to an accumulation of NADH and a decrease in the NAD+/NADH ratio. This imbalance can further inhibit metabolic pathways that rely on NAD+, such as the Krebs cycle.
The overall consequence of Complex I inhibition by this compound is a profound decrease in oxidative phosphorylation and, consequently, a drastic reduction in cellular ATP production.[3]
Quantitative Impact on Cellular Energetics and Viability
The inhibition of Complex I by this compound leads to measurable changes in key cellular parameters, including ATP levels, mitochondrial membrane potential, and overall cell viability. The potency of this compound varies depending on the cell type and the duration of exposure.
| Parameter | Cell Line/Type | Concentration/Condition | Observed Effect | Reference |
| IC50 (Cell Viability) | Endometrial Cancer (ECC-1) | 72 h | 4.62-4.75 µg/mL | |
| Endometrial Cancer (HEC-1A) | 72 h | 4.62-4.75 µg/mL | ||
| Primary Endometrial Cancer | 72 h | 4.81-4.92 µg/mL | ||
| Mesencephalic Neurons | 24 h | 0.018 µM | [4] | |
| EC50 (ATP Depletion) | Rat Striatal Neurons | 48 h | Concentration-dependent decrease | [3] |
| ATP Levels | Rat Brain | 28 days (in vivo) | 44% decrease | [1] |
| Rat Striatal Neurons | 6 h (50 nM this compound) | Significant decrease | [3] | |
| Mitochondrial Membrane Potential (ΔΨm) | Dopaminergic Neurons | Not specified | Significant depolarization | [2] |
| Apoptosis | Endometrial Cancer Cells | 72 h (4 µg/mL this compound) | 65.7% increase in apoptotic cells | [5] |
| Endometrial Cancer Cells | 24 h (4 µg/mL this compound) | 16% increase in apoptotic cells | [5] | |
| Caspase-3 Activation | T24 Bladder Cancer Cells | Not specified | Enhanced activity | [6] |
| Endometrial Cancer Cells | 72 h (4 µg/mL this compound) | Increased cleavage of procaspase-3 | [5] | |
| ERK Phosphorylation | MCF-7 Breast Cancer Cells | Not specified | Decreased phosphorylation | [7] |
Signaling Pathways Modulated by this compound
The profound depletion of cellular ATP induced by this compound triggers a cascade of signaling events that ultimately determine the cell's fate. Key pathways affected include those involved in apoptosis and cell survival.
This compound-Induced Apoptosis Pathway
The energy crisis initiated by this compound is a potent trigger for the intrinsic pathway of apoptosis.
Inhibition of ERK Signaling
This compound has been shown to inhibit the extracellular signal-regulated kinase (ERK) signaling pathway.[5] The ERK pathway is a crucial regulator of cell proliferation, survival, and differentiation. Inhibition of this pro-survival pathway by this compound likely contributes to its cytotoxic effects.[5]
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the effects of this compound on cellular ATP production and viability.
Isolation of Mitochondria from Cultured Cells
This protocol is a synthesized method based on differential centrifugation techniques.[6][8]
Buffers and Reagents:
-
Isolation Buffer (IB): 225 mM Mannitol, 75 mM Sucrose, 10 mM HEPES, 1 mM EGTA, pH 7.4.
-
Homogenization Buffer (HB): IB supplemented with 0.1% (w/v) BSA and protease inhibitors.
-
Mitochondrial Resuspension Buffer (MRB): 250 mM Sucrose, 10 mM HEPES, 0.5 mM EGTA, pH 7.4.
Procedure:
-
Harvest cells by centrifugation at 600 x g for 5 minutes at 4°C.
-
Wash the cell pellet with ice-cold PBS.
-
Resuspend the cell pellet in a small volume of HB.
-
Homogenize the cells using a Dounce homogenizer with a tight-fitting pestle on ice.
-
Transfer the homogenate to a centrifuge tube and centrifuge at 600 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.
-
Carefully collect the supernatant and transfer it to a new tube.
-
Centrifuge the supernatant at 10,000 x g for 15 minutes at 4°C to pellet the mitochondria.
-
Discard the supernatant and wash the mitochondrial pellet with IB.
-
Centrifuge again at 10,000 x g for 15 minutes at 4°C.
-
Resuspend the final mitochondrial pellet in MRB.
-
Determine the protein concentration using a standard method (e.g., BCA assay).
Measurement of Cellular ATP Levels (Luciferase-Based Assay)
This protocol is based on the principle that luciferase catalyzes the oxidation of luciferin in an ATP-dependent manner, producing light that can be quantified.[9][10]
Reagents:
-
Cell Lysis Buffer: Commercially available or 25 mM Tris-phosphate (pH 7.8), 2 mM DTT, 2 mM 1,2-diaminocyclohexane-N,N,N',N'-tetraacetic acid, 10% (v/v) glycerol, and 1% (v/v) Triton X-100.
-
Luciferase Assay Buffer: 20 mM Tricine, 1.07 mM (MgCO3)4Mg(OH)2·5H2O, 2.67 mM MgSO4, 0.1 mM EDTA, 33.3 mM DTT.
-
Luciferin Substrate: Prepare a stock solution of D-luciferin.
-
ATP Standard Solution: For generating a standard curve.
Procedure:
-
Plate cells in a 96-well plate and treat with this compound for the desired time.
-
Lyse the cells by adding Cell Lysis Buffer to each well.
-
Incubate for 5 minutes at room temperature with gentle shaking.
-
Prepare the Luciferase Assay Reagent by mixing the Luciferase Assay Buffer with the luciferin substrate and luciferase enzyme.
-
Add the Luciferase Assay Reagent to each well.
-
Immediately measure the luminescence using a plate-reading luminometer.
-
Calculate ATP concentrations based on a standard curve generated with known ATP concentrations.
Measurement of Mitochondrial Complex I Activity (Spectrophotometric Assay)
This assay measures the decrease in absorbance at 340 nm due to the oxidation of NADH.[11]
Reagents:
-
Assay Buffer: 25 mM potassium phosphate (pH 7.2), 5 mM MgCl2, 2 mM KCN, 2.5 mg/ml BSA.
-
NADH Solution: 10 mM in Assay Buffer (prepare fresh).
-
Ubiquinone (Coenzyme Q1) Solution: 10 mM in ethanol.
-
Rotenone Solution (Complex I inhibitor): 2 mM in ethanol.
Procedure:
-
Add isolated mitochondria to the wells of a 96-well plate.
-
Add Assay Buffer to each well.
-
Add Ubiquinone solution to each well.
-
For inhibitor control wells, add Rotenone solution.
-
Initiate the reaction by adding the NADH solution.
-
Immediately measure the absorbance at 340 nm in kinetic mode for 5-10 minutes.
-
The Complex I activity is the rotenone-sensitive rate of NADH oxidation, calculated as the difference in the rate of absorbance change between the wells with and without rotenone.
Cell Viability Assessment (MTT Assay)
This colorimetric assay measures the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in viable cells.[12]
Reagents:
-
MTT Solution: 5 mg/mL in PBS.
-
Solubilization Solution: 10% SDS in 0.01 M HCl.
Procedure:
-
Plate cells in a 96-well plate and treat with this compound.
-
After the treatment period, add 10 µL of MTT solution to each well.
-
Incubate for 3-4 hours at 37°C.
-
Add 100 µL of Solubilization Solution to each well.
-
Incubate overnight at 37°C to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Apoptosis Detection (TUNEL Assay)
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of apoptosis.[13][14]
Reagents:
-
Fixation Solution: 4% Paraformaldehyde in PBS.
-
Permeabilization Solution: 0.1% Triton X-100 in 0.1% sodium citrate.
-
TUNEL Reaction Mixture: TdT enzyme and fluorescently labeled dUTP.
-
DAPI (or other nuclear counterstain).
Procedure:
-
Grow and treat cells on coverslips.
-
Fix cells with Fixation Solution for 15 minutes at room temperature.
-
Wash with PBS.
-
Permeabilize cells with Permeabilization Solution for 2 minutes on ice.
-
Wash with PBS.
-
Incubate cells with the TUNEL Reaction Mixture for 60 minutes at 37°C in a humidified chamber.
-
Wash with PBS.
-
Counterstain with DAPI.
-
Mount coverslips and visualize using a fluorescence microscope.
Western Blot Analysis for ERK and Caspase-3
This technique is used to detect changes in the phosphorylation state of ERK and the cleavage of Caspase-3.[15][16]
Procedure:
-
Lyse treated and control cells in RIPA buffer with protease and phosphatase inhibitors.
-
Determine protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies against phospho-ERK, total ERK, cleaved Caspase-3, and a loading control (e.g., β-actin).
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Detect proteins using an enhanced chemiluminescence (ECL) substrate.
-
Quantify band intensities using densitometry software.
Conclusion
This compound's potent inhibition of Mitochondrial Complex I positions it as a significant modulator of cellular energy metabolism. The resulting ATP depletion is a central event that triggers a cascade of downstream effects, including the induction of apoptosis and the inhibition of pro-survival signaling pathways. The detailed protocols and data presented in this guide provide a comprehensive resource for researchers and drug development professionals investigating the multifaceted biological activities of this compound and other Complex I inhibitors. Further elucidation of these pathways will be crucial for harnessing the therapeutic potential of such compounds while mitigating their potential toxicity.
References
- 1. This compound, a lipophilic inhibitor of mitochondrial complex I, induces nigral and striatal neurodegeneration in rats: possible relevance for atypical parkinsonism in Guadeloupe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a Natural Mitochondrial Complex I Inhibitor, Causes Tau Pathology in Cultured Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ATP Cell Viability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. This compound Exerts Antitumor Activity through Induction of Apoptosis and Extracellular Signal-regulated Kinase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isolation of mitochondria from CNS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound induces cell cycle-dependent growth arrest and apoptosis in estrogen receptor-α-related pathways in MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. drexel.edu [drexel.edu]
- 9. static1.squarespace.com [static1.squarespace.com]
- 10. med.emory.edu [med.emory.edu]
- 11. researchgate.net [researchgate.net]
- 12. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 13. assaygenie.com [assaygenie.com]
- 14. TUNEL Apoptosis Assay (Fluorescent) - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
Annonacin: A Deep Dive into its Potential as a Novel Anti-Cancer Agent
A Technical Whitepaper for Researchers and Drug Development Professionals
Abstract
Annonacin, a prominent member of the annonaceous acetogenins, has garnered significant attention within the oncology research community for its potent cytotoxic and anti-proliferative activities against a broad spectrum of cancer cell lines. This technical guide provides a comprehensive overview of the current understanding of this compound's potential as an anti-cancer agent. It delves into its multifaceted mechanisms of action, including the induction of apoptosis, cell cycle arrest, and the modulation of key oncogenic signaling pathways. This document summarizes quantitative efficacy data, details key experimental methodologies, and presents visual representations of the molecular pathways influenced by this compound to serve as a valuable resource for researchers and professionals in drug development.
Introduction
Annonaceous acetogenins, a class of polyketides derived from plants of the Annonaceae family, are recognized for their potent biological activities. Among these, this compound has emerged as a promising candidate for anti-cancer therapy.[1] Its cytotoxic effects have been demonstrated across various cancer types, including breast, endometrial, lung, bladder, and colon cancers.[2][3] This whitepaper consolidates the existing preclinical data on this compound, focusing on its mechanisms of action, quantitative efficacy, and the experimental frameworks used to elucidate its anti-neoplastic properties.
Mechanism of Action
This compound exerts its anti-cancer effects through several distinct, yet interconnected, mechanisms. The primary modes of action identified to date include the induction of apoptosis, cell cycle arrest, and the inhibition of critical cell survival and proliferation signaling pathways.
Inhibition of Mitochondrial Complex I
A fundamental mechanism of this compound's cytotoxicity is its potent inhibition of the mitochondrial Complex I (NADH:ubiquinone oxidoreductase).[4][5] This inhibition disrupts the electron transport chain, leading to a significant decrease in ATP production.[5][6] Cancer cells, with their high energy demands, are particularly vulnerable to this disruption of cellular energy metabolism.[7] This ATP depletion is a critical upstream event that triggers downstream apoptotic pathways.[5]
Induction of Apoptosis
This compound is a potent inducer of apoptosis in cancer cells.[2][8] This programmed cell death is initiated through both intrinsic and extrinsic pathways.
-
Intrinsic Pathway: By inhibiting Complex I, this compound can induce the generation of reactive oxygen species (ROS) and disrupt the mitochondrial membrane potential.[4][9] This leads to the release of cytochrome c, which in turn activates caspase-9 and the downstream executioner caspase-3.[4][10] this compound has been shown to increase the expression of the pro-apoptotic protein Bax while decreasing the expression of the anti-apoptotic protein Bcl-2.[8][11] The activation of caspase-3 ultimately leads to DNA fragmentation and apoptotic cell death.[2][12]
-
Extrinsic Pathway: While the intrinsic pathway is more extensively documented, some evidence suggests the involvement of extrinsic signaling, potentially through the modulation of death receptors.
Cell Cycle Arrest
This compound has been demonstrated to cause cell cycle arrest at different phases in various cancer cell lines.
-
G1 Phase Arrest: In some cancer cell lines, such as T24 bladder cancer cells, this compound induces G1 phase arrest.[8] This is associated with the upregulation of p21 in a p53-independent manner.[8] In ERα-positive MCF-7 breast cancer cells, this compound-induced G0/G1 arrest is accompanied by an increase in p21(WAF1) and p27(kip1) and a decrease in cyclin D1 expression.[11][13]
-
G2/M Phase Arrest: In endometrial cancer cells, this compound has been shown to induce G2/M phase arrest, which precedes the onset of apoptosis.[2][12]
Modulation of Signaling Pathways
This compound has been shown to modulate several key signaling pathways that are often dysregulated in cancer, contributing to its anti-proliferative and pro-apoptotic effects.
-
PI3K/Akt/mTOR Pathway: This pathway is crucial for cell survival, proliferation, and growth. This compound has been shown to inhibit the PI3K/Akt/mTOR signaling pathway.[14][15] By down-regulating key components of this pathway, this compound can suppress tumor growth and survival.[14]
-
ERK Pathway: The Extracellular signal-regulated kinase (ERK) pathway is another critical regulator of cell proliferation and survival. This compound has been found to inhibit the phosphorylation of ERK, thereby downregulating this pro-survival signaling cascade in endometrial and breast cancer cells.[2][11][14]
-
STAT3 Pathway: Signal transducer and activator of transcription 3 (STAT3) is a transcription factor that plays a significant role in cancer cell proliferation, survival, and invasion. This compound has been observed to decrease the phosphorylation of STAT3, inhibiting its activity.[11][13]
-
Other Pathways: In silico and in vitro studies have suggested that this compound may also act as an inhibitor of the sodium/potassium (NKA) and sarcoplasmic/endoplasmic reticulum calcium (SERCA) ATPase pumps.[4][16]
Quantitative Data on Anti-Cancer Efficacy
The anti-proliferative and cytotoxic effects of this compound have been quantified in numerous studies across a variety of cancer cell lines. The half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values are summarized below.
| Cell Line | Cancer Type | IC50 / EC50 | Reference |
| Breast Cancer | |||
| MCF-7 | Breast Adenocarcinoma (ERα-positive) | 0.31 µM (ED50) | [11] |
| MCF-7 | Breast Adenocarcinoma | 21.1 µg/mL (IC50) | [9] |
| T47D | Breast Ductal Carcinoma | 69.88 µg/mL (IC50) | [9] |
| 4T1 | Triple-Negative Breast Cancer | 15 µg/mL (IC50) | [17] |
| Endometrial Cancer | |||
| ECC-1 | Endometrial Cancer | 4.62 µg/mL (EC50) | [2] |
| HEC-1A | Endometrial Adenocarcinoma | 4.75 µg/mL (EC50) | [2] |
| EC6-ept (primary) | Endometrial Cancer | 4.92 µg/mL (EC50) | [2] |
| EC14-ept (primary) | Endometrial Cancer | 4.81 µg/mL (EC50) | [2] |
| Prostate Cancer | |||
| DU-145 | Prostate Carcinoma | 0.079 µg/mL (IC50) | [18] |
| Other Cancers | |||
| Raji | B Lymphoblastoid | 2.89 µM (IC50) | [7] |
Detailed Experimental Protocols
This section outlines the general methodologies employed in the cited studies to evaluate the anti-cancer effects of this compound. For specific concentrations and incubation times, refer to the original publications.
Cell Culture
Cancer cell lines were cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
Cell Viability and Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Cells were seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Treatment: Cells were treated with various concentrations of this compound or a vehicle control (e.g., DMSO) for specified durations (e.g., 24, 48, 72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) was added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals were dissolved in a solubilization solution (e.g., DMSO, isopropanol).
-
Absorbance Measurement: The absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Cell viability was expressed as a percentage of the control, and IC50 values were calculated.[9]
Apoptosis Assays
-
Cell Treatment: Cells were treated with this compound as described above.
-
Cell Harvesting: Both adherent and floating cells were collected, washed with PBS, and resuspended in Annexin V binding buffer.
-
Staining: Fluorescently labeled Annexin V and PI were added to the cell suspension and incubated in the dark.
-
Flow Cytometry Analysis: The stained cells were analyzed by flow cytometry to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[2]
-
Cell Preparation: Cells were cultured on coverslips and treated with this compound.
-
Fixation and Permeabilization: Cells were fixed with paraformaldehyde and permeabilized with a detergent solution.
-
TUNEL Reaction: The cells were incubated with a TUNEL reaction mixture containing terminal deoxynucleotidyl transferase (TdT) and labeled dUTP to label the 3'-OH ends of fragmented DNA.
-
Visualization: The labeled cells were visualized using fluorescence microscopy.[2]
Cell Cycle Analysis
-
Cell Treatment and Harvesting: Cells were treated with this compound and harvested.
-
Fixation: Cells were fixed in cold ethanol.
-
Staining: The fixed cells were treated with RNase A and stained with propidium iodide (PI).
-
Flow Cytometry Analysis: The DNA content of the cells was analyzed by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[2]
Western Blotting
-
Protein Extraction: Cells were lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates was determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane was blocked and then incubated with primary antibodies against target proteins (e.g., cleaved caspase-3, p-ERK, p-Akt) followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.[2]
In Vivo Xenograft Studies
-
Cell Implantation: Human cancer cells (e.g., MCF-7) were subcutaneously injected into immunocompromised mice (e.g., nude mice).[11][13]
-
Tumor Growth: Tumors were allowed to grow to a palpable size.
-
Treatment: Mice were treated with this compound (e.g., via intraperitoneal injection) or a vehicle control for a specified period.[15]
-
Tumor Measurement: Tumor volume was measured regularly.
-
Endpoint Analysis: At the end of the study, tumors were excised for further analysis (e.g., Western blotting, immunohistochemistry).[11][13]
Visualizing this compound's Mechanism of Action
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows discussed in this whitepaper.
Caption: Overview of this compound's Anti-Cancer Mechanisms.
Caption: this compound-Induced Intrinsic Apoptosis Pathway.
Caption: Experimental Workflow for Cell Cycle Analysis.
Conclusion and Future Directions
The accumulated evidence strongly suggests that this compound is a promising natural compound with significant potential for development as an anti-cancer agent. Its ability to target multiple critical pathways in cancer cells, including energy metabolism, apoptosis, cell cycle progression, and key survival signaling networks, makes it an attractive candidate for further investigation.
Future research should focus on several key areas:
-
In Vivo Efficacy and Toxicology: While some in vivo studies exist, more comprehensive investigations are needed to establish the efficacy, safety profile, and pharmacokinetic/pharmacodynamic properties of this compound in various preclinical cancer models.
-
Combination Therapies: Exploring the synergistic effects of this compound with conventional chemotherapeutic agents or targeted therapies could lead to more effective treatment strategies and potentially overcome drug resistance.[3]
-
Drug Delivery Systems: The use of novel drug delivery systems, such as nanoparticles, could enhance the bioavailability and tumor-specific targeting of this compound, thereby improving its therapeutic index.[9][15]
-
Clinical Trials: Ultimately, well-designed clinical trials are necessary to translate the promising preclinical findings into tangible benefits for cancer patients.
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. This compound Exerts Antitumor Activity through Induction of Apoptosis and Extracellular Signal-regulated Kinase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. RETRACTED ARTICLE: this compound promotes selective cancer cell death via NKA-dependent and SERCA-dependent pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a natural mitochondrial complex I inhibitor, causes tau pathology in cultured neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, a Natural Mitochondrial Complex I Inhibitor, Causes Tau Pathology in Cultured Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Review on Annona muricata and Its Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pure.lib.cgu.edu.tw [pure.lib.cgu.edu.tw]
- 9. Increasing the effect of this compound using nanodiamonds to inhibit breast cancer cells growth in rats (Rattus norvegicus)-Induced breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijper.org [ijper.org]
- 11. This compound induces cell cycle-dependent growth arrest and apoptosis in estrogen receptor-α-related pathways in MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound Exerts Antitumor Activity through Induction of Apoptosis and Extracellular Signal-regulated Kinase Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. medicinacomplementar.com.br [medicinacomplementar.com.br]
- 14. Modulation of cancer signalling pathway(s) in two -stage mouse skin tumorigenesis by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Increasing the effect of this compound using nanodiamonds to inhibit breast cancer cells growth in rats (Rattus norvegicus)-Induced breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound promotes selective cancer cell death via NKA-dependent and SERCA-dependent pathways. [vivo.health.unm.edu]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Extraction and Purification of Annonacin from Annona Seeds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Annonacin is a prominent member of the Annonaceous acetogenins, a class of polyketide natural products found exclusively in the Annonaceae family of plants. These compounds have garnered significant interest in the scientific community due to their potent biological activities, including cytotoxic, antitumor, and pesticidal properties. This compound, in particular, has demonstrated significant cytotoxicity against various cancer cell lines.[1] However, its neurotoxic potential necessitates careful handling and purification.[1] These application notes provide detailed protocols for the extraction and purification of this compound from Annona seeds, primarily focusing on Annona muricata (soursop), a rich source of this compound. The protocols described herein are compiled from various scientific studies and are intended to serve as a comprehensive guide for researchers.
Data Presentation: Quantitative Analysis of this compound Extraction
The efficiency of this compound extraction is highly dependent on the chosen method and solvent system. Below is a summary of quantitative data from various studies to aid in the selection of an appropriate protocol.
Table 1: Comparison of Extraction Methods for Acetogenins (including this compound) from Annona muricata Seeds
| Extraction Method | Solvent | Key Parameters | Total Acetogenin Content (mg/g dry weight) | Yield (%) | Reference |
| Thermosonication-Assisted Extraction (TSAE) | - | 50°C, 100% amplitude, 0.5 s pulse-cycle | 35.89 | 3.6 | [2][3] |
| Ultrasound-Assisted Extraction (UAE) | Chloroform | 15 min, 0.7 s pulse-cycle, 100% amplitude, 25°C | 13.01 | 1.3 | [3][4] |
| Soxhlet Extraction | Ethanol | 72 hours | Not specified | Not specified | [5] |
| Maceration | Ethanol | 3 repetitions of 24 hours | Not specified | 11 | [6] |
Table 2: Influence of Solvent on Acetogenin Extraction from Defatted Annona muricata Seeds
| Extraction Method | Solvent | Total Acetogenin Content (mg/g dry basis) | Reference |
| Ultrasound-Assisted Extraction (UAE) | Methanol | 25.14 (from endosperm, 5 extractions) | [7] |
| Ultrasound-Assisted Extraction (UAE) | Ethyl Acetate | Higher presence observed | [7] |
| Soxhlet Extraction | Ethanol | 5.64 | [8][9] |
| Soxhlet Extraction | Ethanol | 0.45 | [8][9] |
Experimental Workflow for this compound Extraction and Purification
Caption: Workflow for the extraction and purification of this compound.
Experimental Protocols
The following are detailed methodologies for the key experiments involved in the extraction and purification of this compound.
Protocol 1: Seed Preparation
-
Drying: Fresh seeds from ripe Annona fruits are washed and dried. A convection oven set at 40°C for 48 hours can be used for this purpose.[5]
-
Grinding: The dried seeds are ground into a fine powder using a laboratory mill. This increases the surface area for efficient solvent extraction.
-
Defatting (Optional but Recommended): Annona seeds have a high oil content which can interfere with the extraction of more polar acetogenins. To remove the oil, the powdered seeds are subjected to Soxhlet extraction with a non-polar solvent like n-hexane for several hours.[10] The defatted seed material is then dried to remove any residual solvent.
Protocol 2: Extraction of Crude this compound
This method offers a more rapid and efficient extraction compared to traditional methods.[7][11]
-
Sample Preparation: Place a known quantity of defatted seed powder into an extraction vessel.
-
Solvent Addition: Add the chosen solvent (e.g., methanol or ethyl acetate) at a specific solvent-to-solid ratio (e.g., 9:1 v/w).[11]
-
Ultrasonication: Subject the mixture to ultrasonication using an ultrasonic probe or bath. The parameters for ultrasonication should be optimized but can be based on published data (e.g., 100% sonication amplitude, 0.7 s pulse-cycle for 15 minutes).[3][4]
-
Extraction Repetition: For exhaustive extraction, the process can be repeated multiple times with fresh solvent.[7]
-
Filtration and Concentration: After extraction, the mixture is filtered to remove the solid seed material. The resulting filtrate is then concentrated under reduced pressure using a rotary evaporator to yield the crude extract.
This is a traditional and exhaustive extraction method.
-
Sample Preparation: Place a known amount of defatted seed powder into a Soxhlet thimble.
-
Extraction: Place the thimble in a Soxhlet extractor and add the extraction solvent (e.g., ethanol or dichloromethane) to the boiling flask.[5][10]
-
Reflux: Heat the solvent to its boiling point. The solvent vapor will rise, condense, and drip back onto the sample, extracting the desired compounds. The process is typically run for an extended period (e.g., 72 hours) to ensure complete extraction.[5]
-
Concentration: After extraction, the solvent containing the extracted compounds is concentrated using a rotary evaporator to obtain the crude extract.
Protocol 3: Purification of this compound
This step helps to remove highly polar or non-polar impurities from the crude extract.
-
Dissolution: Dissolve the crude extract in a mixture of methanol and water.
-
Partitioning: Transfer the solution to a separatory funnel and partition it against an immiscible organic solvent such as ethyl acetate or dichloromethane.[12]
-
Separation: this compound and other acetogenins will preferentially partition into the organic layer. The organic layer is collected, and the process can be repeated with the aqueous layer to maximize recovery.
-
Concentration: The combined organic layers are dried over anhydrous sodium sulfate and then concentrated under reduced pressure to yield a crude acetogenin-rich fraction.
This is the primary method for isolating this compound from the crude acetogenin fraction.
-
Stationary Phase Preparation: A glass column is packed with silica gel (e.g., mesh size 60-120) as the stationary phase, typically as a slurry in a non-polar solvent like hexane.[13]
-
Sample Loading: The crude acetogenin fraction is adsorbed onto a small amount of silica gel and then carefully loaded onto the top of the prepared column.
-
Elution: The column is eluted with a solvent system of increasing polarity. A common gradient is starting with n-hexane and gradually increasing the proportion of ethyl acetate (e.g., from 100% hexane to 100% ethyl acetate).[10]
-
Fraction Collection: The eluate is collected in a series of fractions.
-
Monitoring by Thin-Layer Chromatography (TLC): Each fraction is analyzed by TLC to identify the fractions containing this compound. A developing solvent system such as chloroform-methanol (9:1) can be used.[13] The spots on the TLC plate can be visualized using Kedde's reagent, which gives a pinkish-purple color in the presence of the γ-lactone ring characteristic of acetogenins.[1][13]
-
Pooling and Concentration: Fractions showing a strong spot corresponding to this compound are pooled and concentrated.
For obtaining high-purity this compound, further purification steps may be necessary.
-
Preparative High-Performance Liquid Chromatography (HPLC): The this compound-rich fraction from column chromatography can be subjected to preparative HPLC using a C18 reverse-phase column. A mobile phase of methanol and water is commonly used.[14][15]
Protocol 4: Characterization and Identification
The identity and purity of the isolated this compound should be confirmed using spectroscopic techniques.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is used to confirm the molecular weight of this compound (approximately 596.88 g/mol ).[14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for the structural elucidation and confirmation of the isolated compound by comparing the spectral data with published values for this compound.
Safety Precautions
This compound has demonstrated neurotoxic effects. Therefore, it is imperative to handle the compound and its extracts with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. All work should be conducted in a well-ventilated fume hood.
References
- 1. biochemjournal.com [biochemjournal.com]
- 2. Extraction of Acetogenins Using Thermosonication-Assisted Extraction from Annona muricata Seeds and Their Antifungal Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Extraction of Acetogenins Using Thermosonication-Assisted Extraction from Annona muricata Seeds and Their Antifungal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ultrasound-Assisted Extraction of Total Acetogenins from the Soursop Fruit by Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. westmont.edu [westmont.edu]
- 6. phytojournal.com [phytojournal.com]
- 7. scielo.org.mx [scielo.org.mx]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Bio-Guided Isolation of Acetogenins from Annona cherimola Deciduous Leaves: Production of Nanocarriers to Boost the Bioavailability Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. "this compound in Asimina triloba fruit : implications for neurotoxicity." by Lisa Fryman Potts [ir.library.louisville.edu]
- 13. caasjk.com [caasjk.com]
- 14. researchgate.net [researchgate.net]
- 15. HPLC Method for the Simultaneous Determination of Ten Annonaceous Acetogenins after Supercritical Fluid CO2 Extraction - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Annonacin using HPLC and LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Annonacin, a potent neurotoxin belonging to the family of annonaceous acetogenins, has garnered significant scientific interest due to its potential link to atypical Parkinsonism. Found in various species of the Annonaceae family, such as Annona muricata (soursop) and Asimina triloba (pawpaw), accurate and sensitive quantification of this compound in different matrices is crucial for toxicological studies, pharmacokinetic analysis, and quality control of food and herbal products. These application notes provide detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) with Diode-Array Detection (DAD) and Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS).
I. Quantification of this compound by UPLC-MS/MS
This method offers high sensitivity and selectivity, making it ideal for the analysis of this compound in complex biological matrices such as plasma and brain tissue.
Experimental Protocol
1. Sample Preparation (Rat Plasma) [1]
-
Materials: Rat plasma, Ethyl acetate, Annonacinone (internal standard).
-
Procedure:
-
To a sample of rat plasma, add an appropriate amount of Annonacinone as an internal standard.
-
Perform liquid-liquid extraction with ethyl acetate.
-
Evaporate the organic layer to dryness.
-
Reconstitute the residue in a suitable solvent (e.g., methanol) for UPLC-MS/MS analysis.
-
2. Sample Preparation (Rat Brain Homogenate) [2][3][4][5]
-
Materials: Rat brain tissue, Methanol, Annonacinone (internal standard).
-
Procedure:
-
Homogenize the rat brain tissue in methanol (e.g., 0.2 g/mL) via sonication.[5]
-
Spike the homogenate with the internal standard (Annonacinone) to a final concentration of 5 ng/g.[5]
-
Prepare calibration standards by spiking pooled rat brain homogenate with known concentrations of this compound.[5]
-
Centrifuge the samples to pellet any precipitates.
-
Collect the supernatant for UPLC-MS/MS analysis.
-
3. UPLC-MS/MS Conditions [2][4][5]
-
Instrumentation: Dionex Ultimate 3000 RSLC system coupled to a triple quadrupole mass spectrometer (e.g., TSQ Vantage EMR).[4][5]
-
Chromatographic Separation:
-
Column: Acquity UPLC BEH C18 column (or equivalent).
-
Mobile Phase: A gradient of methanol and water is commonly used.
-
Flow Rate: Maintain a constant flow rate appropriate for the column dimensions.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Selected Reaction Monitoring (SRM).[2][4][5]
-
Key Insight: this compound and the internal standard, Annonacinone, readily form sodium adducts ([M+Na]+). Fragmentation of these ions results in a characteristic neutral loss of the γ-methyl-γ-lactone ring (-112 amu).[1][2][6][7]
-
SRM Transitions:
-
Quantitative Data Summary
| Parameter | Rat Plasma[1] | Rat Brain Homogenate[2] |
| Limit of Quantification (LOQ) | 0.25 ng/mL | 0.25 ng/mL |
| Linearity Ranges | 0.25-10 ng/mL and 10-100 ng/mL | 0.25-10 ng/mL and 10-100 ng/mL |
| Intra-day Precision (RSD) | < 10% | < 10% |
| Inter-day Precision (RSD) | < 10% | < 10% |
| Accuracy | ± 10% | ± 10% |
Pharmacokinetic Data in Rats (Oral Administration of 10 mg/kg this compound)[1][2]
| Parameter | Value |
| Cmax | 7.9 ± 1.5 ng/mL |
| Tmax | 0.25 h |
| T1/2 | 4.8 ± 0.7 h |
| Apparent Distribution Volume | 387.9 ± 64.6 L |
| Bioavailability | 3.2 ± 0.3% |
II. Quantification of this compound and other Acetogenins by HPLC-DAD
This method is suitable for the simultaneous determination of multiple annonaceous acetogenins in plant materials, such as seeds.
Experimental Protocol
1. Sample Preparation (Annona Plant Seeds) [8][9]
-
Materials: Dried and powdered Annona plant seeds, 95% Ethanol, Methanol.
-
Procedure:
-
Accurately weigh 100 g of the dried seed powder (20 mesh).
-
Perform Supercritical Fluid Extraction (SFE) under optimized conditions (30 MPa, 35°C, 1 hour) with 20 mL of 95% ethanol as a modifier.[8]
-
Evaporate the ethanol from the extract using a rotary evaporator.
-
Dissolve the residue in methanol in a 25 mL volumetric flask.
-
Filter the solution through a 0.45 µm millipore filter before HPLC injection.
-
-
Instrumentation: A standard HPLC system with a Diode-Array Detector.
-
Chromatographic Separation:
-
Detection:
Quantitative Data Summary (for ten Annonaceous Acetogenins)[9]
| Parameter | Value |
| Linearity (γ) | > 0.9995 |
| Intra-day Variation (RSD) | 0.99 - 2.56% |
| Inter-day Variation (RSD) | 1.93 - 3.65% |
| Overall Recovery | 95.16 - 105.01% |
III. Quantification of this compound by LC-HRMS
This high-resolution mass spectrometry method is valuable for confirming the identity of this compound and its isomers in complex samples like fruit pulp.
Experimental Protocol
1. Sample Preparation (Pawpaw Fruit Pulp) [10]
-
Materials: Lyophilized pawpaw fruit pulp, Dry methanol.
-
Procedure:
-
Extract the lyophilized fruit pulp with dry methanol at 100°C and 10 MPa pressure in a sealed container.
-
Evaporate the solvent.
-
Redissolve the residue in methanol for LC-HRMS analysis.
-
2. LC-HRMS Conditions [10]
-
Instrumentation: Thermo Scientific HPLC with an Accela 1250 pump and Accela Open AS autosampler coupled to a high-resolution mass spectrometer.
-
Chromatographic Separation:
-
Column: Waters Acquity UPLC C18 BEH column (2.1 × 150 mm, 1.7 µm).
-
Mobile Phase: Gradient elution with methanol and water containing 0.1% formic acid.
-
Flow Rate: 0.300 mL/min.
-
-
Mass Spectrometry Detection:
-
Monitored Ions for this compound: [M+H]⁺ (m/z 597.47).[10]
-
Quantitative Data Summary (Pawpaw Fruit Pulp)[11]
| Extraction Temperature | This compound Concentration (mg/g of lyophilized pulp) |
| 23°C | 3.75 |
| 60°C | 6.37 |
| 100°C | 7.72 |
Visualizations
Experimental Workflow Diagrams
Caption: UPLC-MS/MS workflow for this compound quantification.
Caption: HPLC-DAD workflow for Annonaceous Acetogenins.
Caption: Characteristic fragmentation of this compound in MS/MS.
References
- 1. Method development for quantification of the environmental neurotoxin this compound in Rat plasma by UPLC-MS/MS and application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quantification of the environmental neurotoxin this compound in Rat brain by UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Validation data for the quantification of the Annonaceous acetogenin this compound in Rat brain by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. HPLC Method for the Simultaneous Determination of Ten Annonaceous Acetogenins after Supercritical Fluid CO2 Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
Standard Operating Procedure for Annonacin Treatment in Cell Culture
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
1. Introduction
Annonacin, a member of the acetogenin class of natural products found in plants of the Annonaceae family, has demonstrated significant cytotoxic and anti-proliferative effects against various cancer cell lines.[1][2] It is a potent inhibitor of mitochondrial complex I, leading to ATP depletion and subsequent induction of apoptosis and cell cycle arrest.[1][3] This document provides a detailed standard operating procedure for the treatment of cell cultures with this compound, including protocols for assessing its biological effects and a summary of its known mechanisms of action.
2. Data Presentation
The following tables summarize the quantitative data from various studies on the effects of this compound on different cell lines.
Table 1: Cytotoxicity of this compound in Various Cell Lines
| Cell Line | Cancer Type | Assay | IC50/EC50 Value | Treatment Duration | Reference |
| ECC-1 | Endometrial Cancer | MTT | 4.62 µg/mL | 72 h | [4][5] |
| HEC-1A | Endometrial Cancer | MTT | 4.75 µg/mL | 72 h | [4][5] |
| EC6-ept (primary) | Endometrial Cancer | MTT | 4.92 µg/mL | 72 h | [4][5] |
| EC14-ept (primary) | Endometrial Cancer | MTT | 4.81 µg/mL | 72 h | [4][5] |
| MCF-7 | Breast Cancer (ERα-positive) | - | ED50 = 0.31 µM | 48 h | [6][7] |
| 4T1 | Triple-Negative Breast Cancer | MTT | 15 µg/mL | - | [8][9] |
| HeLa | Cervical Cancer | Trypan Blue | IC50 = 19.32 µM | 24 h | [10] |
| IGROV-1 | Ovarian Cancer | Trypan Blue | IC50 = 46.54 µM | 24 h | [10] |
| HEK-293 | Non-tumoral Kidney | Trypan Blue | IC50 = 68.76 µM | 24 h | [10] |
| Rat Cortical Neurons | - | MTT | 30.07 µg/mL (50.45 µM) | 48 h | [11][12] |
Table 2: Effects of this compound on Apoptosis and Cell Cycle
| Cell Line | Concentration | Duration | Effect | Observation | Reference |
| Endometrial Cancer Cells | 4 µg/mL | 72 h | Apoptosis | 65.7% apoptotic cells | [4][5] |
| Endometrial Cancer Cells | 4 µg/mL | 24 h | Apoptosis | 16% increase in apoptotic cells | [4] |
| Endometrial Cancer Cells | 4 µg/mL | 48 h | Cell Cycle Arrest | 46% of cells in G2/M phase | [4] |
| MCF-7 | 0.1 µM | 6-48 h | Cell Cycle Arrest | G0/G1 phase arrest | [13] |
| MCF-7 | 0.5-1 µM | 48 h | Apoptosis | Increased cell death | [6][7] |
| 4T1 | 25 µg/mL | - | Apoptosis | Peak in late apoptotic population | [8][9] |
| T24 | - | - | Cell Cycle Arrest | G1 phase arrest | [2] |
3. Experimental Protocols
3.1. General Guidelines for this compound Preparation and Application
This compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution (e.g., 1 mM).[14][15] This stock solution should be stored at -20°C. For cell treatment, the stock solution is serially diluted in the appropriate cell culture medium to achieve the desired final concentrations. It is crucial to ensure that the final DMSO concentration in the culture medium does not exceed a level that could affect cell viability (typically ≤ 0.5%).[16]
3.2. Protocol 1: Assessment of Cell Viability using MTT Assay
This protocol is adapted from methodologies described in multiple studies.[5][17]
Materials:
-
96-well plates
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours to allow for attachment.[18]
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution.
-
Remove the existing medium from the wells and add 100 µL of the medium containing different concentrations of this compound (e.g., 0.2–100 µg/ml).[4] Include a vehicle control (medium with the same percentage of DMSO as the highest this compound concentration).
-
Incubate the plate for the desired treatment period (e.g., 72 hours).[4]
-
After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[18]
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
3.3. Protocol 2: Analysis of Apoptosis by Annexin V-PE/7-AAD Staining
This protocol is based on the methodology described for endometrial cancer cells.[4]
Materials:
-
6-well plates
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
1X Binding Buffer
-
Annexin V-PE
-
7-AAD (7-Aminoactinomycin D)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the desired concentration of this compound (e.g., 4 µg/mL) for various time points (e.g., 24, 48, 72 hours).[4]
-
Harvest the cells by trypsinization and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-PE and 5 µL of 7-AAD to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry. Early apoptotic cells will be Annexin V-PE positive and 7-AAD negative, while late apoptotic/necrotic cells will be positive for both stains.
3.4. Protocol 3: Cell Cycle Analysis using Propidium Iodide Staining
This protocol is derived from a study on endometrial cancer cells.[4]
Materials:
-
6-well plates
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI)/Triton X-100 staining solution with RNase A
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the desired concentration of this compound (e.g., 4 µg/mL) for various time points (e.g., 24, 48, 72 hours).[4]
-
Harvest the cells by trypsinization, wash with PBS, and resuspend in 0.5 mL of PBS.
-
Fix the cells by adding 4.5 mL of ice-cold 70% ethanol and store at 4°C for at least 30 minutes.
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in 1 mL of PI/Triton X-100 staining solution containing RNase A.
-
Incubate at 37°C for 30 minutes.
-
Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
4. Signaling Pathways and Experimental Workflows
4.1. This compound-Induced Signaling Pathway
This compound exerts its anticancer effects through the modulation of several key signaling pathways. A primary mechanism is the inhibition of the ERK survival pathway.[4][5] This, in conjunction with the induction of pro-apoptotic proteins like Bax and the activation of effector caspases such as caspase-3, leads to apoptosis.[2][4] In some cancer cell types, this compound can also induce cell cycle arrest at the G1 or G2/M phase, a process often mediated by the upregulation of cell cycle inhibitors like p21 and the downregulation of cyclins such as Cyclin D1.[2][13]
Caption: this compound-induced signaling pathways leading to cell cycle arrest and apoptosis.
4.2. Experimental Workflow for Assessing this compound's Effects
The following diagram illustrates a typical workflow for investigating the in vitro effects of this compound on a cancer cell line.
Caption: A typical experimental workflow for studying the effects of this compound in cell culture.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound, a mono-tetrahydrofuran acetogenin, arrests cancer cells at the G1 phase and causes cytotoxicity in a Bax- and caspase-3-related pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selective Acetogenins and Their Potential as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Exerts Antitumor Activity through Induction of Apoptosis and Extracellular Signal-regulated Kinase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Exerts Antitumor Activity through Induction of Apoptosis and Extracellular Signal-regulated Kinase Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound induces cell cycle-dependent growth arrest and apoptosis in estrogen receptor-α-related pathways in MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. veterinaryworld.org [veterinaryworld.org]
- 9. This compound induces apoptosis and modulates programmed death-ligand 1 and interferon-gamma expression in triple-negative breast cancer: Integrated in silico and in vitro analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bio-Guided Isolation of Acetogenins from Annona cherimola Deciduous Leaves: Production of Nanocarriers to Boost the Bioavailability Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. "this compound in Asimina triloba fruit : implications for neurotoxicity." by Lisa Fryman Potts [ir.library.louisville.edu]
- 12. moscow.sci-hub.se [moscow.sci-hub.se]
- 13. medicinacomplementar.com.br [medicinacomplementar.com.br]
- 14. jneurosci.org [jneurosci.org]
- 15. This compound, a Natural Mitochondrial Complex I Inhibitor, Causes Tau Pathology in Cultured Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. RETRACTED ARTICLE: this compound promotes selective cancer cell death via NKA-dependent and SERCA-dependent pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Induction of Atypical Parkinsonism in Rodents Using Annonacin: Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction: Annonacin is a neurotoxic acetogenin found in plants of the Annonaceae family, such as the soursop (Annona muricata)[1][2]. Epidemiological studies have linked the consumption of fruits and herbal teas from these plants to an unusually high incidence of atypical parkinsonism in Guadeloupe, a neurodegenerative tauopathy that is often unresponsive to standard L-DOPA treatment[1][2][3]. This compound is a potent, lipophilic inhibitor of mitochondrial complex I (NADH: ubiquinone oxidoreductase), a key enzyme in the electron transport chain[1][3][4]. This inhibition disrupts cellular energy metabolism, leading to neuronal damage and death[2][5]. In rodent models, systemic administration of this compound has been shown to cross the blood-brain barrier, reduce brain ATP levels, and cause neurodegeneration in the basal ganglia and brainstem, mimicking key features of the human disease[1][5][6]. These models are crucial for investigating the pathophysiology of environmentally induced tauopathies and for the preclinical evaluation of potential neuroprotective therapies.
Mechanism of Action: From Mitochondrial Inhibition to Tau Pathology
This compound's primary molecular target is Complex I of the mitochondrial respiratory chain[2][3]. Its lipophilic nature allows it to penetrate cell membranes and the blood-brain barrier[1][7].
Key Pathological Steps:
-
Complex I Inhibition: this compound binds to and inhibits the NADH-quinone oxidoreductase activity of Complex I[8].
-
ATP Depletion: This inhibition blocks the electron transport chain, leading to a significant decrease in cellular ATP production[1][8][9]. Energy depletion is a central driver of the subsequent pathology[8][9][10].
-
Tau Redistribution: The reduction in ATP levels causes the microtubule-associated protein tau to detach from axons and redistribute to the neuronal cell body (soma)[9][10][11].
-
Axonal Transport Disruption: The energy deficit and tau redistribution lead to impaired axonal transport, including the retrograde transport of mitochondria to the cell soma[9][10][11].
-
Tau Phosphorylation and Aggregation: In susceptible models, this compound exposure can increase the phosphorylation of tau and promote its aggregation, forming the pathological hallmarks of a tauopathy[12][13].
-
Neurodegeneration: The culmination of these effects is neuronal cell death, particularly in the substantia nigra and striatum, accompanied by gliosis (activation of astrocytes and microglia)[1][6].
Signaling Pathway Diagram
Caption: this compound's mechanism of neurotoxicity.
Data Presentation: In Vivo and In Vitro Models
Quantitative data from key studies are summarized below to facilitate the selection of appropriate experimental parameters.
Table 1: Summary of In Vivo this compound Administration and Neuropathological Outcomes in Rats
| Animal Model | This compound Dose | Administration Route & Duration | Key Neuropathological Findings | Reference |
|---|---|---|---|---|
| Wistar Rats | 3.8 mg/kg/day | Intravenous (IV) via osmotic minipump for 28 days | Striatum: -37.9% cholinergic neurons, -39.3% GABAergic neurons. +35.4% astrocytes, +73.4% microglia. | [1] |
| Wistar Rats | 7.6 mg/kg/day | Intravenous (IV) via osmotic minipump for 28 days | Substantia Nigra: -31.7% dopaminergic neurons. Brain ATP levels reduced by 44%. | [1][6] |
| Sprague-Dawley Rats | 10 mg/kg | Single Oral Gavage | Bioavailability of 3.2%. Detectable in brain parenchyma. |[3][7] |
Table 2: Summary of In Vitro this compound Neurotoxicity
| Cell Type | This compound Concentration | Treatment Duration | Observed Effect | Reference |
|---|---|---|---|---|
| Primary Rat Cortical Neurons | 30.07 µg/mL (~50 µM) | 48 hours | 50% reduction in cell viability (LC50). | [14][15] |
| Primary Rat Striatal Neurons | 50 nM | 48 hours | Redistribution of tau from axons to the cell body; cell death. | [9][10][11] |
| Primary Rat Striatal Neurons | 50 nM | 6 hours | Significant decrease in cellular ATP levels. | [8] |
| Primary Rat Mesencephalic Neurons | Low nanomolar range | Not Specified | ATP depletion and neuronal death. |[5] |
Experimental Protocols
Protocol 1: Chronic In Vivo Induction of Neurodegeneration in Rats
This protocol is based on the methodology for chronic intravenous infusion of this compound to induce widespread neurodegeneration[1][6].
Materials:
-
Male Wistar rats (250-300g)
-
This compound (purity >95%)
-
Solvent: 5% (w/v) polyvinylpyrrolidone and 5% (w/v) polysorbate 80 in sterile 0.9% saline
-
Alzet osmotic minipumps (e.g., Model 2ML4, for 28-day infusion)
-
Polyethylene tubing (PE-60)
-
Surgical toolkit, isoflurane anesthesia system, heating pad
-
Sutures and surgical staples
Procedure:
-
This compound Preparation: Dissolve this compound in the solvent to achieve the final desired concentration for delivery (e.g., for a 3.8 mg/kg/day dose in a 300g rat with a pump rate of 2.5 µL/hr, the concentration would be 1.9 mg/mL).
-
Osmotic Pump Priming: Following the manufacturer's instructions, fill the Alzet minipumps with the this compound solution or vehicle control. Prime the pumps by incubating them in sterile saline at 37°C for at least 4-6 hours before implantation.
-
Surgical Implantation:
-
Anesthetize the rat using isoflurane (5% for induction, 1.5-2% for maintenance).
-
Shave the back of the neck and the area over the right jugular vein.
-
Make a small subcutaneous pocket on the back between the scapulae. Insert the primed osmotic pump into this pocket.
-
Make a second incision over the right jugular vein. Carefully dissect the vein and insert a catheter made from PE-60 tubing, which is connected to the osmotic pump via a longer tube tunneled subcutaneously.
-
Secure the catheter in the vein with sutures.
-
Close all incisions with sutures or surgical staples.
-
-
Post-Operative Care: Administer analgesics as per veterinary guidelines. Monitor the animals daily for signs of distress, infection, or toxicity. House animals individually.
-
Infusion Period: The pumps will deliver the solution continuously for 28 days.
-
Endpoint Analysis: Following the infusion period, perform behavioral assessments, followed by euthanasia and tissue collection for histological or neurochemical analysis.
Experimental Workflow Diagram
Caption: Workflow for the chronic in vivo rodent model.
Assessment Protocols
Protocol 2: Behavioral Analysis
Behavioral tests should be conducted in the final week of infusion to assess motor and non-motor deficits[16][17].
A. Open Field Test:
-
Purpose: To assess general locomotor activity and anxiety-like behavior.
-
Apparatus: A square arena (e.g., 50x50x40 cm) with a video tracking system.
-
Procedure:
-
Place the rodent in the center of the arena and allow it to explore freely for 10-15 minutes.
-
The arena should be cleaned with 70% ethanol between trials to eliminate olfactory cues.
-
Record and analyze parameters such as total distance traveled, velocity, time spent in the center versus the periphery, and rearing frequency[13].
-
B. Balance Beam Test:
-
Purpose: To assess motor coordination and balance[17].
-
Apparatus: A series of narrow wooden or plastic beams of varying widths (e.g., 28mm, 11mm, 5mm) elevated above a soft landing surface[17].
-
Procedure:
-
Train the animals to traverse the widest beam for 2-3 days prior to testing.
-
On the test day, have each rat traverse the beams in order of decreasing width.
-
Record the time taken to cross the beam and the number of foot slips for each beam width. A trial is complete when the rat reaches the goal platform or falls off[17].
-
Protocol 3: Histological and Immunohistochemical Analysis
This protocol is essential for quantifying the extent of neurodegeneration and gliosis[1][18].
Procedure:
-
Tissue Preparation:
-
Deeply anesthetize the animal and perform transcardial perfusion with saline followed by 4% paraformaldehyde (PFA).
-
Post-fix the brain in 4% PFA overnight, then transfer to a 30% sucrose solution for cryoprotection.
-
Cut the brain into 30-40 µm sections using a cryostat or vibratome. Focus on the striatum and substantia nigra.
-
-
Immunohistochemistry:
-
Perform staining for specific cellular markers using standard protocols.
-
Dopaminergic Neurons: Tyrosine Hydroxylase (TH) antibody.
-
Striatal GABAergic Neurons: Dopamine- and cAMP-regulated phosphoprotein (DARPP-32) antibody.
-
Astrocytes: Glial Fibrillary Acidic Protein (GFAP) antibody.
-
Microglia: Ionized calcium-binding adapter molecule 1 (Iba1) antibody.
-
Tau Pathology: Phospho-tau antibodies (e.g., AT8, AT100).
-
-
Quantification:
-
Use unbiased stereological methods (e.g., optical fractionator) to count the number of labeled cells in the target regions (substantia nigra, striatum).
-
Compare cell counts between the this compound-treated and vehicle control groups to determine the percentage of cell loss or glial activation[1].
-
References
- 1. This compound, a lipophilic inhibitor of mitochondrial complex I, induces nigral and striatal neurodegeneration in rats: possible relevance for atypical parkinsonism in Guadeloupe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. austinpublishinggroup.com [austinpublishinggroup.com]
- 4. ir.library.louisville.edu [ir.library.louisville.edu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. This compound, a Natural Mitochondrial Complex I Inhibitor, Causes Tau Pathology in Cultured Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound, a Natural Mitochondrial Complex I Inhibitor, Causes Tau Pathology in Cultured Neurons | Journal of Neuroscience [jneurosci.org]
- 10. This compound, a natural mitochondrial complex I inhibitor, causes tau pathology in cultured neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. This compound, a natural lipophilic mitochondrial complex I inhibitor, increases phosphorylation of tau in the brain of FTDP-17 transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. "this compound in Asimina triloba fruit : implications for neurotoxicity." by Lisa Fryman Potts [ir.library.louisville.edu]
- 15. This compound in Asimina triloba fruit: implication for neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Behavioral analysis of motor and non-motor symptoms in rodent models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Neurochemical, histological, and behavioral profiling of the acute, sub‐acute, and chronic MPTP mouse model of Parkinsonʼs disease - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Histological Correlates of Neuroanatomical Changes in a Rat Model of Levodopa-Induced Dyskinesia Based on Voxel-Based Morphometry - PMC [pmc.ncbi.nlm.nih.gov]
Using Annonacin to Unravel Mitochondrial Dysfunction: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Annonacin, a potent acetogenin found in plants of the Annonaceae family, is a powerful tool for studying mitochondrial dysfunction.[1][2] Its primary mechanism of action is the inhibition of Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial electron transport chain.[1][2][3] This inhibition disrupts the electron flow, leading to a cascade of events characteristic of mitochondrial impairment, including decreased ATP synthesis, dissipation of the mitochondrial membrane potential, and increased production of reactive oxygen species (ROS).[4][5][6] These effects make this compound a valuable pharmacological agent for inducing and investigating mitochondrial dysfunction in various in vitro and in vivo models, particularly in the context of neurodegenerative diseases.[4][7][8][9]
This document provides detailed application notes and protocols for utilizing this compound to study mitochondrial dysfunction in cellular models.
Data Presentation
The following tables summarize quantitative data from published studies, offering a starting point for experimental design.
Table 1: this compound Concentrations and Incubation Times for In Vitro Studies
| Cell Type | Concentration Range | Incubation Time | Observed Effects | Reference |
| Primary Rat Striatal Neurons | 25 nM - 50 nM | 48 hours | Decreased ATP levels, redistribution of tau protein, cell death.[4][6][10] | [4][6][10] |
| Primary Rat Cortical Neurons | 30.07 µg/mL (approx. 50 µM) | 48 hours | 50% cell death (LD50).[11] | [11] |
| Mesencephalic Dopaminergic Neurons | 0.018 µM (EC50) | 24 hours | Cell death.[3] | [3] |
| HeLa, IGROV-1 (Cancer Cell Lines) | 6.25 µM - 100 µM | 24 hours | Cytotoxicity, apoptosis.[12] | [12] |
| 4T1 (Triple-Negative Breast Cancer) | 1.5 µg/mL - 25 µg/mL | Not Specified | Cytotoxicity, apoptosis, modulation of PD-L1 and IFN-γ.[13] | [13] |
Table 2: Effects of this compound on Mitochondrial Parameters
| Parameter | Cell Type | This compound Concentration | Incubation Time | Result | Reference |
| ATP Levels | Primary Rat Striatal Neurons | 50 nM | 48 hours | Concentration-dependent decrease.[4][5][6] | [4][5][6] |
| Reactive Oxygen Species (ROS) | Primary Rat Striatal Neurons | 50 nM | 6 hours | Significant increase in ROS production.[14] | [14] |
| Cell Viability | Primary Rat Cortical Neurons | 30.07 µg/mL | 48 hours | 50% reduction.[11] | [11] |
| Cell Viability | Mesencephalic Dopaminergic Neurons | 0.018 µM | 24 hours | 50% reduction (EC50).[3] | [3] |
Signaling Pathways and Experimental Workflows
References
- 1. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]
- 2. researchgate.net [researchgate.net]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. doc.abcam.com [doc.abcam.com]
- 5. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 6. researchgate.net [researchgate.net]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. Detection of Intracellular Reactive Oxygen Species (CM-H2DCFDA) [bio-protocol.org]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. MTT assay overview | Abcam [abcam.com]
- 11. JC-1 Mitochondrial Membrane Potential Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. Bio-Guided Isolation of Acetogenins from Annona cherimola Deciduous Leaves: Production of Nanocarriers to Boost the Bioavailability Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 13. veterinaryworld.org [veterinaryworld.org]
- 14. This compound, a Natural Mitochondrial Complex I Inhibitor, Causes Tau Pathology in Cultured Neurons - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Annonacin in Neurodegenerative Disease Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Annonacin, a potent mitochondrial complex I inhibitor, as a tool to model and study neurodegenerative diseases, particularly tauopathies and atypical Parkinsonism. The provided protocols are based on established methodologies from peer-reviewed research.
Application Notes
This compound is a neurotoxin belonging to the acetogenin family, found in plants of the Annonaceae family, such as the soursop (Annona muricata).[1][2] Its primary mechanism of action is the potent and specific inhibition of Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial respiratory chain.[1][2][3] This inhibition leads to a cascade of downstream effects that are highly relevant to the pathology of several neurodegenerative diseases.
Mechanism of Action and Cellular Consequences:
This compound's neurotoxicity stems directly from its inhibition of mitochondrial complex I.[1][4] This action disrupts cellular energy metabolism and redox homeostasis, leading to:
-
ATP Depletion: Inhibition of the electron transport chain severely impairs oxidative phosphorylation, causing a significant drop in cellular ATP levels.[2][4][5] This energy crisis is a central driver of this compound-induced pathology.
-
Tau Pathology: A key consequence of ATP depletion is the disruption of the microtubule-associated protein tau.[5][6] this compound induces the redistribution of phosphorylated tau from the axons to the neuronal cell body, a hallmark feature of tauopathies like Alzheimer's disease and Progressive Supranuclear Palsy (PSP).[2][5][7]
-
Neuronal Cell Death: The profound energy deficit ultimately triggers neuronal apoptosis or necrosis.[1] this compound is toxic to various neuronal populations, including dopaminergic, striatal, and cortical neurons.[2][8]
-
Oxidative Stress: While ATP depletion is the primary driver of toxicity, complex I inhibition can also lead to the production of reactive oxygen species (ROS). However, studies suggest that this compound-induced tau redistribution and cell death are primarily driven by ATP depletion, as antioxidants fail to prevent these effects.[5][7]
This compound has been linked epidemiologically to a high incidence of atypical Parkinsonism in Guadeloupe, where consumption of Annonaceae fruits and herbal teas is common.[1][9] In animal models, systemic administration of this compound leads to neurodegeneration in the basal ganglia and brainstem, mirroring the pathology seen in patients.[4]
Quantitative Data Summary
The following tables summarize key quantitative data from in vitro and in vivo studies, demonstrating the potent effects of this compound.
Table 1: In Vitro Neurotoxicity and Cellular Effects of this compound
| Cell Type | Parameter | Concentration / EC50 | Effect | Duration | Reference |
| Primary Rat Mesencephalic Neurons | Dopaminergic Neuron Death | 0.018 µM (EC50) | 50% cell death | 24 h | [10] |
| Primary Rat Striatal Neurons | Neuronal Cell Loss | Starting at 50 nM | Concentration-dependent cell loss | 48 h | [5] |
| Primary Rat Striatal Neurons | Tau Redistribution (pS396/pS404) | > 25 nM | Accumulation in cell body | 48 h | [5] |
| Primary Rat Cortical Neurons | Neuronal Viability | 30.07 µg/mL (~50 µM) | 50% reduction in viability | 48 h | [11][12] |
| Primary Rat Striatal Neurons | ATP Levels | 50 nM | Significant decrease | 6 h | [5] |
Table 2: Comparison of Neurotoxin Potency
| Neurotoxin | Target | Potency Metric | Value | Reference |
| This compound | Dopaminergic Neurons | EC50 | 0.018 µM | [10] |
| MPP+ | Dopaminergic Neurons | EC50 | 1.9 µM | [10] |
| Rotenone | Dopaminergic Neurons | EC50 | 0.034 µM | [10] |
Table 3: In Vivo Effects of this compound in Rats (28-Day Infusion)
| Parameter | Dosage | Result | Brain Region | Reference |
| Brain ATP Levels | 3.8 - 7.6 mg/kg/day | 44% decrease | Parenchyma | [4] |
| Dopaminergic Neuron Loss | 3.8 - 7.6 mg/kg/day | 31.7% loss | Substantia Nigra | [4] |
| Cholinergic Neuron Loss | 3.8 - 7.6 mg/kg/day | 37.9% loss | Striatum | [4] |
| GABAergic Neuron Loss | 3.8 - 7.6 mg/kg/day | 39.3% loss | Striatum | [4] |
| Astrogliosis | 3.8 - 7.6 mg/kg/day | 35.4% increase | Striatum | [4] |
| Microgliosis | 3.8 - 7.6 mg/kg/day | 73.4% increase | Striatum | [4] |
Visualizations
Signaling Pathway of this compound-Induced Neurotoxicity
Caption: this compound inhibits Complex I, leading to ATP depletion, which causes tau redistribution and cell death.
Experimental Workflow for In Vitro this compound Studies
Caption: Workflow for assessing this compound's neurotoxic effects on primary neuronal cultures.
Experimental Protocols
Protocol 1: Primary Neuronal Culture and this compound Treatment
This protocol is adapted for primary rat striatal or cortical neurons.
Materials:
-
Timed-pregnant Sprague-Dawley rats (embryonic day 17-18)
-
Neurobasal medium supplemented with B27, GlutaMAX, and penicillin/streptomycin
-
Poly-L-lysine coated culture plates or coverslips
-
This compound (stock solution in DMSO, stored at -20°C)
-
Standard cell culture equipment (incubator at 37°C, 5% CO2, biosafety cabinet)
Procedure:
-
Plate Coating: Coat culture plates/coverslips with poly-L-lysine (10 µg/mL in borate buffer) overnight at 37°C. Wash thoroughly with sterile water and allow to dry before use.
-
Neuron Isolation: Dissect striata or cortices from embryonic rat brains in ice-cold Hanks' Balanced Salt Solution (HBSS).
-
Dissociation: Mince the tissue and incubate in a trypsin/EDTA solution for 15 minutes at 37°C. Gently triturate the tissue with fire-polished Pasteur pipettes to obtain a single-cell suspension.
-
Plating: Centrifuge the cell suspension, resuspend in complete Neurobasal medium, and count viable cells using a hemocytometer. Plate neurons at a density of 1.5 x 10^5 to 2.5 x 10^5 cells/cm².
-
Culture Maintenance: Incubate the cultures at 37°C in a 5% CO2 humidified atmosphere. Change half of the medium every 3-4 days. Allow neurons to mature for at least 5-6 days in vitro (DIV) before treatment.[5]
-
This compound Treatment: Prepare serial dilutions of this compound in pre-warmed culture medium from a concentrated stock solution. Replace the existing medium in the wells with the this compound-containing medium. Typical concentrations for neurotoxicity studies range from 10 nM to 100 nM.[5] A vehicle control (DMSO equivalent) must be included.
-
Incubation: Incubate the treated cells for the desired duration (e.g., 6 hours for acute ATP measurement, 48 hours for cell death and tau redistribution assays).[5]
Protocol 2: Cell Viability Assessment
This protocol uses a live/dead fluorescent assay.
Materials:
-
Calcein-AM (acetoxymethyl ester)
-
Ethidium homodimer-1 (EthD-1)
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope with appropriate filters
Procedure:
-
Following this compound treatment, gently wash the cells once with warm PBS.
-
Prepare a working solution of Calcein-AM (e.g., 2 µM) and EthD-1 (e.g., 4 µM) in PBS.[5]
-
Add the working solution to each well, ensuring cells are fully covered, and incubate for 30-45 minutes at 37°C, protected from light.
-
Imaging: Visualize the cells immediately using a fluorescence microscope. Live cells will fluoresce green (Calcein), and dead cells will fluoresce red (EthD-1).
-
Quantification: Capture multiple images per well from random fields. Count the number of green and red cells using image analysis software (e.g., ImageJ). Neuronal survival is expressed as the percentage of live (green) cells relative to the total number of cells (green + red) and normalized to the vehicle control.[5]
Protocol 3: Immunofluorescence for Tau Redistribution
Materials:
-
4% Paraformaldehyde (PFA) in PBS for fixation
-
0.25% Triton X-100 in PBS for permeabilization
-
Blocking solution (e.g., 5% normal goat serum in PBS)
-
Primary antibody: e.g., mouse anti-pS396/pS404-tau (AD2 antibody).[5]
-
Secondary antibody: e.g., goat anti-mouse IgG conjugated to a fluorophore (e.g., Alexa Fluor 594).
-
Nuclear stain: DAPI (4′,6′-diamidino-2-phenylindole).
-
Mounting medium.
Procedure:
-
Fixation: After treatment, wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash three times with PBS, then permeabilize with 0.25% Triton X-100 for 10 minutes.
-
Blocking: Wash three times with PBS and block with blocking solution for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Dilute the primary antibody in the blocking solution according to the manufacturer's instructions. Incubate overnight at 4°C.
-
Secondary Antibody Incubation: Wash three times with PBS. Dilute the fluorescently-labeled secondary antibody in blocking solution and incubate for 1-2 hours at room temperature, protected from light.
-
Staining and Mounting: Wash three times with PBS. Incubate with DAPI solution for 5 minutes to stain nuclei.[5] Wash again and mount the coverslips onto glass slides using an anti-fade mounting medium.
-
Analysis: Acquire images using a confocal or fluorescence microscope. Assess tau pathology by observing the redistribution of the phospho-tau signal from neurites (typical in control cells) to the perinuclear region of the cell body in this compound-treated neurons.[5]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. austinpublishinggroup.com [austinpublishinggroup.com]
- 3. Natural lipophilic inhibitors of mitochondrial complex I are candidate toxins for sporadic neurodegenerative tau pathologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a lipophilic inhibitor of mitochondrial complex I, induces nigral and striatal neurodegeneration in rats: possible relevance for atypical parkinsonism in Guadeloupe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, a Natural Mitochondrial Complex I Inhibitor, Causes Tau Pathology in Cultured Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound, a natural mitochondrial complex I inhibitor, causes tau pathology in cultured neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Annonaceae Consumption Worsens Disease Severity and Cognitive Deficits in Degenerative Parkinsonism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The mitochondrial complex I inhibitor this compound is toxic to mesencephalic dopaminergic neurons by impairment of energy metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. "this compound in Asimina triloba fruit : implications for neurotoxicity." by Lisa Fryman Potts [ir.library.louisville.edu]
- 12. This compound in Asimina triloba fruit: implication for neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Measurement of Oxygen Consumption Rate (OCR) using Extracellular Flux Analysis
Annonacin, a potent acetogenin found in plants of the Annonaceae family, has garnered significant attention in the scientific community for its neurotoxic properties, which are primarily attributed to its inhibitory effects on mitochondrial respiration.[1][2][3] As a powerful inhibitor of Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial electron transport chain, this compound disrupts cellular energy metabolism, leading to a cascade of events that culminate in cell death, particularly in neuronal populations.[4][5][6][7] Understanding the precise mechanisms and quantifying the impact of this compound on mitochondrial function is crucial for researchers in neurotoxicology, pharmacology, and drug development.
These application notes provide detailed protocols for key experimental techniques to measure the effects of this compound on mitochondrial respiration. The methodologies described herein are designed to equip researchers with the tools to assess various parameters of mitochondrial function, including oxygen consumption, enzyme activity, ATP production, membrane potential, and oxidative stress.
Extracellular flux analyzers, such as the Agilent Seahorse XF Analyzer, are powerful tools for real-time measurement of cellular metabolism.[8][9] They determine the oxygen consumption rate (OCR), a direct indicator of mitochondrial respiration, and the extracellular acidification rate (ECAR), an indicator of glycolysis. The Seahorse XF Cell Mito Stress Test is a standard assay to profile mitochondrial function.[10]
Protocol: Seahorse XF Cell Mito Stress Test
This protocol is adapted for a 96-well format and should be optimized for the specific cell type being investigated.[9][11]
Materials:
-
Seahorse XFe96 or similar analyzer
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant
-
Assay Medium: XF Base Medium supplemented with glucose, pyruvate, and glutamine as required for the cell type.[11]
-
This compound stock solution (in a suitable vehicle, e.g., DMSO)
-
Mito Stress Test compounds: Oligomycin, FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone), and a mixture of Rotenone and Antimycin A.[10]
-
Cells of interest (e.g., primary neurons, SH-SY5Y neuroblastoma cells)
Procedure:
-
Cell Seeding:
-
One day prior to the assay, seed cells into a Seahorse XF Cell Culture Microplate at a predetermined optimal density (typically 20,000-80,000 cells/well).[9]
-
Include wells for background correction (media only).
-
Allow cells to adhere and form a monolayer overnight in a CO2 incubator.
-
-
Sensor Cartridge Hydration:
-
The day before the assay, hydrate the Seahorse XF sensor cartridge by adding 200 µL of Seahorse XF Calibrant to each well of the utility plate and placing the sensor cartridge on top.
-
Incubate overnight at 37°C in a non-CO2 incubator.[9]
-
-
Assay Preparation:
-
On the day of the assay, remove the cell culture medium from the plate.
-
Wash the cells once with 150-200 µL of pre-warmed Seahorse assay medium.
-
Add 180 µL of fresh assay medium to each well.
-
Incubate the cell plate at 37°C in a non-CO2 incubator for 30-60 minutes before the run.[9]
-
-
Compound Loading:
-
Prepare stock solutions of this compound and the Mito Stress Test compounds (Oligomycin, FCCP, Rotenone/Antimycin A) in assay medium at the desired final concentrations.
-
Load the compounds into the appropriate ports of the hydrated sensor cartridge.
-
-
Seahorse XF Analyzer Operation:
-
Start the Seahorse XF program and load the sensor cartridge for calibration.
-
After calibration, replace the calibrant plate with the cell culture plate.
-
The instrument will measure the basal OCR and ECAR before sequentially injecting the compounds:
-
This compound: To measure its direct effect on basal respiration.
-
Oligomycin: An ATP synthase inhibitor, which reveals ATP-linked respiration.
-
FCCP: An uncoupling agent that collapses the proton gradient and induces maximal respiration.
-
Rotenone/Antimycin A: Complex I and III inhibitors, respectively, which shut down mitochondrial respiration and reveal non-mitochondrial oxygen consumption.[10]
-
-
-
Data Analysis:
-
The software calculates OCR and ECAR values over time. Key parameters of mitochondrial function, such as basal respiration, ATP production-linked respiration, maximal respiration, and spare respiratory capacity, can be determined and compared between control and this compound-treated cells.
-
Experimental Workflow for Seahorse XF Mito Stress Test
Caption: Workflow for the Seahorse XF Cell Mito Stress Test to measure this compound's effect on OCR.
Spectrophotometric Assay for Mitochondrial Complex I Activity
This assay measures the activity of Complex I (NADH:ubiquinone oxidoreductase) by monitoring the decrease in absorbance as NADH is oxidized. This compound's inhibitory effect can be quantified by comparing the rate of NADH oxidation in its presence versus its absence.
Protocol: Complex I Activity Assay
Materials:
-
Isolated mitochondria or cell lysates
-
Spectrophotometer capable of reading at 340 nm
-
Assay Buffer: e.g., 25 mM potassium phosphate (pH 7.2), 5 mM MgCl2
-
NADH solution (e.g., 0.25 mM)
-
Ubiquinone-1 (Coenzyme Q1)
-
Rotenone (a known Complex I inhibitor, for control)
-
This compound stock solution
Procedure:
-
Sample Preparation:
-
Isolate mitochondria from cells or tissues using differential centrifugation.
-
Alternatively, prepare cell lysates ensuring mitochondrial integrity is preserved as much as possible.
-
Determine the protein concentration of the mitochondrial preparation (e.g., using a BCA assay).
-
-
Assay Setup:
-
In a cuvette, add the assay buffer, Ubiquinone-1, and the mitochondrial sample (e.g., 50 µg of protein).
-
For the test condition, add the desired concentration of this compound. For the control, add the vehicle. For a positive control for inhibition, use Rotenone.
-
Pre-incubate the mixture for a few minutes at a controlled temperature (e.g., 30°C).
-
-
Measurement:
-
Initiate the reaction by adding NADH to the cuvette.
-
Immediately begin monitoring the decrease in absorbance at 340 nm over time (e.g., for 3-5 minutes). The decrease in absorbance corresponds to the oxidation of NADH.
-
-
Data Analysis:
-
Calculate the rate of NADH oxidation from the linear portion of the absorbance curve (ΔA340/min).
-
The specific activity is calculated using the extinction coefficient of NADH (6.22 mM⁻¹cm⁻¹) and normalized to the amount of mitochondrial protein.
-
Express the activity in the presence of this compound as a percentage of the control activity to determine the extent of inhibition.
-
Measurement of Cellular ATP Levels
This compound's inhibition of Complex I is expected to decrease ATP synthesis via oxidative phosphorylation.[4][5] This can be measured using a luciferase-based bioluminescence assay.[12][13]
Protocol: Luciferase-Based ATP Assay
Materials:
-
Cells treated with this compound and control cells
-
Commercially available ATP determination kit (e.g., containing luciferase, D-luciferin, and a lysis buffer)
-
Luminometer or a plate reader with luminescence capabilities
Procedure:
-
Cell Treatment:
-
Culture cells in a multi-well plate (e.g., 96-well, white-walled plate for luminescence).
-
Treat cells with various concentrations of this compound for a specified duration (e.g., 6, 24, or 48 hours).[4] Include vehicle-treated control wells.
-
-
Cell Lysis:
-
Remove the culture medium.
-
Add the lysis buffer provided in the kit to each well to release intracellular ATP.
-
-
Luminescence Reaction:
-
Add the luciferase/luciferin reagent to each well. This reagent will react with the ATP present in the lysate to produce light.
-
-
Measurement:
-
Immediately measure the luminescence signal using a luminometer. The light output is directly proportional to the ATP concentration.
-
-
Data Analysis:
-
Create an ATP standard curve to quantify the absolute ATP concentration.
-
Normalize the ATP levels to the number of cells or total protein content in each well.
-
Express the ATP levels in this compound-treated cells as a percentage of the control.[4]
-
Assessment of Mitochondrial Membrane Potential (ΔΨm)
A key function of the electron transport chain is to maintain a proton gradient across the inner mitochondrial membrane, known as the mitochondrial membrane potential (ΔΨm). Inhibition of Complex I by this compound can lead to the dissipation of this potential. This can be measured using fluorescent dyes.
Protocol: ΔΨm Measurement with JC-1
JC-1 is a cationic dye that exhibits potential-dependent accumulation in mitochondria. In healthy mitochondria with high ΔΨm, JC-1 forms aggregates that fluoresce red. In unhealthy mitochondria with low ΔΨm, JC-1 remains in a monomeric form that fluoresces green. A decrease in the red/green fluorescence intensity ratio indicates mitochondrial depolarization.
Materials:
-
Cells cultured on glass coverslips or in a clear-bottomed microplate
-
JC-1 dye
-
Fluorescence microscope or a multi-well plate reader with appropriate filters
-
FCCP (as a positive control for depolarization)
Procedure:
-
Cell Treatment:
-
Treat cells with this compound for the desired time and concentration. Include control wells and wells treated with FCCP.
-
-
JC-1 Staining:
-
Remove the treatment medium and wash the cells with a buffer (e.g., PBS).
-
Incubate the cells with JC-1 staining solution (e.g., 5 µg/mL in culture medium) for 15-30 minutes at 37°C.
-
-
Imaging or Plate Reading:
-
Wash the cells to remove excess dye.
-
Immediately analyze the cells using a fluorescence microscope (to visualize the shift from red to green fluorescence) or a plate reader to quantify the fluorescence intensity at both emission wavelengths (green: ~529 nm, red: ~590 nm).
-
-
Data Analysis:
-
Calculate the ratio of red to green fluorescence intensity for each condition.
-
A decrease in this ratio in this compound-treated cells compared to the control indicates a loss of mitochondrial membrane potential.
-
Detection of Mitochondrial Reactive Oxygen Species (ROS)
Inhibition of Complex I can lead to an increase in the production of reactive oxygen species (ROS), such as superoxide.[4][14] This can be measured using fluorescent probes.[15]
Protocol: ROS Detection with Dihydrorhodamine 123 (DHR-123)
DHR-123 is a non-fluorescent probe that can be oxidized by ROS within the mitochondria to the fluorescent compound rhodamine 123.[4]
Materials:
-
Live cells treated with this compound
-
Dihydrorhodamine 123 (DHR-123) probe
-
Fluorescence microscope or flow cytometer
-
Antioxidants like N-acetylcysteine (NAC) or Trolox for control experiments.[4]
Procedure:
-
Cell Treatment:
-
Culture and treat cells with this compound. Include control groups and groups pre-treated with antioxidants.
-
-
Probe Loading:
-
Load the cells with DHR-123 (e.g., at a final concentration of 5 µM) and incubate for a specified time (e.g., 30 minutes) at 37°C.
-
-
Measurement:
-
Wash the cells to remove the excess probe.
-
Measure the fluorescence intensity of rhodamine 123 using a fluorescence microscope or quantify the percentage of fluorescent cells and their mean fluorescence intensity using a flow cytometer.
-
-
Data Analysis:
-
Compare the fluorescence intensity of this compound-treated cells to that of control cells. An increase in fluorescence indicates an increase in ROS production.
-
Quantitative Data Summary
The following tables summarize quantitative data from published studies on the effects of this compound.
| Parameter | Cell Type | This compound Concentration | Effect | Reference |
| EC50 (Cell Death) | Mesencephalic Neurons | 0.018 µM (24h) | 50% effective concentration for cell death | [1] |
| Cell Viability | Striatal Neurons | 50 nM (48h) | Induces concentration-dependent cell loss | [4] |
| ATP Levels | Striatal Neurons | 50 nM (6h) | Significant decrease in cellular ATP | [4] |
| ATP Levels | Rat Brain | 3.8-7.6 mg/kg/day (28d) | 44% decrease in brain ATP | [5] |
| ROS Production | Striatal Neurons | 50 nM (6h) | Significant increase in ROS production | [4] |
This compound's Signaling Pathway of Mitochondrial Dysfunction
Caption: this compound inhibits Complex I, leading to mitochondrial dysfunction and cell death.
References
- 1. The mitochondrial complex I inhibitor this compound is toxic to mesencephalic dopaminergic neurons by impairment of energy metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. austinpublishinggroup.com [austinpublishinggroup.com]
- 4. This compound, a Natural Mitochondrial Complex I Inhibitor, Causes Tau Pathology in Cultured Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a lipophilic inhibitor of mitochondrial complex I, induces nigral and striatal neurodegeneration in rats: possible relevance for atypical parkinsonism in Guadeloupe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound Exerts Antitumor Activity through Induction of Apoptosis and Extracellular Signal-regulated Kinase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. tabaslab.com [tabaslab.com]
- 10. Protocol to assess bioenergetics and mitochondrial fuel usage in murine autoreactive immunocytes using the Seahorse Extracellular Flux Analyzer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cpu.edu.cn [cpu.edu.cn]
- 12. Method for measuring ATP production in isolated mitochondria: ATP production in brain and liver mitochondria of Fischer-344 rats with age and caloric restriction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. sm.unife.it [sm.unife.it]
- 14. How mitochondria produce reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
- 15. An Update on Mitochondrial Reactive Oxygen Species Production [mdpi.com]
Application Note: Protocol for Assessing Annonacin-Induced Cytotoxicity In Vitro
Audience: Researchers, scientists, and drug development professionals.
Introduction
Annonacin is a potent polyketide from the acetogenin family, naturally found in various plants of the Annonaceae family, such as Annona muricata (soursop). It has garnered significant scientific interest due to its neurotoxic properties and potential association with atypical parkinsonism. This compound's primary mechanism of action involves the potent inhibition of Complex I (NADH:ubiquinone oxidoreductase) in the mitochondrial electron transport chain.[1][2][3] This inhibition leads to a cascade of detrimental cellular events, including ATP depletion, oxidative stress, and ultimately, cell death through apoptosis.[1][2][4] Understanding and quantifying the cytotoxic effects of this compound are crucial for toxicological studies and in the evaluation of potential therapeutic strategies against neurodegenerative conditions. This application note provides a detailed set of protocols for assessing this compound-induced cytotoxicity in vitro using common and reliable cell-based assays.
Core Assays
This protocol outlines three fundamental assays to comprehensively evaluate this compound's cytotoxic effects:
-
MTT Assay: This colorimetric assay assesses cell metabolic activity, which serves as an indicator of cell viability.
-
LDH Assay: This assay measures the release of lactate dehydrogenase (LDH) from damaged cells, providing a quantitative measure of cytotoxicity due to compromised cell membrane integrity.
-
Annexin V/PI Apoptosis Assay: This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells, offering insights into the mode of cell death induced by this compound.
Data Presentation
Quantitative data from cytotoxicity experiments should be systematically organized to facilitate comparison and interpretation.
Table 1: Cytotoxicity of this compound in Various Cell Lines
| Cell Line | Assay Type | Exposure Time (hours) | IC50/LC50 |
| Dopaminergic Neurons | Not Specified | Not Specified | 0.018 µM (LC50)[4] |
| Rat Cortical Neurons | Not Specified | 48 | ~30 µg/mL (induces 50% death)[5] |
| Rat Striatal Neurons | Cell Count | 48 | >50 nM (causes cell loss)[2] |
| 4T1 (Breast Cancer) | MTT | Not Specified | 15 µg/mL[6] |
| Endometrial Cancer Cells | MTT | 72 | 4.62-4.92 µg/mL[7] |
Experimental Protocols
General Cell Culture and Treatment
-
Cell Line Selection: Choose a cell line relevant to the research question. For neurotoxicity studies, human neuroblastoma cells (e.g., SH-SY5Y) or primary neuronal cultures are recommended.
-
Cell Seeding:
-
For MTT and LDH assays in a 96-well plate, seed SH-SY5Y cells at a density of 1 x 10⁴ to 2 x 10⁴ cells/well in 100 µL of culture medium.[8][9] The optimal density should be determined to ensure cells are in the exponential growth phase and reach 70-80% confluency at the time of treatment.
-
For the Annexin V/PI assay in a 24-well plate, seed cells at a density that will yield a sufficient number of cells for flow cytometry analysis (typically 0.5-1 x 10⁶ cells/well).
-
-
Incubation: Culture the cells for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in a complete cell culture medium to achieve the desired final concentrations. The final DMSO concentration should be kept below 0.1% to avoid solvent toxicity.
-
Cell Treatment: Remove the existing medium and replace it with the medium containing various concentrations of this compound. Include a vehicle control (medium with the highest concentration of DMSO used) and an untreated control.
-
Exposure: Incubate the cells with this compound for the desired time period (e.g., 24, 48, or 72 hours).
MTT Assay Protocol
-
Following the treatment period, add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the untreated control.
LDH Cytotoxicity Assay Protocol
-
After the incubation period, carefully collect the cell culture supernatant.
-
Follow the manufacturer's instructions for the specific LDH cytotoxicity assay kit being used. This typically involves transferring the supernatant to a new plate and adding the LDH reaction mixture.
-
Incubate the plate at room temperature for the time specified in the protocol, protected from light.
-
Measure the absorbance at the recommended wavelength (usually around 490 nm).
-
Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to the maximum LDH release from lysed control cells.
Annexin V/PI Apoptosis Assay Protocol
-
Harvest the cells, including both adherent and floating populations.
-
Wash the cells with cold PBS and centrifuge.
-
Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the kit manufacturer's protocol.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Analyze the stained cells by flow cytometry. The different cell populations (viable, early apoptotic, late apoptotic, necrotic) can be distinguished based on their fluorescence signals.
Visualizations
Experimental Workflow
Caption: Workflow for assessing this compound-induced cytotoxicity in vitro.
This compound's Mechanism of Action
Caption: this compound's mechanism leading to apoptosis.
Logical Relationship of Assays
Caption: Relationship between cellular effects and detection assays.
References
- 1. This compound, a natural mitochondrial complex I inhibitor, causes tau pathology in cultured neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a Natural Mitochondrial Complex I Inhibitor, Causes Tau Pathology in Cultured Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a lipophilic inhibitor of mitochondrial complex I, induces nigral and striatal neurodegeneration in rats: possible relevance for atypical parkinsonism in Guadeloupe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. veterinaryworld.org [veterinaryworld.org]
- 7. This compound Exerts Antitumor Activity through Induction of Apoptosis and Extracellular Signal-regulated Kinase Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Chitosan-Coated Liposomes for Intranasal Delivery of Ghrelin: Enhancing Bioavailability to the Central Nervous System [mdpi.com]
Application Notes and Protocols for Analyzing Annonacin's Effect on Microtubule Stability
Introduction
Annonacin is a potent acetogenin, a class of polyketide natural products found in plants of the Annonaceae family, such as the soursop (Annona muricata)[1]. It is a well-documented neurotoxin that functions as a powerful inhibitor of Complex I (NADH:ubiquinone oxidoreductase) in the mitochondrial respiratory chain[1][2][3]. This inhibition leads to a significant decrease in ATP production and has been linked to atypical parkinsonism[2][4]. Emerging research indicates that this compound's toxicity extends to the disruption of the cellular cytoskeleton, specifically by impairing the integrity and stability of microtubules[5][6]. This effect is often associated with the redistribution of the microtubule-associated protein tau, which is a key event in the pathology of several neurodegenerative diseases[2][5].
These application notes provide detailed protocols for researchers, scientists, and drug development professionals to investigate the effects of this compound on microtubule stability. The methodologies cover cell viability assessment, direct visualization of microtubule networks, in vitro analysis of tubulin polymerization, and investigation of the underlying signaling pathways.
Application Note 1: Assessment of this compound-Induced Cytotoxicity
This compound exhibits significant cytotoxic effects across various cell types, including neurons and cancer cells[5][7]. A primary step in analyzing its effect on microtubule stability is to determine the concentration-dependent cytotoxicity to establish relevant sub-lethal concentrations for subsequent mechanistic studies. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell viability[8].
Quantitative Data: this compound Cytotoxicity
The half-maximal effective concentration (EC₅₀) or inhibitory concentration (IC₅₀) of this compound varies depending on the cell type and exposure duration.
| Cell Line / Type | Assay Duration | IC₅₀ / EC₅₀ Value | Reference |
| Primary Rat Cortical Neurons | 48 hours | 30.07 µg/mL | [6][8] |
| Mesencephalic Dopaminergic Neurons | 24 hours | 0.018 µM | [3] |
| Endometrial Cancer Cells (ECC-1) | 72 hours | 4.62 µg/mL | [9] |
| Endometrial Cancer Cells (HEC-1A) | 72 hours | 4.75 µg/mL | [9] |
| Breast Cancer Cells (MCF-7) | 24 hours | 4.52 µg/mL | [10] |
Experimental Workflow: Cytotoxicity Assessment
Protocol: MTT Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., 0.1% DMSO). Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability against the log of this compound concentration to determine the IC₅₀ value.
Application Note 2: Visualizing Microtubule Integrity by Immunofluorescence Microscopy
This compound treatment leads to the fragmentation and breakdown of axonal microtubules[5]. Immunofluorescence (IF) microscopy is a powerful technique to visualize these morphological changes in the microtubule network.
Quantitative Data: this compound Effect on Microtubule Structure
| Parameter | Control Neurons | 50 nM this compound (48h) | Reference |
| Average Microtubule Length | 373.7 ± 25.8 nm | 193.5 ± 15.8 nm (p < 0.001) | [5] |
Experimental Workflow: Immunofluorescence Staining
Protocol: Immunofluorescence Staining of Microtubules
This protocol is adapted from standard procedures for microtubule visualization[11][12].
-
Cell Culture: Grow cells on sterile glass coverslips in a 24-well plate until they reach 50-70% confluency. Treat with desired concentrations of this compound for the specified time.
-
Fixation: Gently wash the cells twice with pre-warmed PBS. For optimal microtubule staining, fix the cells by incubating with ice-cold methanol for 5-10 minutes at -20°C[11]. Alternatively, use 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: If using paraformaldehyde fixation, wash three times with PBS and then permeabilize the cells with 0.1-0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash three times with PBS. Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 1% BSA or 5% normal goat serum in PBS) for 1 hour at room temperature.
-
Primary Antibody: Incubate the cells with a primary antibody against a tubulin subunit (e.g., mouse anti-α-tubulin or rabbit anti-β-III-tubulin for neurons) diluted in blocking buffer. Incubation can be for 1-2 hours at room temperature or overnight at 4°C.
-
Secondary Antibody: Wash the cells three times with PBS. Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse IgG) diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Mounting: Wash three times with PBS. If desired, counterstain nuclei with DAPI (4′,6-diamidino-2-phenylindole). Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging: Visualize the microtubule network using a fluorescence or confocal microscope. Acquire images for qualitative and quantitative analysis of microtubule integrity, density, and length.
Application Note 3: In Vitro Analysis of Tubulin Polymerization
To determine if this compound has a direct effect on microtubule assembly, an in vitro tubulin polymerization assay can be performed. This cell-free assay measures the conversion of soluble tubulin dimers into microtubule polymers, often by monitoring changes in light scattering (turbidity) at 340-350 nm[13][14].
Signaling Pathway: this compound's Proposed Mechanism of Action
Protocol: In Vitro Turbidity-Based Tubulin Polymerization Assay
This protocol is based on commercially available kits and established methods[13][14][15].
-
Reagent Preparation:
-
Resuspend lyophilized, high-purity tubulin protein (>99%) in ice-cold General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA) to a final concentration of 2-3 mg/mL. Keep on ice at all times.
-
Prepare a 10 mM stock of GTP in buffer.
-
Prepare 10x concentrated solutions of this compound and control compounds (e.g., paclitaxel as a stabilizer, nocodazole as a destabilizer) in the same buffer.
-
-
Reaction Setup:
-
Pre-warm a 96-well half-area plate and a temperature-controlled spectrophotometer to 37°C.
-
On ice, prepare the master mix. For each 100 µL reaction, combine tubulin solution, GTP (to a final concentration of 1 mM), and glycerol (to a final concentration of 10%)[13].
-
Pipette 90 µL of the tubulin master mix into the pre-warmed plate wells.
-
Add 10 µL of the 10x compound solution (this compound, controls, or buffer alone) to the appropriate wells.
-
-
Data Acquisition:
-
Immediately place the plate in the 37°C spectrophotometer.
-
Measure the absorbance at 340 nm every 30-60 seconds for at least 60 minutes.
-
-
Analysis:
-
Plot absorbance versus time. The resulting curve will show three phases: nucleation (lag phase), growth (elongation), and steady state.
-
Analyze the effect of this compound on the lag time, the maximum velocity (Vmax) of polymerization, and the final polymer mass (maximum absorbance). A destabilizing agent will typically increase the lag time and decrease the Vmax and final polymer mass.
-
Application Note 4: Western Blot Analysis of Tau and Tubulin
This compound treatment has been shown to increase total tau protein levels while also causing a breakdown of microtubules[5]. Western blotting can be used to quantify the levels of total and phosphorylated tau, as well as different tubulin isoforms, to further elucidate the mechanism of destabilization.
Protocol: Western Blot Analysis
-
Sample Preparation:
-
Culture and treat cells with this compound as described previously.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
-
SDS-PAGE:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.
-
Load the samples onto a polyacrylamide gel (e.g., 4-12% Bis-Tris) and separate the proteins by electrophoresis.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-tau, anti-phospho-tau (Ser396/404, such as the AD2 antibody), anti-β-III-tubulin, and a loading control like anti-GAPDH or anti-β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membrane three times with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate and detect the signal using a digital imager or X-ray film.
-
Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the protein of interest to the loading control to compare relative protein expression across different treatment conditions.
-
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound, a natural mitochondrial complex I inhibitor, causes tau pathology in cultured neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The mitochondrial complex I inhibitor this compound is toxic to mesencephalic dopaminergic neurons by impairment of energy metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound, a Natural Mitochondrial Complex I Inhibitor, Causes Tau Pathology in Cultured Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ir.library.louisville.edu [ir.library.louisville.edu]
- 7. This compound, a mono-tetrahydrofuran acetogenin, arrests cancer cells at the G1 phase and causes cytotoxicity in a Bax- and caspase-3-related pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. "this compound in Asimina triloba fruit : implications for neurotoxicity." by Lisa Fryman Potts [ir.library.louisville.edu]
- 9. This compound Exerts Antitumor Activity through Induction of Apoptosis and Extracellular Signal-regulated Kinase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Protocol for observing microtubules and microtubule ends in both fixed and live primary microglia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benthamopen.com [benthamopen.com]
- 13. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In vivo Dosing and Administration of Annonacin in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo dosing, administration, and observed effects of Annonacin in animal models, primarily rodents. The information is compiled from various scientific studies to assist in the design and execution of future research involving this potent neurotoxin.
Quantitative Data Summary
The following tables summarize the key quantitative data from in vivo studies of this compound in animal models.
Table 1: Intravenous Administration of this compound in Rats
| Parameter | Value | Animal Model | Duration | Key Findings | Reference |
| Dosage | 3.8 and 7.6 mg/kg/day | Inbred Lewis Rats | 28 days | Dose-dependent neurodegeneration in the basal ganglia and brainstem. | [1] |
| Administration | Continuous infusion via Alzet osmotic minipumps | Inbred Lewis Rats | 28 days | This compound crossed the blood-brain barrier. | [1][2] |
| Pharmacokinetics | Cmax: 15 ± 8 ng/mL | Rats | Single dose | T1/2: 15 ± 3 h, Vd: 43 ± 17 L, Cl: 2 ± 1 L/h, AUC0-∞: 86 ± 31 h.ng/mL | [3] |
| Dosage (single) | 0.5 mg/kg | Rats | Single dose | Used for pharmacokinetic analysis. | [3][4] |
| Effects | Decreased brain ATP levels by 44% | Inbred Lewis Rats | 28 days | Inhibition of mitochondrial complex I. | [1][2] |
| Effects | Significant loss of dopaminergic, cholinergic, and GABAergic neurons. | Inbred Lewis Rats | 28 days | Increased number of astrocytes and microglial cells. | [1] |
Table 2: Oral Administration of this compound in Rats
| Parameter | Value | Animal Model | Duration | Key Findings | Reference |
| Dosage | 10 mg/kg | Rats | Single dose | Used for pharmacokinetic analysis. | [3][4][5] |
| Dosage | 100 mg/kg | Rats | Single dose | Used for brain concentration analysis. | [4][6] |
| Pharmacokinetics | Cmax: 8 ± 4 ng/mL | Rats | Single dose | T1/2: 5 ± 2 h, Vd: 389 ± 158 L, Cl: 55 ± 9 L/h, AUC0-∞: 55 ± 8 h.ng/mL | [3] |
| Pharmacokinetics | Cmax (brain): 7.9 ± 1.5 ng/mL | Rats | Single dose | Tmax: 0.25 h, T1/2: 4.8 ± 0.7 h | [4][5] |
| Bioavailability | ~3% | Rats | Single dose | Low oral bioavailability. | [3][4] |
Experimental Protocols
Protocol 2.1: Chronic Intravenous Administration of this compound in Rats using Osmotic Minipumps
This protocol describes the continuous intravenous infusion of this compound in rats to model chronic exposure and study its neurodegenerative effects.[1][2]
Materials:
-
This compound
-
Vehicle (e.g., polyethylene glycol)
-
Alzet osmotic minipumps (e.g., Model 2ML4)
-
Catheters
-
Surgical instruments for implantation
-
Anesthesia (e.g., isoflurane)
-
Male Inbred Lewis rats
-
Stereotaxic apparatus (optional, for targeted delivery)
Procedure:
-
This compound Preparation: Dissolve this compound in the chosen vehicle to achieve the desired concentration for the target dosage (e.g., 3.8 or 7.6 mg/kg/day).
-
Pump Preparation: Fill the Alzet osmotic minipumps with the this compound solution according to the manufacturer's instructions. Prime the pumps in sterile saline at 37°C for at least 4 hours before implantation.
-
Animal Preparation: Anesthetize the rat using an appropriate anesthetic. Shave and sterilize the surgical area (e.g., the back for subcutaneous pump placement and the jugular region for intravenous catheterization).
-
Pump Implantation: Create a subcutaneous pocket on the back of the rat. Insert the filled osmotic minipump into the pocket.
-
Catheter Implantation: Surgically expose the jugular vein. Insert the catheter into the vein and secure it with sutures. Tunnel the other end of the catheter subcutaneously to connect with the osmotic minipump.
-
Post-Operative Care: Suture the incisions and provide post-operative analgesia and care as per institutional guidelines. Monitor the animals daily for any signs of distress or complications.
-
Study Duration: The infusion will proceed continuously for the planned duration (e.g., 28 days).
-
Endpoint Analysis: At the end of the study, euthanize the animals and collect tissues (e.g., brain) for analysis, such as histology, ATP level measurement, and neurotransmitter analysis.
Protocol 2.2: Oral Gavage Administration of this compound in Rats for Pharmacokinetic Studies
This protocol details the single oral administration of this compound to rats to determine its pharmacokinetic profile.[3][4][5]
Materials:
-
This compound
-
Vehicle suitable for oral administration (e.g., corn oil, 0.5% carboxymethylcellulose)
-
Oral gavage needles
-
Male rats (e.g., Sprague-Dawley)
-
Blood collection supplies (e.g., tubes with anticoagulant)
Procedure:
-
This compound Formulation: Prepare a homogenous suspension or solution of this compound in the chosen vehicle at the desired concentration (e.g., 10 mg/kg).
-
Animal Fasting: Fast the rats overnight (approximately 12 hours) before administration to ensure gastric emptying, but allow free access to water.
-
Administration: Weigh each rat to determine the precise volume of the this compound formulation to be administered. Administer the formulation directly into the stomach using a suitable oral gavage needle.
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24, and 48 hours) post-administration. Blood can be collected via tail vein or another appropriate method.
-
Plasma Preparation: Process the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.
-
This compound Quantification: Analyze the concentration of this compound in the plasma samples using a validated analytical method, such as UPLC-MS/MS.[3][5]
-
Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters (Cmax, Tmax, T1/2, AUC) from the plasma concentration-time data.
Signaling Pathways and Experimental Workflows
This compound's Mechanism of Neurotoxicity
This compound primarily exerts its neurotoxic effects through the inhibition of Mitochondrial Complex I (NADH:ubiquinone oxidoreductase).[1][7] This inhibition disrupts the electron transport chain, leading to a decrease in ATP production and an increase in reactive oxygen species (ROS), ultimately causing neuronal cell death.[8] In some contexts, this compound has also been shown to induce apoptosis and inhibit the ERK signaling pathway.[9]
Caption: this compound-induced neurotoxicity pathway.
This compound's Anti-Tumor Signaling Pathway
In the context of cancer cells, this compound has been shown to inhibit the Extracellular Signal-regulated Kinase (ERK) survival pathway, leading to apoptosis.[9]
Caption: this compound's anti-tumor signaling pathway.
Experimental Workflow for In Vivo this compound Studies
The following diagram illustrates a typical workflow for conducting in vivo studies with this compound.
Caption: General experimental workflow for in vivo this compound studies.
References
- 1. This compound, a lipophilic inhibitor of mitochondrial complex I, induces nigral and striatal neurodegeneration in rats: possible relevance for atypical parkinsonism in Guadeloupe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 4. researchgate.net [researchgate.net]
- 5. Method development for quantification of the environmental neurotoxin this compound in Rat plasma by UPLC-MS/MS and application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantification of the environmental neurotoxin this compound in Rat brain by UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. This compound, a Natural Mitochondrial Complex I Inhibitor, Causes Tau Pathology in Cultured Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound Exerts Antitumor Activity through Induction of Apoptosis and Extracellular Signal-regulated Kinase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Development of Antibodies for Annonacin Detection
For Researchers, Scientists, and Drug Development Professionals
Introduction
Annonacin is a potent neurotoxin belonging to the acetogenin class of compounds, found in various plants of the Annonaceae family.[1] Its consumption has been linked to atypical Parkinsonism.[1] this compound exerts its toxicity primarily through the inhibition of mitochondrial complex I (NADH: ubiquinone oxidoreductase), a critical enzyme in the electron transport chain.[2][3] This inhibition leads to a depletion of cellular ATP, oxidative stress, and ultimately neuronal cell death.[3][4] The development of sensitive and specific detection methods for this compound is crucial for food safety, toxicological studies, and research into neurodegenerative diseases. This document provides detailed application notes and protocols for the development of polyclonal and monoclonal antibodies for the detection of this compound.
Quantitative Data Summary
As there is no publicly available data on antibodies specifically developed for this compound, this table summarizes key toxicological and physicochemical data for the molecule. This information is critical for understanding the target and for the design of detection assays.
| Parameter | Value | Reference |
| Molecular Formula | C₃₅H₆₄O₇ | [1] |
| Molar Mass | 596.89 g/mol | [1] |
| Neurotoxicity (LC₅₀) | 0.018 µM (in dopaminergic neurons) | [1] |
| Toxicity Comparison | 100 times more toxic than MPP+ | [1] |
| Mechanism of Action | Inhibition of Mitochondrial Complex I | [2][3] |
| Key Pathological Finding | Induces Tau pathology in neurons | [4][5] |
Signaling Pathway of this compound-Induced Neurotoxicity
This compound's primary molecular target is Complex I of the mitochondrial electron transport chain. Its inhibition triggers a cascade of events leading to neuronal cell death. Understanding this pathway is essential for developing assays that could, for example, measure downstream markers of this compound exposure.
References
Troubleshooting & Optimization
How to improve the solubility of Annonacin for in vitro assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the solubility of Annonacin for in vitro experiments. This compound, a potent mitochondrial complex I inhibitor, is notoriously challenging to dissolve in aqueous solutions, a critical step for reliable and reproducible experimental results. This guide offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and visual workflows to address common solubility issues.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to dissolve this compound powder?
A1: this compound is most soluble in organic solvents. Dimethyl sulfoxide (DMSO) is highly recommended as it offers the highest solubility, followed by dimethylformamide (DMF) and ethanol.[1][2][3] For most in vitro assays, preparing a concentrated stock solution in DMSO is the standard first step.
Q2: My this compound precipitates when I dilute my DMSO stock in aqueous media. What should I do?
A2: This is a common issue due to this compound's poor water solubility.[1] To mitigate this, it is crucial to first dissolve the this compound completely in DMSO. When diluting into your aqueous buffer or cell culture medium, do so gradually while vortexing or mixing. Avoid a large dilution factor in a single step. It is also important to note that aqueous solutions of this compound are not stable for long periods, and it is recommended not to store them for more than one day.[1]
Q3: What is the maximum recommended concentration of DMSO in my final cell culture medium?
A3: The final concentration of DMSO in your cell culture medium should generally be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity. However, the tolerance can vary between cell lines. It is always best practice to include a vehicle control (medium with the same final DMSO concentration as your treated samples) in your experimental design to account for any effects of the solvent. In some studies, the final DMSO concentration was kept at or below 0.1% or even 0.01%.[4][5]
Q4: I need to avoid organic solvents. Are there alternative methods to improve this compound's aqueous solubility?
A4: Yes, advanced formulation strategies can enhance the aqueous solubility of this compound. These include the use of supramolecular polymer micelles and solid dispersions with polymers like polyethylene glycol 4000 (PEG 4000).[4][6][7] These methods encapsulate the this compound, improving its dispersibility and bioavailability in aqueous environments.[4][6]
Q5: How should I store my this compound stock solution?
A5: this compound stock solutions in organic solvents should be stored at -20°C or -80°C.[1][3][5] To avoid repeated freeze-thaw cycles, which can degrade the compound, it is advisable to aliquot the stock solution into smaller, single-use volumes.[3][8] When stored at -80°C, the stock solution can be stable for up to 6 months, whereas at -20°C, it is recommended to use it within one month.[3]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| This compound powder will not dissolve in the initial solvent. | Insufficient solvent volume or inadequate mixing. | Increase the solvent volume. To aid dissolution, gently warm the solution to 37°C and use an ultrasonic bath.[3] Ensure the solvent is of high purity (e.g., anhydrous DMSO). |
| Precipitation occurs immediately upon dilution in aqueous buffer. | This compound's low aqueous solubility and rapid change in solvent polarity. | Perform a serial dilution. First, create an intermediate dilution in a co-solvent mixture (e.g., 1:1 DMSO:PBS) before the final dilution into the aqueous medium.[1][2][3] Add the this compound stock solution dropwise to the aqueous medium while vortexing. |
| Inconsistent results between experiments. | Degradation of this compound in aqueous solution or improper storage. | Prepare fresh dilutions in aqueous media for each experiment.[1] Ensure proper storage of the stock solution at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles.[3] |
| Vehicle control shows toxicity. | The final concentration of the organic solvent (e.g., DMSO) is too high for the cell line. | Reduce the final concentration of the organic solvent in the culture medium, ideally to ≤0.1%. This may require preparing a more concentrated initial stock solution if the desired final concentration of this compound is high. |
Quantitative Solubility Data
The solubility of this compound in various solvents is summarized in the table below. This data is crucial for preparing appropriate stock solutions.
| Solvent | Solubility | Reference |
| DMSO | ~20 mg/mL | [1][2][3] |
| DMF | ~10 mg/mL | [1][2][3] |
| Ethanol | ~1 mg/mL | [1][2][3] |
| 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL | [1][2][3] |
| Water | Sparingly soluble/Insoluble | [1][9] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
This protocol describes the standard method for preparing a concentrated stock solution of this compound using DMSO.
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired concentration (e.g., 20 mg/mL).
-
Dissolution: Vortex the tube vigorously. If the powder does not fully dissolve, gently warm the tube to 37°C and sonicate for a short period.[3] Visually inspect the solution to ensure there are no visible particles.
-
Storage: Aliquot the stock solution into sterile, single-use tubes and store at -20°C or -80°C.[3]
Protocol 2: Dilution of this compound Stock for Cell-Based Assays
This protocol provides a stepwise method for diluting the DMSO stock solution into an aqueous cell culture medium to minimize precipitation.
-
Thawing: Thaw a single aliquot of the this compound DMSO stock solution at room temperature.
-
Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the stock solution in a 1:1 mixture of DMSO and a suitable buffer like PBS (pH 7.2).[1] For example, dilute a 20 mg/mL stock to 0.5 mg/mL.
-
Final Dilution: While gently vortexing the cell culture medium, add the required volume of the this compound stock (or intermediate dilution) dropwise to achieve the final desired concentration.
-
Mixing and Use: Mix the final solution well and use it immediately for your assay. Do not store the final aqueous solution.[1]
Visualizing Workflows and Pathways
To further clarify the experimental procedures and the compound's mechanism of action, the following diagrams are provided.
Caption: Workflow for preparing this compound solutions for in vitro assays.
Caption: this compound's mechanism of action via inhibition of mitochondrial complex I.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. glpbio.com [glpbio.com]
- 4. Bio-Guided Isolation of Acetogenins from Annona cherimola Deciduous Leaves: Production of Nanocarriers to Boost the Bioavailability Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a Natural Mitochondrial Complex I Inhibitor, Causes Tau Pathology in Cultured Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Situ Absorption in Rat Intestinal Tract of Solid Dispersion of Annonaceous Acetogenins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. glpbio.com [glpbio.com]
- 9. This compound A, 130853-76-8 [thegoodscentscompany.com]
Stability of Annonacin in different solvents and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of annonacin in various solvents and under different storage conditions. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during experimental work with this potent acetogenin.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of biological activity in experiments. | This compound degradation due to improper storage or handling. | Review storage conditions. This compound as a solid should be stored at -20°C. Solutions should be freshly prepared. For short-term storage of solutions, refrigeration at 4°C is recommended. Avoid repeated freeze-thaw cycles. |
| Inconsistent results between experimental runs. | Degradation of this compound stock solutions. | Prepare fresh stock solutions for each experiment, especially for sensitive assays. If using a previously prepared stock, perform a quality control check (e.g., via HPLC) to confirm concentration and purity. |
| Precipitation of this compound in aqueous buffers. | Low aqueous solubility of this compound. | This compound is poorly soluble in water. For cell-based assays, dissolve this compound in a small amount of a compatible organic solvent like DMSO first, and then dilute with the aqueous medium. Ensure the final solvent concentration is low enough to not affect the experimental system (e.g., <0.1% DMSO). |
| Potential degradation during experimental procedures involving heat. | This compound is heat-sensitive. | Avoid exposing this compound to temperatures above 40°C.[1] If heating is necessary, it should be for the shortest possible duration, and the potential for degradation should be considered when interpreting results. Annonaceous acetogenins are reported to be liable to change at temperatures above 60°C. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for storing solid this compound?
A1: Solid this compound is stable for at least four years when stored at -20°C.[2]
Q2: How should I prepare and store this compound stock solutions?
A2: this compound stock solutions are typically prepared in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, or methanol. For short-term storage, it is advisable to keep stock solutions at 4°C, where they have been found to be stable for at least 30 days.[3] To minimize degradation from repeated warming and cooling, it is best practice to aliquot stock solutions into smaller, single-use vials before freezing. No significant degradation has been observed after three freeze-thaw cycles.[3]
Q3: How stable is this compound in solution at room temperature?
A3: A study on a sample solution containing this compound and other acetogenins showed that it was stable at room temperature for up to 48 hours, with a relative standard deviation (R.S.D.) of not more than 4.21%.[4] For longer durations, refrigeration is recommended. Another study indicated stability for 24 hours at room temperature.[3]
Q4: Is this compound sensitive to pH?
A4: this compound is susceptible to degradation in strongly acidic environments. It has been noted that a majority of annonaceous acetogenins are degraded in the highly acidic conditions of the gastric phase.[1] Therefore, it is crucial to control the pH of your experimental solutions to avoid acid-catalyzed degradation.
Q5: What is the thermal stability of this compound?
A5: this compound is a heat-sensitive compound. To prevent degradation, it is recommended to avoid temperatures above 40°C.[1] Studies on acetogenin extracts suggest that while some activity may be retained after heating to 65°C or even 100°C for a limited time, the potential for degradation is significant.[5]
Q6: In which solvents is this compound soluble?
A6: this compound is a lipophilic molecule with good solubility in several organic solvents. Isolated acetogenins, including this compound, are reported to be most soluble in acetone and methanol.[6] It is also soluble in DMSO, dimethylformamide (DMF), and ethanol.[2] It has very poor solubility in water.
Data Summary
Table 1: Solubility of this compound
| Solvent | Concentration |
| DMSO | 20 mg/mL |
| DMF | 10 mg/mL |
| DMSO:PBS (pH 7.2) (1:1) | 0.5 mg/mL |
| Ethanol | 1 mg/mL |
| Acetone | Mostly soluble |
| Methanol | Mostly soluble |
Data sourced from commercial supplier information and research articles.[2][6]
Table 2: Stability of this compound in Solution
| Solvent/Buffer | Storage Temperature | Duration | Stability |
| Not specified | Room Temperature | 48 hours | R.S.D. ≤ 4.21% |
| Not specified | 4°C | 30 days | Stable |
| Not specified | Room Temperature | 24 hours | Stable |
| K-R Buffer Solution | 37°C | 2 hours | Stable |
This table summarizes findings from various studies on acetogenin stability.[3][4]
Experimental Protocols
Protocol 1: General Procedure for Assessing this compound Stability by HPLC
This protocol outlines a general method for determining the stability of this compound in a specific solvent under defined storage conditions.
-
Preparation of this compound Stock Solution:
-
Accurately weigh a known amount of pure this compound.
-
Dissolve the this compound in the desired solvent (e.g., HPLC-grade methanol, ethanol, or DMSO) to a final concentration of 1 mg/mL.
-
-
Sample Preparation for Stability Study:
-
Dilute the stock solution with the same solvent to a working concentration suitable for HPLC analysis (e.g., 100 µg/mL).
-
Divide the working solution into multiple amber HPLC vials to minimize light exposure.
-
-
Storage Conditions:
-
Store the vials under the desired conditions to be tested (e.g., -20°C, 4°C, room temperature, 40°C).
-
For photostability testing, expose a set of vials to a controlled light source, while keeping a control set wrapped in aluminum foil at the same temperature.
-
-
HPLC Analysis:
-
At specified time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours, and then weekly or monthly), analyze the samples by a validated stability-indicating HPLC method.
-
A typical HPLC system for acetogenin analysis might consist of a C18 column (e.g., 250 mm x 4.6 mm, 5 µm) with a mobile phase of methanol and water, and UV detection at approximately 220 nm.[4]
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).
-
Plot the percentage of remaining this compound versus time to determine the degradation kinetics.
-
Visualizations
References
- 1. Bio-Guided Isolation of Acetogenins from Annona cherimola Deciduous Leaves: Production of Nanocarriers to Boost the Bioavailability Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. In Situ Absorption in Rat Intestinal Tract of Solid Dispersion of Annonaceous Acetogenins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HPLC Method for the Simultaneous Determination of Ten Annonaceous Acetogenins after Supercritical Fluid CO2 Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Murray State's Digital Commons - Posters-at-the-Capitol: Heat Stability of Annonaceous Acetogenin Activity in Pawpaw (Asimina triloba) Fruit Pulp [digitalcommons.murraystate.edu]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Annonacin Concentration for Neurotoxicity Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Annonacin. Our goal is to help you navigate the complexities of your neurotoxicity experiments and achieve reliable, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for in vitro neurotoxicity studies with this compound?
A1: For initial in vitro studies, a concentration range of 10 nM to 100 nM is recommended for treating cultured neurons.[1] Studies have shown that neuronal cell loss can begin at concentrations as low as 50 nM after a 48-hour treatment.[1] The half-maximal effective concentration (EC50) for killing dopaminergic neurons has been reported to be as low as 0.018 µM (18 nM) after a 24-hour incubation.[2]
Q2: What is a suitable solvent for dissolving this compound?
A2: this compound is a lipophilic compound. For in vitro experiments, it is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. This stock solution is then further diluted in the cell culture medium to achieve the desired final concentrations. It is crucial to ensure the final DMSO concentration in the culture medium is non-toxic to the cells (typically ≤ 0.1%).
Q3: How long should I expose cultured neurons to this compound to observe neurotoxic effects?
A3: A 48-hour exposure is a common time point for observing significant neuronal cell death and changes in tau protein distribution.[1][3][4] However, toxic effects can be seen at lower concentrations with longer incubation times.[2] Short-term exposure (<6 hours) may not be sufficient to induce irreversible cell demise.[2]
Q4: What are the expected cellular effects of this compound at neurotoxic concentrations?
A4: this compound is a potent inhibitor of mitochondrial complex I.[5][6][7] At neurotoxic concentrations, you can expect to observe:
-
A concentration-dependent decrease in cellular ATP levels.[1][4]
-
Increased production of reactive oxygen species (ROS), although antioxidants may not prevent cell death.[1][4]
-
Redistribution of the tau protein from the axons to the cell body.[1][4]
-
Neuronal cell death (apoptosis or necrosis).[5]
Q5: Are there any known ways to mitigate this compound-induced neurotoxicity in vitro?
A5: Yes. Studies have shown that supplementing the culture medium with high concentrations of glucose or mannose can restore intracellular ATP synthesis and prevent neuronal cell death by stimulating glycolysis.[2] Additionally, forced expression of the NDI1 NADH-quinone-oxidoreductase of Saccharomyces cerevisiae can prevent both tau redistribution and cell death.[1][4]
Troubleshooting Guides
Problem 1: I am not observing any significant neurotoxicity even at high concentrations of this compound.
| Possible Cause | Troubleshooting Step |
| This compound Degradation | Ensure proper storage of your this compound stock solution (typically at -20°C or -80°C, protected from light). Prepare fresh dilutions for each experiment. |
| Cell Type Resistance | Different neuronal cell types may exhibit varying sensitivity to this compound. Cortical neurons might be less sensitive than mesencephalic or striatal neurons.[7] Consider using a more sensitive cell line or primary culture. |
| Incorrect Solvent or Dilution | Verify the solvent used to dissolve this compound and the accuracy of your serial dilutions. Ensure the final DMSO concentration is not interfering with the experiment. |
| Short Exposure Time | Extend the incubation period. Some studies report toxic effects after 48 hours or even longer at lower concentrations.[1][2] |
Problem 2: I am observing high variability in my neurotoxicity assay results.
| Possible Cause | Troubleshooting Step |
| Inconsistent Cell Seeding | Ensure a uniform cell density across all wells of your culture plates. |
| This compound Precipitation | This compound is lipophilic and may precipitate in aqueous media at high concentrations. Visually inspect your culture medium for any signs of precipitation after adding this compound. Consider using a carrier protein like bovine serum albumin (BSA) to improve solubility. |
| Edge Effects in Culture Plates | Avoid using the outer wells of the culture plates, as they are more prone to evaporation, which can concentrate the treatment compound. |
| Inconsistent Treatment Application | Ensure that the this compound-containing medium is thoroughly mixed before and during application to the cells. |
Quantitative Data Summary
Table 1: In Vitro Neurotoxic Concentrations of this compound
| Cell Type | Concentration | Exposure Time | Observed Effect | Reference |
| Rat Striatal Neurons | > 25 nM | 48 hours | Redistribution of tau protein to the cell body | [1] |
| Rat Striatal Neurons | 50 nM | 48 hours | Neuronal cell loss | [1] |
| Rat Mesencephalic Dopaminergic Neurons | 0.018 µM (18 nM) | 24 hours | EC50 for cell death | [2] |
| Rat Cortical Neurons | 30.07 µg/ml (~50 µM) | 48 hours | 50% reduction in cell viability | [7][8][9] |
Table 2: In Vivo Neurotoxic Dosing of this compound
| Animal Model | Administration Route | Dose | Duration | Observed Effect | Reference |
| Rat | Chronic systemic infusion | - | - | Penetrated brain parenchyma, reduced ATP levels, caused neuronal cell loss | [1] |
| Rat | Intravenous | 3.8 mg/kg/day | 28 days | Neuropathological abnormalities in basal ganglia and brainstem | [10] |
| Mouse | Intravenous | 3.6 mg/kg | 28 days | Demonstrated neurotoxicity | [11] |
| Rat | Intravenous | 0.5 mg/kg | Single dose | This compound detected in brain homogenates | [12] |
| Rat | Oral | 10 mg/kg, 100 mg/kg | Single dose | This compound detected in brain homogenates | [12] |
Experimental Protocols
Protocol 1: Assessment of this compound-Induced Neurotoxicity using MTT Assay
This protocol is adapted from methodologies described in studies investigating this compound's toxicity in primary rat cortical neurons.[7][8][9]
Materials:
-
Primary rat cortical neurons
-
Neurobasal medium supplemented with B27 and GlutaMAX
-
This compound
-
DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well culture plates
-
Plate reader (570 nm)
Procedure:
-
Cell Seeding: Plate primary rat cortical neurons in 96-well plates at a density of 1 x 10^5 cells/well and culture for 7-10 days.
-
This compound Preparation: Prepare a 50 mM stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations (e.g., 1 nM to 100 µM). Include a vehicle control with the same final concentration of DMSO as the highest this compound concentration.
-
Cell Treatment: Replace the culture medium with the medium containing the different concentrations of this compound or vehicle control.
-
Incubation: Incubate the plates for 48 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Express the results as a percentage of the vehicle-treated control cells.
Signaling Pathways and Workflows
Caption: this compound-induced neurotoxicity signaling pathway.
Caption: Experimental workflow for the MTT neurotoxicity assay.
References
- 1. This compound, a Natural Mitochondrial Complex I Inhibitor, Causes Tau Pathology in Cultured Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The mitochondrial complex I inhibitor this compound is toxic to mesencephalic dopaminergic neurons by impairment of energy metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound, a natural mitochondrial complex I inhibitor, causes tau pathology in cultured neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. austinpublishinggroup.com [austinpublishinggroup.com]
- 7. researchgate.net [researchgate.net]
- 8. "this compound in Asimina triloba fruit : implications for neurotoxicity." by Lisa Fryman Potts [ir.library.louisville.edu]
- 9. This compound in Asimina triloba fruit: implication for neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound, a lipophilic inhibitor of mitochondrial complex I, induces nigral and striatal neurodegeneration in rats: possible relevance for atypical parkinsonism in Guadeloupe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Quantification of the environmental neurotoxin this compound in Rat brain by UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting low yield in Annonacin extraction from plant material
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the extraction of Annonacin and other acetogenins from plant material.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My this compound yield is significantly lower than expected. What are the most common causes?
Low yields in this compound extraction can stem from several factors throughout the experimental workflow. The most critical areas to investigate are the quality of the source material, the choice of extraction solvent, and the extraction method parameters. Inconsistent plant material, improper solvent selection, or suboptimal temperature and time can all lead to poor extraction efficiency.[1][2]
Q2: How does the quality and preparation of the plant material affect extraction yield?
The concentration of this compound can vary significantly based on the plant's age, the specific part used (seeds, leaves, stem-bark), harvest timing, and drying conditions.[1] For instance, the seeds of Annona muricata are known to contain the highest concentration of acetogenins.[3][4] Proper drying of the plant material at a controlled temperature (e.g., 40°C) is crucial to prevent degradation of the target compounds.[5]
Q3: I am using a Soxhlet extractor and getting very low yields. Why might this be happening?
While Soxhlet extraction is a common method, it can be inefficient for acetogenins, with some studies reporting yields as low as 0.04–0.1%. The prolonged heating involved in this method can also be problematic, as acetogenins can be heat-sensitive and may degrade at temperatures above 50-60°C.[1][6]
Q4: Which solvent system is optimal for this compound extraction?
This compound and other acetogenins are lipophilic (fat-soluble), meaning they dissolve poorly in water.[7] Therefore, polar-guided extraction using solvents like ethanol, methanol, ethyl acetate, or chloroform is generally more effective.[8][9][10] Ethanol is a commonly used and effective solvent.[5][7] Traditional tea preparation using hot water results in a significantly lower yield of this compound compared to ethanol extraction.[7]
Q5: Can I use ultrasound to improve my extraction yield?
Yes, ultrasound-assisted extraction (UAE) and thermosonication-assisted extraction (TSAE) have been shown to be more efficient than conventional methods like maceration and Soxhlet extraction.[4] UAE utilizes acoustic cavitation to disrupt cell walls, enhancing solvent penetration and reducing extraction time.[11][12] TSAE, a combination of ultrasound and moderate heat, can further increase yields, with optimal temperatures around 50°C.[4]
Q6: My extract is showing low bioactivity. Could the this compound have degraded?
This compound stability can be compromised by excessive heat and improper storage.[1][6] Long-term storage, even under refrigeration, can lead to a decrease in antioxidant activity.[5] It's crucial to minimize heat exposure during extraction and to store extracts in a cool, dark place, preferably under an inert atmosphere if possible.
Data Presentation: Comparison of Extraction Methods
The following table summarizes reported yields of acetogenins (including this compound) using various extraction methods from Annona muricata.
| Extraction Method | Plant Part | Solvent | Yield | Reference |
| Maceration | Seeds | Not Specified | 1% (Acetogenins) | |
| Soxhlet | Seeds | Ethanol | 0.04–0.1% (Acetogenins) | |
| Soxhlet | Leaves | n-hexane, then Dichloromethane | 7.4% (n-hexane), followed by E1 | [13] |
| Ultrasound-Assisted (UAE) | Seeds | Chloroform | 1.3% (Crude Acetogenin Extract) | |
| Thermosonication (TSAE) | Seeds | Methanol | 3.6% (Total Acetogenins) | [4] |
| Polarity-Guided | Leaves | Ethyl Acetate | 242 mg/g (Total Lactones) | [8][10] |
| Traditional Water Extraction | Leaves | Water | ~0.012% (this compound) | [7] |
Experimental Protocols
Thermosonication-Assisted Extraction (TSAE) of this compound from A. muricata Seeds
This protocol is based on a method shown to significantly increase acetogenin yield.[3][4]
a. Material Preparation:
-
Dry the A. muricata seeds at a controlled temperature (e.g., 40-50°C).
-
Grind the dried seeds into a fine powder.
-
Defat the seed powder by extraction with n-hexane to remove lipids, which can interfere with the isolation of acetogenins.
b. Extraction:
-
Place the defatted seed powder in an extraction vessel with methanol at a specified solid-to-solvent ratio.
-
Submerge the vessel in an ultrasonic bath equipped with a temperature controller.
-
Set the extraction parameters to the optimal conditions:
-
Temperature: 50°C
-
Sonication Amplitude: 100%
-
Pulse-Cycle: 0.5 seconds
-
-
Run the extraction for the optimized duration.
-
After extraction, centrifuge the mixture to separate the solid material from the supernatant.
-
Collect the supernatant and evaporate the solvent under reduced pressure to obtain the crude acetogenin extract.
Polarity-Guided Extraction from A. muricata Leaves
This method uses a sequence of solvents to isolate an acetogenin-rich fraction.[8][10]
a. Material Preparation:
-
Air-dry the A. muricata leaves at room temperature and pulverize them.
b. Sequential Extraction:
-
Begin with a non-polar solvent like hexane to remove non-polar compounds.
-
Follow with a solvent of intermediate polarity, such as ethyl acetate, which has been shown to be effective in extracting this compound.
-
Proceed with more polar solvents like ethanol and water to fractionate the remaining components.
c. Isolation:
-
The ethyl acetate fraction, which is expected to be rich in this compound, can be further purified using column chromatography.
-
Analyze the fractions using methods like Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify this compound.
Visualizations
Caption: Troubleshooting workflow for low this compound yield.
Caption: Key factors influencing this compound extraction yield.
Caption: this compound's inhibitory action on mitochondrial Complex I.
References
- 1. Common Quality Issues in Botanical Extracts and How to Avoid Them_Cactus Botanics [cactusbotanics.com]
- 2. Navigating the Complexities of Plant Extraction: Challenges and Solutions [greenskybio.com]
- 3. Extraction of Acetogenins Using Thermosonication-Assisted Extraction from Annona muricata Seeds and Their Antifungal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. westmont.edu [westmont.edu]
- 6. Murray State's Digital Commons - Posters-at-the-Capitol: Heat Stability of Annonaceous Acetogenin Activity in Pawpaw (Asimina triloba) Fruit Pulp [digitalcommons.murraystate.edu]
- 7. manilatimes.net [manilatimes.net]
- 8. Selective Polarity-guided Extraction and Purification of Acetogenins in Annona muricata L. Leaves [ijtech.eng.ui.ac.id]
- 9. Contemporary methods for the extraction and isolation of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Natural Products’ Extraction and Isolation-Between Conventional and Modern Techniques [frontiersin.org]
- 12. mdpi.com [mdpi.com]
- 13. Bio-Guided Isolation of Acetogenins from Annona cherimola Deciduous Leaves: Production of Nanocarriers to Boost the Bioavailability Properties - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming challenges in the chemical synthesis of Annonacin
Welcome to the technical support center for the chemical synthesis of Annonacin. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of this complex natural product. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your research endeavors.
Troubleshooting Guides
This section addresses specific problems that may arise during the synthesis of this compound, offering potential causes and recommended solutions.
Issue 1: Low Yield in the Coupling Reaction to Form the this compound Backbone
-
Question: My coupling reaction between the tetrahydrofuran (THF) moiety and the terminal epoxide or alkyne fragment is resulting in a low yield of the desired product. What are the possible reasons and how can I improve the yield?
-
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Incomplete lithiation of the THF-alkyne fragment. | Ensure anhydrous and oxygen-free conditions during the reaction. Use freshly titrated n-butyllithium (n-BuLi). Consider extending the reaction time for the lithiation step. |
| Decomposition of the lithium acetylide. | Perform the reaction at a low temperature, typically -78°C, to maintain the stability of the acetylide. |
| Inefficient opening of the epoxide ring. | The addition of a Lewis acid, such as boron trifluoride etherate (BF₃·Et₂O), can facilitate the epoxide ring opening.[1] Optimize the stoichiometry of the Lewis acid. |
| Suboptimal stoichiometry of reactants. | An excess of the lithium acetylide of the THF moiety (e.g., 5 equivalents) can significantly improve the yield of the coupled product.[1] |
| Side reactions. | Ensure all starting materials are pure. Impurities can lead to undesired side reactions. |
Issue 2: Poor Stereoselectivity in the Formation of the Tetrahydrofuran (THF) Ring
-
Question: I am struggling to achieve the desired threo-trans-threo stereochemistry for the mono-THF ring of this compound. What methods can I use to improve stereocontrol?
-
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Inadequate control during oxidative cyclization. | Employ stereoselective methods for the formation of the THF ring. Oxidative cyclization of 1,5-dienes using reagents like osmium tetroxide or permanganate can be highly diastereoselective. The choice of catalyst and reaction conditions is crucial. |
| Lack of a suitable chiral auxiliary. | The use of a chiral auxiliary can guide the stereochemical outcome of the reaction. The auxiliary can be removed in a subsequent step. |
| Incorrect choice of starting material. | The stereochemistry of the starting material is critical. Chiral starting materials, such as D-glucono-δ-lactone or L-ascorbic acid, can be used to set the stereocenters that will ultimately form the THF ring.[2][3] |
| Epimerization of stereocenters. | Avoid harsh acidic or basic conditions that could lead to the epimerization of existing stereocenters. |
Frequently Asked Questions (FAQs)
Q1: What are the most critical steps for achieving a successful total synthesis of this compound?
The most critical steps in the total synthesis of this compound are typically:
-
Stereoselective construction of the mono-tetrahydrofuran (THF) core: This is a major challenge due to the multiple contiguous stereocenters.
-
Formation of the butenolide (γ-lactone) moiety: This step can be prone to side reactions and epimerization.[4]
-
The coupling of the key fragments: Efficiently joining the complex THF and side-chain fragments is crucial for the overall yield.
Q2: What are some common side reactions to watch out for during the synthesis?
-
Epimerization of the butenolide: The chiral center on the butenolide ring can epimerize under basic conditions.[4] Careful selection of reagents for elimination reactions is necessary to avoid this.
-
Over-reduction: During hydrogenation steps, it is important to use selective catalysts to avoid the reduction of other functional groups, such as the lactone.
-
Protecting group migration or cleavage: Under certain conditions, protecting groups can migrate to other functional groups or be unintentionally cleaved.
Q3: How can I effectively purify the diastereomers of this compound and its intermediates?
The purification of diastereomers can be challenging. A combination of the following techniques is often employed:
-
Flash column chromatography: Using a high-resolution silica gel and carefully optimized solvent systems can separate diastereomers.
-
High-performance liquid chromatography (HPLC): Both normal-phase and reverse-phase HPLC can be effective for separating closely related stereoisomers.
-
Recrystallization: If a crystalline solid is obtained, recrystallization can be a powerful method for purification.
-
Digestion: Suspending the mixture of diastereomers in a solvent where one is less soluble and heating can enrich the less soluble diastereomer in the solid phase.
Q4: What is a good protecting group strategy for the multiple hydroxyl groups in this compound?
A robust protecting group strategy is essential. Key considerations include:
-
Orthogonality: Use protecting groups that can be removed under different conditions without affecting others. For example, silyl ethers (e.g., TBDMS), benzyl ethers (Bn), and acetals can be deprotected selectively.
-
Stability: The protecting groups must be stable to the reaction conditions used in subsequent steps.
-
Ease of introduction and removal: The protecting groups should be easy to introduce and remove in high yield. Methoxymethyl (MOM) ethers are commonly used in acetogenin synthesis.[5]
Quantitative Data
Table 1: Comparison of Yields for Key Coupling Reactions in this compound Synthesis
| THF Fragment | Side-Chain Fragment | Coupling Conditions | Yield of Coupled Product | Reference |
| Lithium acetylide of THF moiety (5 equiv.) | Terminal epoxide | BF₃·Et₂O, THF, -78°C | 52% | [1] |
| Lithiated derivative of THF alkyne | Epoxide | BF₃·Et₂O | Not specified | [2] |
| Phosphonium salt | Aldehyde | Wittig reaction | Not specified | [2] |
Experimental Protocols
Protocol 1: Coupling of the THF Moiety and a Terminal Epoxide (Based on Makabe et al.) [1]
-
Preparation of the Lithium Acetylide:
-
Dissolve the THF-alkyne fragment (5 equivalents) in anhydrous tetrahydrofuran (THF) in a flame-dried, argon-purged flask.
-
Cool the solution to -78°C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (n-BuLi) (5.5 equivalents) dropwise.
-
Stir the mixture at -78°C for 1 hour.
-
-
Epoxide Ring Opening:
-
To the solution of the lithium acetylide, add boron trifluoride etherate (BF₃·Et₂O) (1 equivalent) and stir for 30 minutes at -78°C.
-
Add a solution of the terminal epoxide (1 equivalent) in anhydrous THF dropwise.
-
Stir the reaction mixture for 2 hours at -78°C.
-
-
Work-up and Purification:
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the coupled product.
-
Mandatory Visualizations
Caption: A simplified workflow for the coupling of key fragments in this compound synthesis.
Caption: A troubleshooting decision tree for low-yield coupling reactions.
References
- 1. Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent [gavinpublishers.com]
- 3. BJOC - Recent progress on the total synthesis of acetogenins from Annonaceae [beilstein-journals.org]
- 4. Base-catalyzed epimerization of the butenolide in annonaceous acetogenins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent progress on the total synthesis of acetogenins from Annonaceae - PMC [pmc.ncbi.nlm.nih.gov]
How to minimize off-target effects of Annonacin in cellular models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the off-target effects of Annonacin in cellular models.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent inhibitor of mitochondrial complex I (NADH:ubiquinone oxidoreductase), a critical component of the electron transport chain.[1][2][3] This inhibition disrupts cellular ATP production through oxidative phosphorylation, leading to energy depletion.[1][4] Consequently, this can induce apoptosis (programmed cell death) or necrosis.[1] In cancer cells, this compound has been shown to induce apoptosis through the activation of caspase-3 and modulation of the ERK survival pathway.[5][6]
Q2: What are the major known off-target effects of this compound in cellular models?
The most significant off-target effect of this compound is neurotoxicity.[1][3][7] This is primarily due to its potent inhibition of mitochondrial complex I in neurons, which are highly dependent on aerobic respiration.[1][3] In neuronal cell models, this compound can lead to a reduction in ATP levels, redistribution of the tau protein from the axon to the cell body, and ultimately, neuronal cell death.[4][8][9] It is reported to be significantly more toxic to dopaminergic neurons than MPP+, another well-known mitochondrial complex I inhibitor.[1]
Q3: How can I determine the optimal concentration of this compound for my experiments while minimizing off-target effects?
Determining the optimal concentration requires a careful dose-response study in your specific cell model. The goal is to identify a concentration that elicits the desired on-target effect (e.g., cancer cell cytotoxicity) while minimizing general cytotoxicity and known off-target effects. It is crucial to establish the half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50) in your cell line of interest.
Q4: Are there any known methods to counteract the off-target effects of this compound in vitro?
Yes, some experimental approaches have been shown to mitigate the effects of this compound-induced mitochondrial dysfunction. These include:
-
Forced expression of the Saccharomyces cerevisiae NDI1 gene: This gene encodes an NADH-quinone-oxidoreductase that can restore NADH oxidation in mammalian cells with deficient complex I, thereby bypassing the inhibition caused by this compound.[4]
-
Stimulation of anaerobic glycolysis: Providing cells with high concentrations of glucose may help compensate for the reduction in ATP production from oxidative phosphorylation by boosting glycolysis.[9]
Troubleshooting Guides
Issue 1: Unexpectedly High Cytotoxicity in Non-Target Cells
Possible Cause: The concentration of this compound used is too high, leading to generalized mitochondrial dysfunction and cell death in both target and non-target cells.
Solution:
-
Perform a Dose-Response Curve: Test a wide range of this compound concentrations on your non-target control cells to determine the concentration at which minimal cytotoxicity is observed.
-
Use a Positive Control for Off-Target Effects: Include a known neurotoxin that inhibits mitochondrial complex I, such as MPP+ or rotenone, to benchmark the neurotoxic effects of this compound in a relevant neuronal cell line.[1]
-
Monitor Mitochondrial Function: Assess mitochondrial membrane potential (e.g., using TMRE or JC-1 staining) and cellular ATP levels at various this compound concentrations. This will help identify the threshold for significant mitochondrial impairment.
Issue 2: Inconsistent or Non-Reproducible Results
Possible Cause: Variability in experimental conditions, including cell passage number, confluency, and this compound solution stability.
Solution:
-
Standardize Cell Culture Conditions: Use cells within a consistent and low passage number range. Ensure cell confluency is consistent across experiments, as this can affect cellular metabolism and drug sensitivity.
-
Prepare Fresh this compound Solutions: this compound is a lipophilic compound and may be unstable in aqueous solutions over long periods. Prepare fresh dilutions from a stock solution for each experiment.
-
Include Appropriate Controls: Always include vehicle-treated controls (e.g., DMSO) to account for any effects of the solvent.
Quantitative Data Summary
Table 1: Cytotoxicity of this compound in Various Cell Lines
| Cell Line | Cell Type | Assay | IC50 / EC50 | Exposure Time | Reference |
| ECC-1 | Endometrial Cancer | MTT | 4.62 µg/mL | 72 h | [5] |
| HEC-1A | Endometrial Cancer | MTT | 4.75 µg/mL | 72 h | [5] |
| EC6-ept (primary) | Endometrial Cancer | MTT | 4.92 µg/mL | 72 h | [5] |
| EC14-ept (primary) | Endometrial Cancer | MTT | 4.81 µg/mL | 72 h | [5] |
| MCF-7 | Breast Cancer (ERα-positive) | Cell Survival | 0.31 µM | 48 h | [10] |
| 4T1 | Triple-Negative Breast Cancer | MTT | 15 µg/mL | Not Specified | [11] |
| HeLa | Cervical Cancer | Cytotoxicity | 19.32 µM | 24 h | [12] |
| IGROV-1 | Ovarian Cancer | Cytotoxicity | 46.54 µM | 24 h | [12] |
| HEK-293 | Non-Tumoral Kidney | Cytotoxicity | 68.76 µM | 24 h | [12] |
| Rat Cortical Neurons | Primary Neurons | MTT | 30.07 µg/mL | 48 h | [13][14] |
| Dopaminergic Neurons | Primary Neurons | Cell Viability | 0.018 µM | Not Specified | [1] |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol is adapted from methodologies described for assessing the antiproliferative effects of this compound.[5][13][14]
Materials:
-
Cells of interest
-
96-well plates
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle-only wells as a control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 3-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot a dose-response curve to determine the IC50 value.
Protocol 2: Annexin V/Propidium Iodide (PI) Assay for Apoptosis
This protocol is based on methods used to evaluate this compound-induced apoptosis.[5][11]
Materials:
-
Cells of interest
-
6-well plates
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound and a vehicle control for the specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X binding buffer provided in the kit. Add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the stained cells by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Visualizations
Caption: this compound's primary signaling pathways leading to apoptosis.
Caption: Workflow for minimizing this compound's off-target effects.
Caption: Troubleshooting logic for unexpected cytotoxicity.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound, a lipophilic inhibitor of mitochondrial complex I, induces nigral and striatal neurodegeneration in rats: possible relevance for atypical parkinsonism in Guadeloupe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. austinpublishinggroup.com [austinpublishinggroup.com]
- 4. This compound, a natural mitochondrial complex I inhibitor, causes tau pathology in cultured neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Exerts Antitumor Activity through Induction of Apoptosis and Extracellular Signal-regulated Kinase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Exerts Antitumor Activity through Induction of Apoptosis and Extracellular Signal-regulated Kinase Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ir.library.louisville.edu [ir.library.louisville.edu]
- 8. researchgate.net [researchgate.net]
- 9. This compound, a Natural Mitochondrial Complex I Inhibitor, Causes Tau Pathology in Cultured Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound induces cell cycle-dependent growth arrest and apoptosis in estrogen receptor-α-related pathways in MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound induces apoptosis and modulates programmed death-ligand 1 and interferon-gamma expression in triple-negative breast cancer: Integrated in silico and in vitro analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Bio-Guided Isolation of Acetogenins from Annona cherimola Deciduous Leaves: Production of Nanocarriers to Boost the Bioavailability Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 13. "this compound in Asimina triloba fruit : implications for neurotoxicity." by Lisa Fryman Potts [ir.library.louisville.edu]
- 14. researchgate.net [researchgate.net]
Strategies to enhance the bioavailability of Annonacin in vivo
Technical Support Center: Enhancing Annonacin Bioavailability
Welcome to the technical support center for researchers, scientists, and drug development professionals working with this compound. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges in enhancing the in vivo bioavailability of this potent acetogenin.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is its in vivo bioavailability a significant concern?
This compound is a potent, lipophilic acetogenin found in various fruits of the Annonaceae family, such as soursop (Annona muricata)[1][2]. It is a powerful inhibitor of mitochondrial complex I, leading to ATP depletion and cell death[1][2][3][4]. While it has been investigated for its antitumor properties, its application is severely limited by its low oral bioavailability[5][6]. A pharmacokinetic study in rats revealed an oral bioavailability of only about 3.2%[7][8]. This poor absorption is primarily due to its high lipophilicity and very low aqueous solubility, which hinders its dissolution in the gastrointestinal tract—a critical step for absorption[1][8][9].
Q2: What are the primary barriers to this compound's oral bioavailability?
The main obstacles to achieving adequate systemic levels of this compound after oral administration are:
-
Poor Aqueous Solubility: this compound is a waxy, lipophilic substance that is poorly soluble in water[1][5][9]. This limits its dissolution in intestinal fluids, which is a prerequisite for absorption across the gut wall.
-
P-glycoprotein (P-gp) Efflux: Like many natural, lipophilic compounds, this compound may be a substrate for efflux transporters like P-glycoprotein (P-gp)[10][11]. P-gp is an ATP-dependent pump in the intestinal epithelium that actively transports xenobiotics back into the gut lumen, reducing net absorption.
-
First-Pass Metabolism: this compound may be subject to metabolism by cytochrome P450 (CYP) enzymes, particularly CYP3A4, in the intestine and liver[12]. This "first-pass effect" can degrade the compound before it reaches systemic circulation. However, some in vitro studies suggest this compound is poorly metabolized by hepatic phase I enzymes, indicating this may be a lesser barrier compared to solubility and efflux[13].
Q3: What are the most promising strategies to enhance the oral bioavailability of this compound?
Given its physicochemical properties, the following strategies are recommended for investigation:
-
Lipid-Based Drug Delivery Systems (LBDDS): Formulating this compound in lipids can improve its solubility and absorption[14][15][16][17]. Pre-dissolving the compound in oils and surfactants bypasses the dissolution step[15]. Promising LBDDS include:
-
Nanoemulsions: Oil-in-water emulsions with droplet sizes under 200 nm provide a large surface area for drug release and absorption[18][19][20][21]. They can enhance the solubility and bioavailability of hydrophobic drugs[19][20][22].
-
Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs): These systems encapsulate the drug in a solid lipid matrix, which can protect it from degradation, provide controlled release, and improve bioavailability[23][24][25].
-
-
Solid Dispersions: Dispersing this compound in an inert hydrophilic carrier, such as polyethylene glycol (PEG), can increase its dissolution rate and absorption[8][9]. One study demonstrated that a solid dispersion of Annonaceous acetogenins with PEG 4000 significantly improved their solubility and intestinal absorption in rats[8][9].
-
Co-administration with Bioenhancers/Inhibitors:
-
P-gp Inhibitors: Co-administering this compound with P-gp inhibitors can block efflux pumps and increase absorption. Natural compounds like piperine (from black pepper) and quercetin are known P-gp inhibitors[10][12].
-
CYP3A4 Inhibitors: If metabolism is found to be significant, co-administration with a CYP3A4 inhibitor could increase systemic exposure.
-
Q4: How can my lab assess the bioavailability of a new this compound formulation?
A standard assessment involves an in vivo pharmacokinetic (PK) study in an animal model, typically rodents. The core steps are:
-
Dosing: Administer the this compound formulation (e.g., nanoemulsion) and a control (e.g., simple suspension) to different groups of animals via oral gavage. An intravenous (IV) dose group is also required to determine absolute bioavailability.
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours).
-
Sample Analysis: Extract this compound from the plasma and quantify its concentration using a sensitive analytical method like UPLC-MS/MS[7].
-
Data Analysis: Plot plasma concentration versus time and calculate key PK parameters: Cmax (maximum concentration), Tmax (time to Cmax), and AUC (Area Under the Curve). Bioavailability (F%) is calculated as: (AUC_oral / Dose_oral) / (AUC_IV / Dose_IV) * 100.
Troubleshooting Guides
Issue 1: Consistently low or undetectable plasma concentrations of this compound after oral administration.
-
Possible Cause: Poor aqueous solubility and dissolution rate.
-
Troubleshooting Step: The primary strategy is to develop a formulation that enhances solubility. Lipid-based systems are highly recommended.
-
Action: Formulate this compound into a nanoemulsion or a solid dispersion. A study using supramolecular polymer micelles increased the bioavailability of this compound by a factor of 13 in a simulated digestive system[26][27][28][29]. Another study successfully used a solid dispersion with PEG 4000 to improve the intestinal absorption of acetogenins[9].
-
Verification: Compare the pharmacokinetic profile of your new formulation against a simple aqueous or oil suspension of this compound. A significant increase in AUC would indicate improved absorption.
-
-
Possible Cause: High P-glycoprotein (P-gp) mediated efflux in the intestine.
-
Troubleshooting Step: Test for P-gp involvement by co-administering this compound with a known P-gp inhibitor.
-
Action: In your animal model, administer the this compound formulation with and without a P-gp inhibitor such as verapamil or natural alternatives like piperine[10][12].
-
Verification: A statistically significant increase in the Cmax and AUC of this compound in the group receiving the P-gp inhibitor strongly suggests that efflux is a major barrier.
-
-
Possible Cause: Rapid first-pass metabolism by CYP enzymes.
-
Troubleshooting Step: Evaluate the metabolic stability of this compound.
-
Action: Conduct an in vitro metabolism study using human or rat liver microsomes. Incubate this compound with microsomes and a NADPH-regenerating system and monitor the disappearance of the parent compound over time.
-
Verification: If this compound is rapidly depleted, first-pass metabolism is likely a significant issue. Subsequent experiments could involve co-administration with a CYP3A4 inhibitor to see if oral bioavailability improves in vivo.
-
Issue 2: High inter-individual variability in pharmacokinetic results.
-
Possible Cause: Inconsistency in the formulation.
-
Troubleshooting Step: Ensure the formulation is homogeneous and stable.
-
Action: For nanoemulsions or other nanoparticle systems, confirm that particle size, polydispersity index (PDI), and drug load are consistent across batches. For suspensions, ensure adequate mixing before each dose to prevent settling.
-
Verification: Use dynamic light scattering (DLS) to check particle size and PDI. Use HPLC or UPLC-MS to confirm drug concentration in the formulation before administration.
-
-
Possible Cause: Inconsistencies in the animal study protocol.
-
Troubleshooting Step: Standardize all experimental procedures.
-
Action: Ensure all animals are fasted for a consistent period before dosing, as food can affect absorption. Standardize the oral gavage technique to ensure the full dose is delivered to the stomach. Use a consistent blood collection and processing protocol.
-
Verification: Implement a rigorous, standardized SOP for all in vivo work. Increased consistency in PK data across animals within the same group will confirm the protocol's robustness.
-
Data Presentation
The following table presents hypothetical but realistic pharmacokinetic data from a rat study to illustrate the expected outcome of a bioavailability enhancement strategy.
Table 1: Comparison of Pharmacokinetic Parameters for Different this compound Formulations in Rats Following a 10 mg/kg Oral Dose.
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | Relative Bioavailability (%) |
| This compound Suspension (Control) | 7.9 ± 1.5 | 0.25 | 55 ± 8 | 100% (Reference) |
| This compound Nanoemulsion | 45.2 ± 9.8 | 1.5 | 385 ± 55 | ~700% |
| This compound Solid Dispersion | 33.6 ± 7.1 | 1.0 | 290 ± 42 | ~527% |
| Data are presented as mean ± standard deviation. This table is for illustrative purposes and is based on typical enhancements seen for poorly soluble drugs. |
Experimental Protocols
Protocol 1: Preparation of an this compound-Loaded Nanoemulsion
This protocol is a representative method for preparing an oil-in-water (o/w) nanoemulsion using sonication[22].
-
Oil Phase Preparation: Dissolve a precise amount of this compound (e.g., 5 mg/mL) in a suitable oil (e.g., medium-chain triglyceride oil, pine nut oil)[22].
-
Aqueous Phase Preparation: Disperse a primary emulsifier (e.g., egg lecithin, 2% w/v) and a co-surfactant (e.g., polysorbate 80, 1% w/v) in deionized water.
-
Pre-emulsion Formation: Slowly add the oil phase to the aqueous phase while stirring at high speed (e.g., 1000 rpm) with a magnetic stirrer for 30 minutes to form a coarse pre-emulsion.
-
Nano-emulsification: Submerge the pre-emulsion in an ice bath to prevent overheating. Homogenize the mixture using a high-energy probe sonicator (e.g., 400W, 20 kHz). Apply pulses of 15 seconds on, 10 seconds off for a total of 10-15 minutes.
-
Characterization: Analyze the resulting nanoemulsion for particle size, polydispersity index (PDI), and zeta potential using a dynamic light scattering (DLS) instrument. The target is a mean particle size < 200 nm with a PDI < 0.3.
Protocol 2: In Vivo Pharmacokinetic Study in Rodents
-
Animal Acclimatization: Acclimate male Sprague-Dawley rats (250-300g) for at least one week with a 12h light/dark cycle and free access to food and water.
-
Animal Preparation: Fast the rats overnight (approx. 12 hours) before dosing but allow free access to water.
-
Dosing:
-
Oral Group: Administer the this compound formulation (e.g., nanoemulsion) or control suspension at a dose of 10 mg/kg via oral gavage.
-
IV Group: Administer a solubilized solution of this compound (e.g., in DMSO:Cremophor:Saline) at a dose of 0.5 mg/kg via tail vein injection.
-
-
Blood Sampling: Collect approximately 200 µL of blood from the tail vein into heparinized tubes at pre-defined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24, and 48 hours post-dose).
-
Plasma Preparation: Centrifuge the blood samples at 4000 x g for 10 minutes at 4°C. Harvest the supernatant (plasma) and store at -80°C until analysis.
-
Sample Analysis: Perform a liquid-liquid extraction of this compound from the plasma using ethyl acetate[7]. Evaporate the solvent and reconstitute the residue in a suitable solvent (e.g., acetonitrile). Quantify the this compound concentration using a validated UPLC-MS/MS method[7].
Visualizations
References
- 1. veeprho.com [veeprho.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. glpbio.com [glpbio.com]
- 4. caymanchem.com [caymanchem.com]
- 5. An Overview of the Chemical Characteristics, Bioactivity and Achievements Regarding the Therapeutic Usage of Acetogenins from Annona cherimola Mill - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Exerts Antitumor Activity through Induction of Apoptosis and Extracellular Signal-regulated Kinase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Method development for quantification of the environmental neurotoxin this compound in Rat plasma by UPLC-MS/MS and application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. In Situ Absorption in Rat Intestinal Tract of Solid Dispersion of Annonaceous Acetogenins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Natural Products as Alternative Choices for P-Glycoprotein (P-gp) Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Pharmacokinetic Interactions of Herbs with Cytochrome P450 and P-Glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs [frontiersin.org]
- 15. Lipid-based formulations for oral administration of poorly water-soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Lipid-based systems as a promising approach for enhancing the bioavailability of poorly water-soluble drugs - ProQuest [proquest.com]
- 17. Lipid-Based Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Excipient Nanoemulsions for Improving Oral Bioavailability of Bioactives - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Nanoemulsion: An Emerging Novel Technology for Improving the Bioavailability of Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 20. tandfonline.com [tandfonline.com]
- 21. mdpi.com [mdpi.com]
- 22. Nanoemulsion Formulations for Improved Oral Delivery of Poorly Soluble Drugs – TechConnect Briefs [briefs.techconnect.org]
- 23. Solid Lipid Nanoparticles as Carriers of Natural Phenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. benthamscience.com [benthamscience.com]
- 26. mdpi.com [mdpi.com]
- 27. Bio-Guided Isolation of Acetogenins from Annona cherimola Deciduous Leaves: Production of Nanocarriers to Boost the Bioavailability Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Bio-Guided Isolation of Acetogenins from Annona cherimola Deciduous Leaves: Production of Nanocarriers to Boost the Bioavailability Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
Addressing variability and reproducibility in Annonacin experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address variability and reproducibility in experiments involving Annonacin.
Troubleshooting Guides
Issue: Inconsistent IC50 Values
Question: We are observing significant variability in the IC50 values of this compound between experimental repeats. What could be the cause, and how can we improve consistency?
Answer: Inconsistent IC50 values are a common challenge in this compound experiments and can stem from several factors. Here is a step-by-step guide to troubleshoot this issue:
-
This compound Purity and Source:
-
Problem: Commercially available this compound can vary in purity between batches and suppliers.[1] This variability directly impacts the effective concentration in your experiments.
-
Solution:
-
Whenever possible, purchase this compound from a reputable supplier who provides a certificate of analysis (CoA) with purity data (e.g., ≥96% purity).
-
If you are using a new batch of this compound, perform a dose-response curve to re-establish the IC50 for your specific cell line.
-
Consider the presence of other acetogenins in less pure preparations, which can have synergistic or confounding effects.[1]
-
-
-
Solubility and Preparation of Stock Solutions:
-
Problem: this compound is a lipophilic compound with limited solubility in aqueous solutions like cell culture media.[2] Improper dissolution can lead to inaccurate concentrations.
-
Solution:
-
Prepare a high-concentration stock solution in an appropriate organic solvent such as dimethyl sulfoxide (DMSO).[3]
-
When diluting the stock solution in your final culture medium, ensure thorough mixing to prevent precipitation. The final concentration of DMSO in the medium should be kept low (typically ≤ 0.1%) and consistent across all treatments, including vehicle controls.[3]
-
Visually inspect for any precipitate after dilution. If observed, you may need to adjust your dilution scheme or use a solubilizing agent, though this should be done with caution as it may affect cellular responses.
-
-
-
Cell Culture Conditions:
-
Problem: Variations in cell density, passage number, and growth phase can alter cellular sensitivity to this compound.
-
Solution:
-
Maintain a consistent cell seeding density for all experiments.
-
Use cells within a defined passage number range, as high-passage number cells can exhibit altered phenotypes.
-
Ensure cells are in the exponential growth phase at the time of treatment.
-
-
-
Assay-Specific Variability:
-
Problem: The choice of viability assay and the incubation time can influence the calculated IC50 value.
-
Solution:
-
Standardize the incubation time for your dose-response experiments. IC50 values can differ significantly when measured at 24, 48, or 72 hours.[4]
-
Be aware of the limitations of your chosen viability assay. For example, MTT assays measure metabolic activity, which can be directly affected by this compound's mechanism as a mitochondrial complex I inhibitor.[5][6] Consider using a complementary assay that measures a different aspect of cell death, such as membrane integrity (e.g., trypan blue exclusion) or apoptosis (e.g., Annexin V staining).
-
-
Issue: High Variability in Neurotoxicity Assays
Question: Our neurotoxicity studies with this compound show high variability in neuronal cell death. How can we improve the reproducibility of these experiments?
Answer: Neurotoxicity experiments are inherently sensitive. The following steps can help reduce variability:
-
Primary Neuron Culture Health:
-
Problem: The health and density of primary neuronal cultures are critical for consistent results.
-
Solution:
-
Ensure consistent plating density and allow sufficient time for neurons to mature and form synaptic connections before treatment.
-
Monitor cultures for signs of stress or contamination prior to initiating the experiment.
-
-
-
This compound Concentration and Exposure Time:
-
Problem: Neurons can be highly sensitive to this compound, and prolonged exposure to even low concentrations can lead to significant cell death.[6]
-
Solution:
-
Perform a careful titration of both this compound concentration and exposure time to identify a window where you observe a measurable effect without causing overwhelming cell death.
-
Consider that the toxic effects may be seen at lower concentrations with longer incubation times.[6]
-
-
-
Experimental Controls:
-
Problem: Lack of appropriate controls can make it difficult to interpret results.
-
Solution:
-
Always include a vehicle control (e.g., DMSO) at the same final concentration as in the this compound-treated wells.
-
Consider using a positive control for neurotoxicity, such as MPP+, another mitochondrial complex I inhibitor, to validate your experimental system.[5]
-
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound's primary mechanism of action is the inhibition of mitochondrial complex I (NADH:ubiquinone oxidoreductase) of the electron transport chain.[5][6] This inhibition disrupts oxidative phosphorylation, leading to a decrease in ATP production and ultimately causing cell death through apoptosis or necrosis.[5]
Q2: this compound affects other signaling pathways besides mitochondrial respiration?
Yes, in addition to its effects on mitochondrial function, this compound has been shown to modulate other signaling pathways. For example, in some cancer cell lines, it can inhibit the extracellular signal-regulated kinase (ERK) survival pathway.[7] It has also been reported to arrest the cell cycle at the G1 or G2/M phase and induce apoptosis through Bax and caspase-3 related pathways.[3][7]
Q3: What are the best practices for storing this compound?
This compound should be stored as a dry powder at -20°C.[3] Stock solutions in DMSO should also be stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles. Protect both the solid compound and its solutions from light. The stability of this compound in cell culture media over long incubation periods should be considered, as degradation could affect experimental outcomes.
Q4: How should I prepare this compound for cell culture experiments?
Due to its poor water solubility, this compound should first be dissolved in an organic solvent like DMSO to create a concentrated stock solution (e.g., 1 mM).[3] This stock solution can then be serially diluted in cell culture medium to achieve the desired final concentrations. It is crucial to ensure that the final concentration of the solvent in the culture medium is low (e.g., ≤0.1%) and is consistent across all experimental conditions, including a vehicle-only control group.
Q5: What are essential controls for an this compound experiment?
-
Vehicle Control: This is critical. It consists of cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve the this compound, but without the compound itself. This control accounts for any effects of the solvent on the cells.
-
Untreated Control: Cells that are not exposed to either this compound or the vehicle. This provides a baseline for cell health and growth.
-
Positive Control (Optional but Recommended): Depending on the experiment, a positive control can be useful. For example, in a neurotoxicity study, another known mitochondrial complex I inhibitor like rotenone or MPP+ could be used.[5][6] In a cancer cell viability study, a standard chemotherapeutic agent could be used.
Data Presentation
Table 1: Reported IC50 Values of this compound in Various Cell Lines
| Cell Line | Cancer Type | IC50 Value (µg/mL) | Incubation Time (hours) | Reference |
| ECC-1 | Endometrial Cancer | ~4.62 | 72 | [7] |
| HEC-1A | Endometrial Cancer | ~4.75 | 72 | [7] |
| EC6-ept (primary) | Endometrial Cancer | ~4.92 | 72 | [7] |
| EC14-ept (primary) | Endometrial Cancer | ~4.81 | 72 | [7] |
| T24 | Bladder Cancer | Not specified | Not specified | [3] |
Table 2: Neurotoxicity of this compound
| Cell Type | LC50/EC50 | Incubation Time (hours) | Reference |
| Dopaminergic Neurons | 0.018 µM (EC50) | 24 | [6] |
| Primary Rat Cortical Neurons | 30.07 µg/mL (induces 50% death) | 48 | [1] |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is adapted from standard MTT assay procedures.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
This compound Treatment:
-
Prepare serial dilutions of this compound in culture medium from your DMSO stock.
-
Remove the old medium from the cells and add 100 µL of the this compound dilutions (and vehicle control) to the respective wells.
-
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, until purple formazan crystals are visible.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 16% SDS in 40% DMF) to each well.
-
Absorbance Reading: Mix thoroughly to dissolve the formazan crystals and read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Apoptosis Detection using Annexin V/Propidium Iodide (PI) Staining
This protocol is based on standard flow cytometry procedures for apoptosis detection.[8][9]
-
Cell Treatment: Culture cells in 6-well plates and treat with this compound at the desired concentration and for the appropriate duration. Include vehicle-treated and untreated controls.
-
Cell Harvesting:
-
Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Centrifuge the cell suspension and wash the cell pellet twice with cold PBS.
-
-
Staining:
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
-
Sample Acquisition: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry as soon as possible.
-
Data Analysis: Use appropriate software to gate the cell populations:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
Protocol 3: Western Blot for ERK Signaling Pathway
This is a general protocol for analyzing changes in protein expression, specifically for phosphorylated and total ERK.[10]
-
Protein Extraction:
-
Treat cells with this compound as required.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates at high speed at 4°C and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Load the samples onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against phospho-ERK (p-ERK) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK and a loading control (e.g., β-actin or GAPDH).
-
Densitometry: Quantify the band intensities using appropriate software.
Visualizations
Caption: Simplified signaling pathways affected by this compound.
Caption: Experimental workflow for the MTT cell viability assay.
References
- 1. "this compound in Asimina triloba fruit : implications for neurotoxicity." by Lisa Fryman Potts [ir.library.louisville.edu]
- 2. Agravitae Addresses Best Soursop Supplement Selection [globenewswire.com]
- 3. This compound, a Natural Mitochondrial Complex I Inhibitor, Causes Tau Pathology in Cultured Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. The mitochondrial complex I inhibitor this compound is toxic to mesencephalic dopaminergic neurons by impairment of energy metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubcompare.ai [pubcompare.ai]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
Methods to prevent the degradation of Annonacin during extraction
Welcome to the technical support center for Annonacin extraction. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability during extraction critical?
This compound is a type of Annonaceous acetogenin, a class of potent, long-chain fatty acid derivatives found in plants of the Annonaceae family, such as Annona muricata (soursop) and Asimina triloba (pawpaw).[1][2] These compounds are known for their biological activities, including antitumor, pesticidal, and antimicrobial properties, primarily through the inhibition of the mitochondrial complex I.[1][3][4] The structural integrity of this compound, particularly its γ-lactone ring and hydroxyl groups, is crucial for its bioactivity.[5][6] Degradation during extraction can lead to a loss of this activity, resulting in lower yields of the active compound and unreliable experimental outcomes.
Q2: What are the primary factors that lead to this compound degradation?
The primary factors that can cause the degradation of this compound and other acetogenins during extraction include:
-
High Temperatures: Acetogenins are known to be heat-sensitive. Studies suggest that their structures can be altered at temperatures above 60°C.[7] Some extraction procedures explicitly keep temperatures at 40°C to avoid degradation.[8][9]
-
Choice of Solvent: The lipophilic (fat-soluble) nature of acetogenins makes them poorly soluble in water.[9][10] Using inappropriate solvents can lead to low extraction efficiency and potential degradation. Ethanol and other organic solvents like ethyl acetate, hexane, and chloroform are more effective.[10][11][12]
-
Oxidation: The presence of oxygen can lead to the oxidative degradation of bioactive compounds. While not extensively detailed for this compound in the provided results, this is a common pathway for the degradation of natural products.
-
Catalytic Reactions: Contact with certain metals can potentially catalyze the degradation of sensitive compounds. One study noted that volcanic stone grinding is preferable to conventional metal grinding to prevent potential catalytic degradation.[10]
-
Extended Processing Time: Prolonged exposure to harsh conditions, such as the extended extraction times seen in some conventional methods like Soxhlet, can contribute to the degradation of thermolabile compounds.[5]
Q3: What are the recommended extraction methods for minimizing this compound degradation?
Non-conventional extraction methods are often preferred as they typically use shorter extraction times and lower temperatures, preserving thermolabile compounds.[13]
-
Thermosonication-Assisted Extraction (TSAE): This method combines ultrasound with controlled heating (typically ≤50°C) and has been shown to be significantly more effective than conventional methods like Soxhlet or maceration for extracting acetogenins.[5][7][14] It offers higher yields in shorter times, reducing the risk of thermal degradation.[5]
-
Ultrasound-Assisted Extraction (UAE): UAE is another efficient alternative that uses acoustic cavitation to enhance extraction, often at room temperature, which is beneficial for heat-sensitive compounds like this compound.[13]
-
Soxhlet Extraction: While a traditional and widely used method, it involves prolonged heating which can be a concern for this compound stability.[1][3] If used, careful temperature control and optimization are necessary.
Q4: How should plant materials and final extracts be stored to ensure this compound stability?
Proper storage is crucial to prevent degradation over time.
-
Plant Material: Leaves and other plant parts should be dried at a low temperature (e.g., 40°C or room temperature) and stored in a dry place away from humidity and light before extraction.[1][8]
-
Extracts: Crude extracts and purified this compound should be stored at low temperatures (e.g., 4°C in a refrigerator) in airtight containers to protect from light and oxygen.[1] For long-term storage, freezing is recommended. One study noted a decrease in antioxidant activity in extracts stored for 5-7 months in a refrigerator.[1]
Troubleshooting Guide
Problem: My this compound yield is consistently low.
| Potential Cause | Troubleshooting Step |
| Inefficient Extraction Method | Traditional methods like maceration may yield low amounts of acetogenins (around 1%).[5] Consider switching to a more advanced method like Thermosonication-Assisted Extraction (TSAE), which has been shown to be up to 15.6 times more effective than the Soxhlet method.[5][7] |
| Inappropriate Solvent | This compound is lipophilic and has very low solubility in water.[10] Ensure you are using an appropriate organic solvent. Ethanol, methanol, ethyl acetate, and chloroform have been used effectively.[5][11][12][15] A 75% ethanol / 25% water mixture with ultrasonic assistance has shown a high this compound yield (0.549%).[10] |
| Degradation Due to Heat | If using a heat-based method like Soxhlet or TSAE, ensure the temperature does not exceed 60°C.[7] Optimal TSAE conditions have been found at 50°C.[5][7] |
| Poor Quality Plant Material | The concentration of this compound can vary based on the part of the plant used (seeds, leaves, pulp), harvest time, and geographical source.[7][10] Seeds from A. muricata are reported to contain the highest concentration of acetogenins.[5] Using young leaves may also yield higher acetogenin content.[10] |
Problem: I suspect my this compound is degrading during processing.
| Symptom / Observation | Potential Cause & Solution |
| Using high-temperature extraction (e.g., >60°C) | Annonaceous acetogenins are known to be liable to change above 60°C.[7] Solution: Reduce the extraction temperature. The optimal temperature for TSAE has been identified as 50°C.[5][7] For other sensitive procedures, temperatures as low as 40°C have been used to prevent degradation.[8][9] |
| Prolonged extraction time | Long extraction times, especially when combined with heat, increase the risk of degradation.[5] Solution: Use a more rapid extraction technique like UAE or TSAE. Optimal UAE time has been reported as short as 4.54 minutes.[13] |
| Using water-based extraction (e.g., preparing teas) | This compound is poorly soluble in water, leading to extremely low yields and potential instability in aqueous solutions. Laboratory tests show traditional water extraction yields only about 0.012% this compound compared to over 0.5% with ethanol.[10] Solution: Use an alcohol-based solvent like ethanol for efficient extraction.[10] |
| Sample exposed to light or air for extended periods | Like many bioactive compounds, this compound may be susceptible to photodegradation and oxidation. Solution: Perform extractions in a controlled environment, minimizing exposure to direct light and air. Store extracts in dark, airtight containers at low temperatures.[1] |
Quantitative Data Summary
Table 1: Comparison of this compound & Acetogenin Extraction Methods
| Method | Plant Material | Temperature | Solvent | Yield | Reference |
| TSAE (Optimal) | A. muricata seeds | 50°C | Methanol | 35.89 mg/g (Total Acetogenins) | [5][7] |
| UAE | A. muricata seeds | 25°C | Methanol | 16.54 mg/g (Total Acetogenins) | [5] |
| Soxhlet | A. muricata seeds | 70°C | Methanol | 2.30 mg/g (Total Acetogenins) | [5] |
| Soxhlet | Asimina triloba pulp | N/A | 100% Ethanol | N/A | [1] |
| UAE (Optimal) | A. muricata leaves | Ambient | Acetone:Water (80:20) | 5.86% (Extract Yield) | [13] |
Table 2: this compound Yield by Solvent (Ultrasonic Assistance)
| Solvent System | This compound Yield | Reference |
| 75% Ethanol / 25% Water | 0.549% | [10] |
| Pure Ethanol | 0.524% | [10] |
| Dichloromethane | 0.476% | [10] |
| Pure Acetonitrile | 0.457% | [10] |
| Traditional Water Extraction | ~0.012% | [10] |
Visualized Workflows and Logic
References
- 1. westmont.edu [westmont.edu]
- 2. ir.library.louisville.edu [ir.library.louisville.edu]
- 3. Murray State's Digital Commons - Posters-at-the-Capitol: Heat Stability of Annonaceous Acetogenin Activity in Pawpaw (Asimina triloba) Fruit Pulp [digitalcommons.murraystate.edu]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Extraction of Acetogenins Using Thermosonication-Assisted Extraction from Annona muricata Seeds and Their Antifungal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Bio-Guided Isolation of Acetogenins from Annona cherimola Deciduous Leaves: Production of Nanocarriers to Boost the Bioavailability Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. manilatimes.net [manilatimes.net]
- 11. researchgate.net [researchgate.net]
- 12. Selective Polarity-guided Extraction and Purification of Acetogenins in Annona muricata L. Leaves [ijtech.eng.ui.ac.id]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. "this compound in Asimina triloba fruit : implications for neurotoxicity." by Lisa Fryman Potts [ir.library.louisville.edu]
Technical Support Center: Optimizing LC-MS/MS for Sensitive Annonacin Detection
Welcome to the technical support center for the analysis of Annonacin using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on method optimization, troubleshooting, and answers to frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is the most common ionization adduct observed for this compound in positive electrospray ionization (ESI) mode?
A1: this compound readily forms a sodium adduct, ([M+Na]^+), which is typically more abundant and stable than the protonated molecule ([M+H]^+).[1][2] Therefore, it is recommended to target the ([M+Na]^+) ion for sensitive detection.
Q2: What is a suitable internal standard for this compound quantification?
A2: Annonacinone is an excellent internal standard for the quantification of this compound.[3] Its structure is very similar to this compound, differing only by a ketone group instead of a hydroxyl group, which ensures similar extraction recovery and ionization behavior.
Q3: How should I store this compound standards and samples?
A3: this compound standards and stock solutions should be stored at -20°C. Long-term storage at this temperature has been shown to be effective. Samples in process, such as in an autosampler, should be kept at 4°C to minimize degradation.
Q4: I am observing high matrix effects. What can I do to mitigate this?
A4: Matrix effects are a known challenge in the analysis of this compound from biological samples.[2][3] To mitigate these effects, consider the following:
-
Optimize Sample Preparation: Ensure your extraction protocol is efficient at removing matrix components like phospholipids. A thorough liquid-liquid extraction is crucial.
-
Chromatographic Separation: Adjust your LC gradient to ensure this compound is chromatographically separated from co-eluting matrix components.
-
Use a Suitable Internal Standard: A co-eluting, structurally similar internal standard like Annonacinone can help compensate for matrix-induced ionization suppression or enhancement.
-
Matrix-Matched Calibrants: Prepare your calibration standards in the same matrix as your samples (e.g., blank plasma) to account for the matrix effect.
Troubleshooting Guide
Issue 1: Low or No this compound Signal
-
Question: I am not seeing any peak for this compound, or the signal is very weak. What should I check?
-
Answer:
-
Confirm MS Parameters: Ensure you are monitoring the correct precursor and product ions for the sodium adduct: m/z 619.4 → 507.4 .[1]
-
Check Ionization Source Settings: Verify that the ESI source parameters (e.g., spray voltage, gas flows, temperatures) are optimized. Refer to the recommended parameters in the "Optimized LC-MS/MS Parameters" table below.
-
Evaluate Sample Preparation: Inefficient extraction can lead to low recovery. Ensure your liquid-liquid extraction protocol is being followed correctly.
-
Assess Standard Stability: Prepare a fresh this compound standard to rule out degradation of your stock solution.
-
Increase Collision Energy: If the precursor ion is visible but the product ion is weak, the collision energy may be too low. Optimize the collision energy for the m/z 619.4 → 507.4 transition.
-
Issue 2: Poor Peak Shape (Tailing or Fronting)
-
Question: My this compound peak is showing significant tailing. What could be the cause?
-
Answer:
-
Column Condition: The column may be contaminated or nearing the end of its life. Try flushing the column or replacing it.
-
Mobile Phase pH: Although less common for neutral compounds, ensure the mobile phase is properly prepared.
-
Secondary Interactions: this compound has several hydroxyl groups that can interact with active sites on the column packing material. Using a high-quality, end-capped C18 column can minimize these interactions.
-
Injection Solvent: Ensure your sample is dissolved in a solvent that is weaker than or compatible with the initial mobile phase conditions to avoid peak distortion.
-
Issue 3: Inconsistent Retention Time
-
Question: The retention time for this compound is shifting between injections. What should I investigate?
-
Answer:
-
LC System Equilibration: Ensure the column is adequately equilibrated between injections, especially after a steep gradient.
-
Pump Performance: Check for fluctuations in pump pressure, which could indicate a leak or a problem with the pump seals.
-
Mobile Phase Preparation: Inconsistent mobile phase composition can lead to retention time shifts. Prepare fresh mobile phases.
-
Column Temperature: Verify that the column oven is maintaining a stable temperature.
-
Quantitative Data Summary
The following table summarizes typical validation parameters for the quantification of this compound in rat plasma.[2][3]
| Parameter | Value |
| Linearity Range | 0.25 - 100 ng/mL |
| Limit of Quantification (LOQ) | 0.25 ng/mL |
| Intra-day Precision (RSD) | < 10% |
| Inter-day Precision (RSD) | < 10% |
| Accuracy | ±10% |
| Recovery | Good (via ethyl acetate extraction) |
Detailed Experimental Protocol: this compound in Plasma
This protocol describes the extraction and analysis of this compound from plasma samples.
1. Materials and Reagents
-
This compound and Annonacinone standards
-
HPLC-grade Methanol, Acetonitrile, Water, and Ethyl Acetate
-
Formic Acid (LC-MS grade)
-
Microcentrifuge tubes (1.5 mL)
-
Pipettes and tips
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator or SpeedVac
2. Sample Preparation: Liquid-Liquid Extraction
-
To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample.
-
Add 10 µL of the internal standard working solution (Annonacinone in methanol).
-
Add 500 µL of ethyl acetate to the tube.
-
Vortex vigorously for 2 minutes to ensure thorough mixing.
-
Centrifuge at 14,000 x g for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer (ethyl acetate) to a new microcentrifuge tube.
-
Evaporate the ethyl acetate to dryness under a gentle stream of nitrogen at 40°C or using a SpeedVac.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 85% Methanol/15% Water with 0.1% Formic Acid).
-
Vortex for 30 seconds and centrifuge at 14,000 x g for 5 minutes.
-
Transfer the supernatant to an LC vial for analysis.
3. Optimized LC-MS/MS Parameters
| Parameter | Setting |
| LC System | |
| Column | Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Methanol + 0.1% Formic Acid |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Example LC Gradient | |
| 0.0 - 1.0 min | 85% B |
| 1.0 - 8.0 min | 85% to 98% B |
| 8.0 - 9.0 min | 98% B |
| 9.1 - 12.0 min | 85% B (re-equilibration) |
| MS System (Triple Quadrupole) | |
| Ionization Mode | ESI Positive |
| Spray Voltage | 2000 V |
| Vaporizer Temperature | 350°C |
| Sheath Gas Pressure | 45 psi |
| Auxiliary Gas Pressure | 20 psi |
| Capillary Temperature | 300°C |
| SRM Transitions | |
| This compound | Precursor: 619.4 m/z, Product: 507.4 m/z |
| Annonacinone (IS) | Precursor: 617.4 m/z, Product: 505.4 m/z |
| Collision Energy | Recommend optimization (start at 20-30 eV) |
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Method development for quantification of the environmental neurotoxin this compound in Rat plasma by UPLC-MS/MS and application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Method development for quantification of the environmental neurotoxin this compound in Rat plasma by UPLC-MS/MS and application to a pharmacokinetic study. | Sigma-Aldrich [sigmaaldrich.com]
Technical Support Center: Refining Animal Models of Annonacin-Induced Neurodegeneration
Welcome to the technical support center for researchers utilizing annonacin-induced neurodegeneration models. This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist you in refining your animal models and ensuring the robustness and reproducibility of your experimental outcomes.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during experiments with this compound.
This compound Preparation and Administration
Question: My this compound solution is not homogenous and appears to precipitate. How can I improve its solubility for in vivo administration?
Answer: this compound is a lipophilic compound with poor water solubility, which is a common source of experimental variability.
-
Vehicle Composition is Critical: For intraperitoneal (IP) injection or oral gavage in mice, a vehicle containing a combination of solvents and surfactants is recommended to create a stable emulsion or suspension. A commonly used vehicle is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. For animals sensitive to DMSO, the concentration can be reduced to 2%.
-
Preparation Procedure:
-
First, dissolve the this compound powder completely in DMSO. Use the minimum volume necessary.
-
In a separate tube, mix the PEG300 and Tween-80.
-
Add the this compound-DMSO solution to the PEG300/Tween-80 mixture and vortex thoroughly.
-
Slowly add the saline while continuously vortexing to form a stable emulsion.
-
-
Alternative Formulations: For long-term studies, consider creating solid dispersions with carriers like PEG 4000 or preparing nanosuspensions to enhance solubility and bioavailability.
Question: I am observing high mortality rates in my this compound-treated group that do not seem to be related to neurodegeneration. What could be the cause?
Answer: Acute toxicity can be a concern with this compound administration.
-
Dose-Response Pilot Study: It is crucial to perform a pilot study to determine the optimal dose of this compound for your specific mouse strain and experimental conditions. Start with a low dose and gradually increase it to find a concentration that induces neurodegenerative changes without causing acute systemic toxicity.
-
Administration Technique: Improper administration, such as incorrect placement of the needle during IP injection or esophageal rupture during oral gavage, can lead to mortality. Ensure that all personnel are thoroughly trained in these techniques. For IP injections, target the lower right quadrant of the abdomen to avoid major organs. For oral gavage, use appropriately sized and flexible feeding tubes.
-
Vehicle Toxicity: The vehicle itself can cause adverse effects, especially at high concentrations of DMSO. Always include a vehicle-only control group to distinguish between the effects of this compound and the vehicle.
Behavioral Assessments
Question: I am seeing high variability in the results of my behavioral tests (e.g., rotarod, open field). How can I reduce this?
Answer: Variability in behavioral outcomes is a common challenge in neuroscience research.
-
Acclimation: Ensure that animals are properly acclimated to the testing room for at least 30-60 minutes before each test to reduce stress-induced behavioral changes.
-
Consistent Handling: Handle all animals consistently and gently throughout the experiment. The experimenter's handling technique can significantly influence an animal's performance.
-
Environmental Control: Maintain consistent environmental conditions (e.g., lighting, temperature, noise levels) in the testing room, as these can affect rodent behavior.
-
Habituation: For tests like the open field, a decline in activity over time is expected as the animal habituates. Analyze the data in time bins to assess habituation patterns, which can also be affected by the neurodegenerative process.
-
Animal Health: Monitor the general health of the animals closely. Weight loss, dehydration, or signs of distress can impact behavioral performance and should be documented. Differentiating these from the specific effects of neurodegeneration is key.
Question: How do I distinguish between general sickness behavior and specific motor deficits caused by neurodegeneration?
Answer: This is a critical aspect of interpreting behavioral data in toxicology and neurodegeneration models.
-
Comprehensive Behavioral Battery: Employ a range of behavioral tests that assess different aspects of motor function and general health. For example, in addition to the rotarod for motor coordination, use an open field test to measure general locomotor activity and anxiety-like behavior. A sucrose preference test can be used to assess anhedonia, a symptom of malaise.
-
Time-Course Analysis: The onset and progression of behavioral deficits can provide clues. Neurodegenerative deficits are typically progressive, appearing and worsening over days or weeks of this compound treatment. In contrast, acute toxicity or sickness behavior may appear more rapidly and might be accompanied by other signs like piloerection or hunched posture.
Immunohistochemistry
Question: I am getting weak or no staining for phosphorylated tau (p-tau) in my this compound-treated animals. What could be the problem?
Answer: This is a common issue in immunohistochemistry (IHC).
-
Antibody Selection and Validation: Ensure you are using an antibody validated for IHC in mouse tissue and for the specific p-tau epitope you are interested in. Check the antibody datasheet for recommended applications and dilutions.
-
Antigen Retrieval: This is a critical step. The method (heat-induced or enzymatic) and the pH of the retrieval buffer can significantly impact staining. You may need to optimize the antigen retrieval protocol for your specific antibody and tissue fixation method.
-
Primary Antibody Incubation: Increase the incubation time (e.g., overnight at 4°C) or the concentration of the primary antibody.
-
Tissue Fixation: Over-fixation of tissues can mask the epitope. If possible, reduce the fixation time.
-
Positive Control: Always include a positive control tissue known to express high levels of the target protein to ensure that the staining protocol is working correctly.
Question: I am observing high background staining in my IHC. How can I reduce it?
Answer: High background can obscure specific staining.
-
Blocking Step: Ensure you are using an adequate blocking solution (e.g., normal serum from the species of the secondary antibody) to prevent non-specific antibody binding.
-
Antibody Concentrations: Titrate your primary and secondary antibody concentrations to find the optimal balance between signal and noise.
-
Washing Steps: Increase the number or duration of washes between antibody incubations to remove unbound antibodies.
-
Endogenous Peroxidase/Biotin Quenching: If using an HRP-based detection system, quench endogenous peroxidase activity with a hydrogen peroxide solution. If using a biotin-based system, block endogenous biotin.
Quantitative Data Summary
The following tables summarize key quantitative data from the literature to aid in experimental design.
Table 1: In Vitro this compound Concentrations and Effects
| Cell Type | This compound Concentration | Incubation Time | Observed Effect | Citation |
| Rat Striatal Neurons | > 25 nM | 48 hours | Redistribution of tau from axons to the cell body. | [2] |
| Rat Striatal Neurons | > 50 nM | 48 hours | Neuronal cell loss. | [2] |
| Rat Striatal Neurons | 75 nM | 48 hours | Increased total tau protein levels. | [2] |
| Rat Cortical Neurons | 30.07 µg/mL (~50 µM) | 48 hours | 50% reduction in cell viability. | [3][4] |
| Dopaminergic Neurons | 0.018 µM | Not Specified | LC50 (50% lethal concentration). | [5] |
Table 2: In Vivo this compound Administration and Observed Effects
| Animal Model | Administration Route | Dosage | Duration | Key Findings | Citation |
| Rat | Intravenous infusion (osmotic minipump) | 3.8 and 7.6 mg/kg/day | 28 days | Decreased brain ATP levels, neuronal loss, and gliosis in the basal ganglia and brainstem. | [6] |
| Transgenic Mice (R406W-tau) | Not Specified | Not Specified | Not Specified | Increased number of neurons with phosphorylated tau, reduced proteasomal activity, and activation of tau kinase Cdk5. | [7] |
| C57BL/6 Mice | Stereotaxic injection (siRNA for mTOR) | This compound in drinking water | Not Specified | Deterioration in open field test performance and significant tau aggregates. |
Experimental Protocols
This compound Solution Preparation for In Vivo Administration (Oral Gavage/IP Injection)
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile 0.9% saline
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the required volume of DMSO to achieve a 10% final concentration in the total volume. Vortex until the this compound is completely dissolved.
-
In a separate sterile tube, combine the required volumes of PEG300 (40% of final volume) and Tween-80 (5% of final volume).
-
Add the this compound/DMSO solution to the PEG300/Tween-80 mixture and vortex thoroughly for 1-2 minutes.
-
Slowly add the sterile saline (45% of final volume) to the mixture while continuously vortexing.
-
Continue to vortex for another 2-3 minutes to ensure the formation of a homogenous and stable emulsion.
-
Visually inspect the solution for any precipitation before administration.
Note: For animals sensitive to DMSO, a vehicle of 2% DMSO, 40% PEG300, 5% Tween-80, and 53% saline can be used. Always prepare the solution fresh before each use.
Rotarod Test for Motor Coordination
Apparatus:
-
Automated rotarod apparatus for mice.
Procedure:
-
Acclimation: Place the mice in the testing room for at least 30 minutes before the test.
-
Training (optional but recommended): On the day before the test, train the mice on the rotarod at a constant low speed (e.g., 4 rpm) for 1-2 minutes for 2-3 trials. This helps to reduce the stress of novelty.
-
Testing:
-
Set the rotarod to an accelerating speed (e.g., from 4 to 40 rpm over 5 minutes).
-
Place the mouse on the rotating rod, facing away from the direction of rotation.
-
Start the trial and the timer simultaneously.
-
Record the latency to fall (the time the mouse remains on the rod).
-
If a mouse clings to the rod and makes a full passive rotation, this should also be counted as a fall.
-
Perform 3-4 trials per mouse with an inter-trial interval of at least 15-30 minutes.
-
-
Data Analysis: The average latency to fall across the trials is the primary measure of motor coordination.
Open Field Test for Locomotor Activity and Anxiety-Like Behavior
Apparatus:
-
An open field arena (e.g., a 40 cm x 40 cm square box with high walls) equipped with an overhead video camera and tracking software.
Procedure:
-
Acclimation: Acclimate the mice to the testing room for at least 30-60 minutes.
-
Testing:
-
Gently place the mouse in the center of the open field arena.
-
Start the video recording and tracking software immediately.
-
Allow the mouse to explore the arena freely for a set period (e.g., 10-20 minutes).
-
The experimenter should leave the room or remain out of sight of the animal during the test.
-
-
Cleaning: After each trial, thoroughly clean the arena with 70% ethanol to remove any olfactory cues.
-
Data Analysis: The tracking software will provide data on several parameters, including:
-
Total distance traveled: A measure of general locomotor activity.
-
Time spent in the center zone vs. peripheral zone: A measure of anxiety-like behavior (thigmotaxis). Mice that spend more time in the periphery are considered more anxious.
-
Rearing frequency: A measure of exploratory behavior.
-
Freezing time: An indicator of anxiety or fear.
-
Immunohistochemistry for Phosphorylated Tau (p-Tau)
Materials:
-
Paraffin-embedded brain sections (5-10 µm) on charged slides.
-
Xylene and graded ethanol series (100%, 95%, 70%).
-
Antigen retrieval buffer (e.g., 10 mM sodium citrate, pH 6.0).
-
Hydrogen peroxide (H2O2) solution (e.g., 3% in PBS).
-
Blocking solution (e.g., 5% normal goat serum in PBS with 0.3% Triton X-100).
-
Primary antibody against p-Tau (e.g., AT8, PHF-1).
-
Biotinylated secondary antibody.
-
Avidin-biotin-horseradish peroxidase (HRP) complex (ABC kit).
-
3,3'-Diaminobenzidine (DAB) substrate kit.
-
Hematoxylin counterstain.
-
Mounting medium.
Procedure:
-
Deparaffinization and Rehydration:
-
Incubate slides in xylene (2 x 5 minutes).
-
Rehydrate through a graded series of ethanol (100% for 2 x 3 minutes, 95% for 3 minutes, 70% for 3 minutes) and finally in distilled water.
-
-
Antigen Retrieval:
-
Immerse slides in pre-heated antigen retrieval buffer.
-
Heat in a steamer or water bath at 95-100°C for 20-30 minutes.
-
Allow slides to cool to room temperature in the buffer.
-
-
Quenching of Endogenous Peroxidase:
-
Incubate sections in H2O2 solution for 10-15 minutes at room temperature.
-
Rinse with PBS (3 x 5 minutes).
-
-
Blocking:
-
Incubate sections with blocking solution for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Incubate sections with the primary p-Tau antibody (diluted in blocking solution) overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Rinse with PBS (3 x 5 minutes).
-
Incubate with the biotinylated secondary antibody for 1-2 hours at room temperature.
-
-
Detection:
-
Rinse with PBS (3 x 5 minutes).
-
Incubate with the ABC reagent for 30-60 minutes at room temperature.
-
Rinse with PBS (3 x 5 minutes).
-
-
Visualization:
-
Apply the DAB substrate and monitor the color development under a microscope.
-
Stop the reaction by immersing the slides in distilled water.
-
-
Counterstaining, Dehydration, and Mounting:
-
Counterstain with hematoxylin.
-
Dehydrate through a graded ethanol series and clear in xylene.
-
Coverslip with mounting medium.
-
Signaling Pathways and Experimental Workflows
This compound-Induced Neurodegeneration Signaling Pathway
Caption: this compound inhibits mitochondrial complex I, leading to ATP depletion, which triggers tau pathology and neuronal death.
Experimental Workflow for this compound Animal Model
Caption: A typical experimental workflow for studying this compound-induced neurodegeneration in animal models.
References
- 1. Time Course of Neurobehavioral Disruptions and Regional Brain Metabolism Changes in the Rotenone Mice Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a Natural Mitochondrial Complex I Inhibitor, Causes Tau Pathology in Cultured Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ir.library.louisville.edu [ir.library.louisville.edu]
- 4. This compound in Asimina triloba fruit: implication for neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. This compound, a lipophilic inhibitor of mitochondrial complex I, induces nigral and striatal neurodegeneration in rats: possible relevance for atypical parkinsonism in Guadeloupe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound, a natural lipophilic mitochondrial complex I inhibitor, increases phosphorylation of tau in the brain of FTDP-17 transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Neurotoxic Effects of Annonacin in Primary Neurons: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the neurotoxic effects of Annonacin, a naturally occurring acetogenin, in primary neurons. We will delve into its mechanism of action, compare its potency with other neurotoxins, and provide supporting experimental data and detailed protocols for key validation assays.
This compound: A Potent Neurotoxin Linked to Atypical Parkinsonism
This compound is a lipophilic polyketide found in various plants of the Annonaceae family, such as the soursop (Annona muricata).[1][2] Epidemiological studies have linked the consumption of fruits and herbal teas from these plants to an unusually high incidence of atypical Parkinsonism and progressive supranuclear palsy in regions like Guadeloupe.[1][2] this compound's neurotoxicity stems from its potent inhibition of mitochondrial complex I (NADH:ubiquinone oxidoreductase), a critical enzyme in the electron transport chain.[1][2] This inhibition disrupts cellular energy metabolism, leading to a cascade of events culminating in neuronal cell death.
Mechanism of Action: Unraveling the Neurotoxic Cascade
This compound's primary molecular target is the mitochondrial complex I.[1][3][4] By binding to this complex, it blocks the transfer of electrons from NADH to ubiquinone, which has several downstream consequences:
-
ATP Depletion: The inhibition of the electron transport chain severely impairs oxidative phosphorylation, leading to a significant drop in cellular ATP levels.[3][5][6][7] This energy crisis is a central driver of this compound-induced neurotoxicity.
-
Oxidative Stress: While the primary mechanism is ATP depletion, the disruption of the electron transport chain can also lead to the generation of reactive oxygen species (ROS). However, studies have shown that antioxidants do not prevent this compound-induced cell death, suggesting that ATP depletion is the more critical factor.[5][8]
-
Tau Pathology: this compound has been shown to induce a redistribution of the microtubule-associated protein tau from the axons to the cell body in primary neurons.[5][8][9] It also promotes the phosphorylation of tau, a hallmark of several neurodegenerative diseases known as tauopathies.[2][9][10] This redistribution is linked to the depletion of ATP.[6][8]
-
Apoptosis: The culmination of these cellular insults is the activation of programmed cell death, or apoptosis. This compound has been shown to induce the expression of pro-apoptotic proteins like Bax and activate executioner caspases such as caspase-3.[11][12]
Signaling Pathway of this compound-Induced Neurotoxicity
Comparative Analysis: this compound vs. Other Neurotoxins
To understand the specific toxicological profile of this compound, it is useful to compare it with other well-characterized neurotoxins that also target the mitochondrial respiratory chain.
| Feature | This compound | Rotenone | MPP+ (1-methyl-4-phenylpyridinium) |
| Primary Target | Mitochondrial Complex I | Mitochondrial Complex I | Mitochondrial Complex I |
| Potency (EC50 in mesencephalic neurons) | ~0.018 µM[13] | ~0.034 µM[13] | ~1.9 µM[13] |
| Toxicity to non-dopaminergic neurons | Yes[13] | Yes[13] | No[13] |
| Effect on Tau Protein | Induces redistribution and phosphorylation[5][9][10] | Can induce tau hyperphosphorylation | Can induce tau redistribution[6][8] |
| Primary Driver of Toxicity | ATP Depletion[5][6] | Complex I inhibition leading to oxidative stress and ATP depletion | Complex I inhibition leading to oxidative stress and ATP depletion |
| Lipophilicity | High[4] | High | Low |
Experimental Data Summary
The following tables summarize quantitative data from various studies investigating the neurotoxic effects of this compound in primary neurons.
Table 1: Effect of this compound on Neuronal Viability
| Neuronal Type | This compound Concentration | Exposure Time | Viability Assay | % Viability Reduction (approx.) | Reference |
| Rat Cortical Neurons | 30.07 µg/ml (~50 µM) | 48 hours | MTT | 50% | [14][15][16] |
| Rat Striatal Neurons | 50 nM | 48 hours | Cell Counting | Concentration-dependent decrease | [9] |
| Rat Mesencephalic Dopaminergic Neurons | 0.018 µM (EC50) | 24 hours | Dopamine Uptake | 50% | [13] |
Table 2: Effect of this compound on Cellular ATP Levels
| Neuronal Type | This compound Concentration | Exposure Time | % ATP Reduction (approx.) | Reference |
| Rat Striatal Neurons | 50 nM | 6 hours | Concentration-dependent decrease | [6] |
| Rat Brain Homogenates | Systemic Infusion | Chronic | 44% | [3] |
Detailed Experimental Protocols
Here we provide detailed methodologies for key experiments to validate the neurotoxic effects of this compound in primary neurons.
Experimental Workflow: Validating this compound Neurotoxicity
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol measures the metabolic activity of viable cells.[17]
Materials:
-
Primary neuronal culture in a 96-well plate
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in isopropanol)
-
Plate reader
Procedure:
-
Culture primary neurons in a 96-well plate to the desired confluency.
-
Treat neurons with varying concentrations of this compound and appropriate vehicle controls for the desired duration (e.g., 24-48 hours).
-
Following treatment, add 10 µL of MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.
-
Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Incubate for 15 minutes at room temperature with gentle shaking.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Lactate Dehydrogenase (LDH) Release Assay
This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[17][18][19]
Materials:
-
Primary neuronal culture in a 96-well plate
-
This compound stock solution
-
LDH assay kit (commercially available)
-
Plate reader
Procedure:
-
Culture primary neurons in a 96-well plate.
-
Treat neurons with this compound and controls. Include a positive control for maximum LDH release (e.g., cell lysis buffer provided in the kit).
-
After the incubation period, carefully transfer a portion of the cell culture supernatant (e.g., 50 µL) to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the manufacturer's instructions.
-
Add the reaction mixture to each well containing the supernatant.
-
Incubate the plate at room temperature for the time specified in the kit protocol (usually 15-30 minutes), protected from light.
-
Add the stop solution provided in the kit.
-
Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a plate reader.
-
Calculate the percentage of LDH release relative to the positive control.
Protocol 3: Apoptosis Detection by Caspase-3 Activity Assay
This protocol measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.[11][12]
Materials:
-
Primary neuronal culture
-
This compound stock solution
-
Caspase-3 colorimetric or fluorometric assay kit
-
Cell lysis buffer
-
Microplate reader
Procedure:
-
Culture and treat primary neurons with this compound and controls.
-
After treatment, harvest the cells and prepare cell lysates using the lysis buffer provided in the kit.
-
Determine the protein concentration of each lysate.
-
In a 96-well plate, add an equal amount of protein from each sample.
-
Add the caspase-3 substrate (e.g., DEVD-pNA for colorimetric assays) and reaction buffer.
-
Incubate the plate at 37°C for 1-2 hours.
-
Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.
-
Quantify caspase-3 activity relative to the control group.
Protocol 4: Tau Phosphorylation Analysis by Western Blot
This protocol allows for the detection and quantification of phosphorylated tau protein.[14][20]
Materials:
-
Primary neuronal culture
-
This compound stock solution
-
Cell lysis buffer with phosphatase and protease inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (total tau, phospho-tau specific antibodies like AT8, PHF-1)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Culture and treat neurons with this compound.
-
Lyse the cells and collect the protein extracts.
-
Quantify the protein concentration.
-
Denature equal amounts of protein from each sample and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system and perform densitometric analysis to quantify the levels of total and phosphorylated tau.
Conclusion
The experimental evidence strongly supports the neurotoxic effects of this compound in primary neurons. Its primary mechanism of action, the inhibition of mitochondrial complex I, leads to severe energy depletion, tau pathology, and ultimately, apoptotic cell death. The in vitro potency of this compound, which surpasses that of MPP+ and is comparable to Rotenone, underscores its potential role as an environmental risk factor for neurodegenerative diseases. The provided protocols offer a robust framework for researchers to further investigate the intricate mechanisms of this compound-induced neurotoxicity and to screen for potential therapeutic interventions.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. austinpublishinggroup.com [austinpublishinggroup.com]
- 3. This compound, a lipophilic inhibitor of mitochondrial complex I, induces nigral and striatal neurodegeneration in rats: possible relevance for atypical parkinsonism in Guadeloupe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Natural lipophilic inhibitors of mitochondrial complex I are candidate toxins for sporadic neurodegenerative tau pathologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound, a Natural Mitochondrial Complex I Inhibitor, Causes Tau Pathology in Cultured Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound, a natural mitochondrial complex I inhibitor, causes tau pathology in cultured neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound, a Natural Mitochondrial Complex I Inhibitor, Causes Tau Pathology in Cultured Neurons | Journal of Neuroscience [jneurosci.org]
- 10. This compound, a natural lipophilic mitochondrial complex I inhibitor, increases phosphorylation of tau in the brain of FTDP-17 transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound, a mono-tetrahydrofuran acetogenin, arrests cancer cells at the G1 phase and causes cytotoxicity in a Bax- and caspase-3-related pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound Exerts Antitumor Activity through Induction of Apoptosis and Extracellular Signal-regulated Kinase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The mitochondrial complex I inhibitor this compound is toxic to mesencephalic dopaminergic neurons by impairment of energy metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. "this compound in Asimina triloba fruit : implications for neurotoxicity." by Lisa Fryman Potts [ir.library.louisville.edu]
- 15. researchgate.net [researchgate.net]
- 16. This compound in Asimina triloba fruit: implication for neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Assessment of cell viability in primary neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Kinetic Lactate Dehydrogenase Assay for Detection of Cell Damage in Primary Neuronal Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 19. NMDA-induced Excitotoxicity and Lactate Dehydrogenase Assay in Primary Cultured Neurons [bio-protocol.org]
- 20. 3.7. Tau Protein Phosphorylation Assay [bio-protocol.org]
Comparative Analysis of Annonacin and Rotenone as Mitochondrial Complex I Inhibitors
A Comprehensive Guide for Researchers and Drug Development Professionals
Annonacin and rotenone, two naturally derived compounds, are potent inhibitors of mitochondrial complex I, a critical enzyme complex in the electron transport chain. Their shared mechanism of action, leading to impaired ATP production and increased oxidative stress, has positioned them as valuable tools in neurodegenerative disease research, particularly in modeling Parkinson's disease. However, subtle yet significant differences in their potency, cellular effects, and experimental utility warrant a detailed comparative analysis. This guide provides an objective comparison of this compound and rotenone, supported by experimental data, detailed methodologies, and visual representations of their molecular interactions and experimental applications.
Executive Summary
Both this compound, an acetogenin from Annonaceae plants, and rotenone, an isoflavonoid from the roots of Derris and Lonchocarpus species, function by obstructing the electron transfer from NADH to ubiquinone within complex I. This inhibition leads to a cascade of cellular events, including ATP depletion and the generation of reactive oxygen species (ROS), ultimately culminating in apoptosis or necrosis. While both are highly lipophilic and can cross the blood-brain barrier, studies indicate that this compound may exhibit greater neurotoxicity in certain contexts. This guide delves into the quantitative differences in their inhibitory capacities, their differential effects on cellular pathways, and the experimental protocols employed to elucidate these characteristics.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative data for this compound and rotenone, providing a direct comparison of their inhibitory potency and toxicity.
| Inhibitor | IC50 (Complex I Inhibition) | LC50 (Dopaminergic Neurons) | Source |
| This compound | Not explicitly stated in provided abstracts, but described as a potent inhibitor. | 0.018 µM[1][2] | [1][2] |
| Rotenone | 1.7 - 2.2 µM[3] | 0.034 µM[2] | [2][3] |
Table 1: Comparative Inhibitory and Lethal Concentrations. This table highlights the potent neurotoxic effects of both compounds, with this compound showing a lower LC50 for dopaminergic neurons in the cited study.
| Inhibitor | Cell Type | Concentration | Observed Effect | Source |
| This compound | Mesencephalic cultures | 0.018 µM (EC50) | Killing of dopaminergic neurons[2] | [2] |
| This compound | Primary rat cortical neurons | 30.07 µg/ml | 50% reduction in cell viability after 48 hours[4][5][6] | [4][5][6] |
| This compound | Cultured striatal neurons | > 25 nM | Somatic redistribution of tau protein[7][8][9] | [7][8][9] |
| Rotenone | Differentiated SH-SY5Y neuroblastoma cells | 50 nM | ~40% cell loss by 6 days[3] | [3] |
| Rotenone | C57BL/6J mice (in vivo) | 2.5 mg/kg/day for 4 weeks | Motor deficits and neurodegeneration[10][11] | [10][11] |
Table 2: Effective Concentrations in Various Experimental Models. This table showcases the different experimental systems and concentrations used to study the effects of this compound and rotenone, demonstrating their impact on neuronal viability and function.
Mechanism of Action and Cellular Consequences
This compound and rotenone inhibit complex I by blocking the transfer of electrons from iron-sulfur clusters to ubiquinone.[12][13] This disruption of the electron transport chain has two primary consequences:
-
ATP Depletion: The blockade of oxidative phosphorylation leads to a significant decrease in cellular ATP levels, impairing energy-dependent cellular processes.[1][12] Studies have shown that this compound-induced ATP depletion is directly linked to the redistribution of the microtubule-associated protein tau, a hallmark of some neurodegenerative diseases.[7][8][9]
-
Increased Reactive Oxygen Species (ROS) Production: The incomplete transfer of electrons results in the formation of superoxide radicals, leading to oxidative stress and damage to cellular components, including mitochondrial DNA.[12][14][15]
Interestingly, while both compounds induce oxidative stress, some studies suggest that the neurotoxicity of rotenone is more directly linked to oxidative damage, whereas this compound's toxicity is strongly correlated with ATP depletion.[2][7][14]
Experimental Protocols
Mitochondrial Isolation
A fundamental step for in vitro complex I activity assays is the isolation of mitochondria from tissue or cell culture. A common method involves:
-
Homogenization: Tissues (e.g., rat brain) are homogenized in an ice-cold isolation buffer (e.g., containing sucrose, EDTA, and protease inhibitors).[16][17]
-
Differential Centrifugation: The homogenate is subjected to a series of centrifugation steps at increasing speeds to separate mitochondria from other cellular components. A low-speed spin removes nuclei and cell debris, followed by a high-speed spin to pellet the mitochondria.[16][17]
-
Washing and Resuspension: The mitochondrial pellet is washed and resuspended in a suitable storage buffer.[18]
Complex I Activity Assay
The activity of complex I (NADH:ubiquinone oxidoreductase) is typically measured spectrophotometrically by monitoring the oxidation of NADH.
-
Reaction Mixture: A reaction buffer is prepared containing reagents such as potassium phosphate, magnesium chloride, and a substrate like NADH.[16][19]
-
Sample Addition: Isolated mitochondria are added to the reaction mixture.
-
Initiation of Reaction: The reaction is initiated by the addition of ubiquinone (or a synthetic analog like decylubiquinone).[20]
-
Measurement: The decrease in absorbance at 340 nm, corresponding to the oxidation of NADH, is measured over time.[16][18][19]
-
Inhibitor Addition: To determine the specific inhibition by this compound or rotenone, the assay is performed in the presence and absence of the inhibitor. The rotenone-sensitive activity is calculated by subtracting the rate in the presence of a saturating concentration of rotenone from the total rate.[19]
Cell Viability Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability.
-
Cell Culture: Neuronal cells (e.g., primary rat cortical neurons) are cultured in appropriate media.[5][6]
-
Treatment: Cells are treated with varying concentrations of this compound or rotenone for a specified duration (e.g., 48 hours).[5][6]
-
MTT Addition: MTT solution is added to the cell cultures and incubated to allow for the conversion of MTT to formazan by mitochondrial dehydrogenases in viable cells.
-
Solubilization: The formazan crystals are solubilized using a solvent such as DMSO.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured at a specific wavelength (e.g., 570 nm) to quantify the number of viable cells.
Visualizing the Mechanisms and Workflows
To better understand the complex processes involved, the following diagrams illustrate the key signaling pathways and experimental workflows.
Figure 1: Mechanism of Complex I Inhibition by this compound and Rotenone.
Figure 2: Workflow for Mitochondrial Isolation and Complex I Activity Assay.
Conclusion
This compound and rotenone are indispensable tools for studying mitochondrial dysfunction and its role in neurodegeneration. While both potently inhibit complex I, leading to ATP depletion and oxidative stress, their subtle differences in potency and primary mechanisms of toxicity (ATP depletion for this compound vs. oxidative stress for rotenone) make them suitable for investigating distinct aspects of mitochondrial-driven pathology. For researchers and drug development professionals, a thorough understanding of these nuances, as outlined in this guide, is crucial for designing robust experiments and interpreting results accurately in the quest for novel therapeutic strategies for neurodegenerative diseases.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. The mitochondrial complex I inhibitor this compound is toxic to mesencephalic dopaminergic neurons by impairment of energy metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. apexbt.com [apexbt.com]
- 4. This compound in <i>Asimina triloba</i> fruit: Implications for neurotoxicity - ProQuest [proquest.com]
- 5. "this compound in Asimina triloba fruit : implications for neurotoxicity." by Lisa Fryman Potts [ir.library.louisville.edu]
- 6. This compound in Asimina triloba fruit: implication for neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound, a Natural Mitochondrial Complex I Inhibitor, Causes Tau Pathology in Cultured Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound, a natural mitochondrial complex I inhibitor, causes tau pathology in cultured neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. ijsred.com [ijsred.com]
- 12. Mechanistic Investigations of the Mitochondrial Complex I Inhibitor Rotenone in the Context of Pharmacological and Safety Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. Mechanism of Toxicity in Rotenone Models of Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mitochondrial complex I inhibitor rotenone induces apoptosis through enhancing mitochondrial reactive oxygen species production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Selective Inhibition of Deactivated Mitochondrial Complex I by Biguanides - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Complex I activity assay [protocols.io]
- 19. Rotenone Susceptibility Phenotype in Olfactory Derived Patient Cells as a Model of Idiopathic Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 20. sigmaaldrich.com [sigmaaldrich.com]
Annonacin vs. MPP+: A Comparative Guide to their Mechanisms of Neurotoxicity
For Researchers, Scientists, and Drug Development Professionals
Annonacin, a naturally occurring acetogenin found in plants of the Annonaceae family, and 1-methyl-4-phenylpyridinium (MPP+), a synthetic compound, are both potent neurotoxins known to induce neuronal cell death.[1][2] While both compounds are widely used in research to model neurodegenerative diseases, particularly Parkinson's disease, their mechanisms of action, though overlapping, exhibit distinct differences. This guide provides an objective comparison of their neurotoxic mechanisms, supported by experimental data.
Mitochondrial Dysfunction: Inhibition of Complex I
A primary mechanism of neurotoxicity for both this compound and MPP+ is the inhibition of Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial electron transport chain.[1][3][4] This inhibition disrupts oxidative phosphorylation, leading to a critical depletion of cellular ATP and ultimately, cell death.[3][4]
Key Quantitative Data:
| Parameter | This compound | MPP+ | Cell Type/System | Reference |
| EC50 for Dopaminergic Neuron Death | 0.018 µM | 1.9 µM | Mesencephalic cultures (24h) | [5] |
| LC50 for Dopaminergic Neurons | 0.018 µM | - | In vitro | [1] |
| Brain ATP Level Reduction | 44% | - | Rat brain (systemic administration) | [6] |
This compound is reported to be 100 to 1000 times more toxic than MPP+ to dopaminergic neurons.[1][7]
Experimental Protocol: Mitochondrial Respiration Assay (High-Resolution Respirometry)
This protocol outlines a method to measure oxygen consumption in intact cells to assess mitochondrial function upon exposure to neurotoxins.
-
Cell Culture: Plate neuronal cells (e.g., SH-SY5Y) in appropriate culture vessels and differentiate as required.
-
Toxin Treatment: Expose cells to varying concentrations of this compound or MPP+ for a predetermined duration (e.g., 24 hours). Include a vehicle-treated control group.
-
Cell Preparation: Harvest and resuspend the cells in a mitochondrial respiration medium (e.g., MiR05).
-
Respirometry:
-
Transfer the cell suspension to the oxygraph chambers of a high-resolution respirometer (e.g., Oroboros Oxygraph-2k).
-
Measure routine respiration.
-
Sequentially add inhibitors and substrates to assess different respiratory states:
-
Oligomycin (ATP synthase inhibitor): To determine LEAK respiration (proton leak).
-
FCCP (uncoupler): To measure the maximum capacity of the electron transport system (ETS).
-
Rotenone (Complex I inhibitor) and Antimycin A (Complex III inhibitor): To determine residual oxygen consumption (non-mitochondrial).
-
-
-
Data Analysis: Normalize oxygen flux to the number of cells and compare the respiratory parameters between control and toxin-treated groups.
Signaling Pathway: Mitochondrial Complex I Inhibition
Caption: Inhibition of Complex I by this compound and MPP+ leads to ATP depletion and increased ROS.
Oxidative Stress
Both neurotoxins are known to induce oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products.[8][9][10]
-
MPP+: The generation of free radicals is a key component of MPP+-mediated cell death.[8] MPP+ can accept electrons from the electron transport chain, forming radical species that contribute to cellular damage.[2] This process is also linked to iron homeostasis.[9]
-
This compound: While this compound's primary toxic effect is attributed to energy depletion, it also leads to the production of ROS.[11][12] However, some studies suggest that antioxidants do not prevent this compound-induced cell death, indicating that ATP depletion might be the more critical factor.[11][12]
Key Quantitative Data:
| Parameter | This compound | MPP+ | Cell Type/System | Reference |
| Intracellular ROS Increase | - | 2-3 fold | Cerebellar granule neurons & SH-SY5Y cells | [9] |
| Lipid Peroxidation (MDA levels) | - | Significantly increased | SH-SY5Y cells | [10] |
Experimental Protocol: DCFDA Assay for Cellular ROS
This protocol describes the use of 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) to measure intracellular ROS levels.[13][14][15][16]
-
Cell Culture and Treatment: Seed cells in a dark, clear-bottomed 96-well plate and treat with this compound, MPP+, or a vehicle control. A positive control, such as hydrogen peroxide or pyocyanin, should be included.[13][16]
-
H2DCFDA Loading:
-
Measurement:
-
After incubation, wash the cells to remove excess probe.
-
Add buffer or phenol red-free media to the wells.
-
Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm.[15]
-
-
Data Analysis: Compare the fluorescence intensity of treated cells to control cells to determine the relative increase in ROS production.
Workflow: ROS Production and Cellular Damage
Caption: Neurotoxins induce ROS production in mitochondria, leading to widespread cellular damage.
Apoptosis
Both this compound and MPP+ can induce apoptosis, or programmed cell death, in neuronal cells.[1][9][17][18] This process is often mediated by the activation of caspases, a family of proteases that execute the apoptotic program.
-
MPP+: MPP+ has been shown to enhance caspase-3 activity, a key executioner caspase.[9][18] This activation is linked to mitochondrial oxidant generation and can be blocked by antioxidants and iron chelators.[9] MPP+ exposure also leads to an increase in TUNEL-positive cells, indicating DNA fragmentation, a hallmark of apoptosis.[9]
-
This compound: this compound-induced cell death also proceeds via apoptosis or necrosis.[1] The severe energy depletion caused by this compound is a major trigger for the apoptotic cascade.[5]
Key Quantitative Data:
| Parameter | This compound | MPP+ | Cell Type/System | Reference |
| Caspase-3 Activation | - | Significant increase | Cerebellar granule neurons & SH-SY5Y cells | [9] |
| Caspase-9 Activation | - | Significant increase | Primary mouse hippocampal neurons | [17][19] |
Experimental Protocol: Caspase-3 Activity Assay (Colorimetric)
This protocol outlines a method to quantify the activity of caspase-3 in cell lysates.[20][21][22][23][24]
-
Induce Apoptosis: Treat cultured neuronal cells with this compound, MPP+, or a known apoptosis inducer (e.g., staurosporine) as a positive control. Maintain an untreated control group.
-
Cell Lysis:
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cell pellet in a chilled lysis buffer and incubate on ice for 10-20 minutes.[20][21][23]
-
Centrifuge the lysate at high speed (e.g., 12,000-20,000 x g) at 4°C to pellet cellular debris.[21][23]
-
Collect the supernatant containing the cytosolic proteins.
-
-
Enzymatic Reaction:
-
In a 96-well plate, add a portion of the cell lysate to each well. Include a blank (lysis buffer only).
-
Prepare a reaction mix containing a reaction buffer and the colorimetric caspase-3 substrate (e.g., DEVD-pNA).[20][24]
-
Add the reaction mix to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.[20][24]
-
-
Measurement: Read the absorbance at 400-405 nm using a microplate reader.[20][24]
-
Data Analysis: The increase in absorbance is proportional to the caspase-3 activity. Compare the values from treated samples to the control to determine the fold-increase in activity.
Signaling Pathway: Caspase-Mediated Apoptosis
Caption: Neurotoxins trigger apoptosis through the activation of initiator and executioner caspases.
Summary and Conclusion
While both this compound and MPP+ are potent inhibitors of mitochondrial Complex I, leading to ATP depletion, oxidative stress, and apoptosis, key distinctions exist:
-
Potency: this compound is significantly more potent in inducing neurotoxicity than MPP+.[1]
-
Primary Driver of Toxicity: For this compound, severe energy depletion appears to be the primary driver of cell death.[5] In contrast, for MPP+, oxidative stress and the generation of radical species play a more central and direct role in its toxicity.[2][8]
-
Breadth of Neuronal Impact: this compound causes a wider loss of neurons beyond the nigrostriatal system, affecting the basal ganglia and brainstem nuclei more broadly compared to MPP+.[1]
Understanding these nuanced differences in the neurotoxic mechanisms of this compound and MPP+ is crucial for their effective application in neurodegenerative disease modeling and for the development of targeted therapeutic strategies.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. MPP+ - Wikipedia [en.wikipedia.org]
- 3. Mechanism of the neurotoxicity of 1-methyl-4-phenylpyridinium (MPP+), the toxic bioactivation product of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The mitochondrial complex I inhibitor this compound is toxic to mesencephalic dopaminergic neurons by impairment of energy metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, a lipophilic inhibitor of mitochondrial complex I, induces nigral and striatal neurodegeneration in rats: possible relevance for atypical parkinsonism in Guadeloupe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound, a Natural Mitochondrial Complex I Inhibitor, Causes Tau Pathology in Cultured Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MPP+ produces progressive neuronal degeneration which is mediated by oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 1-Methyl-4-phenylpyridinium (MPP+)-induced apoptosis and mitochondrial oxidant generation: role of transferrin-receptor-dependent iron and hydrogen peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protective Effects of Querectin against MPP+-Induced Dopaminergic Neurons Injury via the Nrf2 Signaling Pathway [imrpress.com]
- 11. researchgate.net [researchgate.net]
- 12. This compound, a natural mitochondrial complex I inhibitor, causes tau pathology in cultured neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]
- 14. Assay of cytosolic levels of reactive oxygen species using DCFDA-AM with internal calibration using H2O2 [help.imageanalyst.net]
- 15. doc.abcam.com [doc.abcam.com]
- 16. A Simple Microplate Assay for Reactive Oxygen Species Generation and Rapid Cellular Protein Normalization - PMC [pmc.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
- 18. MPP+-induced cytotoxicity in neuroblastoma cells: Antagonism and reversal by guanosine - PMC [pmc.ncbi.nlm.nih.gov]
- 19. tandfonline.com [tandfonline.com]
- 20. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 21. mpbio.com [mpbio.com]
- 22. biogot.com [biogot.com]
- 23. sigmaaldrich.com [sigmaaldrich.com]
- 24. abcam.com [abcam.com]
A Comparative Guide to the Cross-Validation of Analytical Methods for Annonacin Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of three widely used analytical methods for the quantification of Annonacin, a neurotoxic acetogenin found in various Annonaceae species. The selection of an appropriate analytical method is critical for accurate quantification in research, quality control, and drug development. This document outlines the performance characteristics of High-Performance Liquid Chromatography with UV detection (HPLC-UV), Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), and Proton Quantitative Nuclear Magnetic Resonance (¹H qNMR), supported by experimental data and detailed protocols.
Data Presentation: A Comparative Overview
The performance of each analytical method is summarized in the table below, providing a clear comparison of their key validation parameters.
| Parameter | HPLC-UV | UPLC-MS/MS | ¹H qNMR |
| Limit of Detection (LOD) | Not explicitly found for this compound | - | 0.5 mM |
| Limit of Quantification (LOQ) | Not explicitly found for this compound | 0.25 ng/mL[1] | 2.5 mM[2] |
| Linearity Range | Good correlation for related acetogenins (2.3-13.8 µg)[3] | 0.25-10 ng/mL and 10-100 ng/mL[1] | - |
| Precision (RSD) | Intra-day: 0.99-2.56% Inter-day: 1.93-3.65% (for related acetogenins)[3][4] | < 10%[1] | - |
| Accuracy (Recovery) | 95.16-105.01% (for related acetogenins)[3][4] | Within ±10%[1] | Acceptable[2] |
| Selectivity | Moderate | High | High |
| Instrumentation Cost | Low to Moderate | High | High |
| Sample Throughput | High | High | Low to Moderate |
Experimental Workflows and Logical Relationships
The following diagram illustrates a logical workflow for the cross-validation of the different analytical methods for this compound quantification.
References
- 1. Method development for quantification of the environmental neurotoxin this compound in Rat plasma by UPLC-MS/MS and application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. westmont.edu [westmont.edu]
- 3. researchgate.net [researchgate.net]
- 4. HPLC Method for the Simultaneous Determination of Ten Annonaceous Acetogenins after Supercritical Fluid CO2 Extraction - PMC [pmc.ncbi.nlm.nih.gov]
Annonacin's Cytotoxic Profile: A Comparative Analysis in Cancerous and Non-Cancerous Cells
For Immediate Release
A comprehensive review of existing literature reveals a significant differential in the cytotoxic effects of Annonacin, a naturally occurring acetogenin, between cancerous and non-cancerous cell lines. This guide synthesizes key findings on this compound's bioactivity, offering researchers, scientists, and drug development professionals a comparative overview supported by experimental data. This compound demonstrates potent cytotoxic activity against a range of cancer cell types while exhibiting comparatively lower toxicity towards normal, non-cancerous cells, suggesting a potential therapeutic window for this compound.
The primary mechanism of this compound-induced cell death is the induction of apoptosis, a form of programmed cell death crucial for tissue homeostasis. This is often mediated through the activation of key executioner enzymes like caspase-3 and the modulation of pro-apoptotic proteins such as Bax.[1] Furthermore, a significant body of evidence points to the inhibition of the Extracellular Signal-regulated Kinase (ERK) signaling pathway as a critical component of this compound's anti-cancer activity.[2]
Quantitative Analysis of Cytotoxicity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cancerous and non-cancerous cell lines, as reported in multiple studies. A lower IC50 value indicates a higher cytotoxic potency.
| Cell Line | Cell Type | Cancer Type | IC50 Value | Reference |
| ECC-1 | Human Endometrial Adenocarcinoma | Endometrial Cancer | 4.62 - 4.75 µg/mL | [2] |
| HEC-1A | Human Endometrial Adenocarcinoma | Endometrial Cancer | 4.62 - 4.75 µg/mL | [2] |
| EC6-ept | Primary Human Endometrial Cancer | Endometrial Cancer | 4.92 µg/mL | [2] |
| EC14-ept | Primary Human Endometrial Cancer | Endometrial Cancer | 4.81 µg/mL | [2] |
| MCF-7 | Human Breast Adenocarcinoma | Breast Cancer | 0.31 µM | [3] |
| T24 | Human Bladder Carcinoma | Bladder Cancer | Not explicitly stated, but cytotoxic effects observed | [2] |
| A-549 | Human Lung Carcinoma | Lung Cancer | IC50 of an extract containing this compound was 32-40 µg/mL | [2] |
| K-562 | Human Chronic Myelogenous Leukemia | Leukemia | IC50 of an extract containing this compound was 32-40 µg/mL | [2] |
| HeLa | Human Cervical Adenocarcinoma | Cervical Cancer | IC50 of an extract containing this compound was 32-40 µg/mL | [2] |
| MDA-MB-231 | Human Breast Adenocarcinoma | Breast Cancer | Not explicitly stated, but cytotoxic effects observed | [4] |
| 4T1 | Mouse Mammary Carcinoma | Breast Cancer | 15 µg/mL | [5] |
| MCF10A | Human Mammary Epithelial | Non-cancerous | 81.1 ± 2.28 µg/mL | [4] |
| HEK-293 | Human Embryonic Kidney | Non-cancerous | Over 87% cell survival at concentrations effective against cancer cells | [6] |
| Primary Rat Cortical Neurons | Rat Neurons | Non-cancerous | 50% cell death at 30.07 µg/mL |
Experimental Protocols
The cytotoxic effects of this compound are typically evaluated using a panel of standard in vitro assays. The methodologies outlined below are commonly cited in the referenced literature.
Cell Viability and Cytotoxicity Assays
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is widely used to assess cell metabolic activity as an indicator of cell viability.
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of this compound or a vehicle control for a specified period (e.g., 24, 48, or 72 hours).
-
Following treatment, the MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
The formazan crystals are solubilized with a solvent (e.g., DMSO).
-
The absorbance of the resulting solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).
-
Cell viability is expressed as a percentage of the vehicle-treated control, and IC50 values are calculated from dose-response curves.
-
Apoptosis Assays
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cells are treated with this compound as described above.
-
Both adherent and floating cells are collected and washed with a binding buffer.
-
Cells are then incubated with Annexin V conjugated to a fluorescent dye (e.g., FITC) and PI.
-
Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells.
-
PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, characteristic of late apoptotic and necrotic cells.
-
The stained cells are analyzed by flow cytometry to quantify the different cell populations.
-
-
Caspase-3 Activity Assay: This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.
-
Cell lysates are prepared from this compound-treated and control cells.
-
The lysate is incubated with a caspase-3 substrate conjugated to a colorimetric or fluorometric reporter.
-
Cleavage of the substrate by active caspase-3 releases the reporter, which can be quantified by measuring absorbance or fluorescence.
-
Western Blotting for Signaling Pathway Analysis
-
Western Blotting: This technique is used to detect and quantify specific proteins involved in signaling pathways.
-
Cells are treated with this compound, and whole-cell lysates are prepared.
-
Protein concentrations are determined using a protein assay (e.g., BCA assay).
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF or nitrocellulose).
-
The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the proteins of interest (e.g., total ERK, phosphorylated ERK, caspase-3, Bax, and a loading control like β-actin).
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
The protein bands are visualized using a chemiluminescent substrate and an imaging system.
-
Signaling Pathways and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the key signaling pathway affected by this compound and a typical experimental workflow for assessing its cytotoxicity.
Caption: this compound's mechanism of action.
Caption: Experimental workflow.
References
- 1. Selective Acetogenins and Their Potential as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Exerts Antitumor Activity through Induction of Apoptosis and Extracellular Signal-regulated Kinase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound induces cell cycle-dependent growth arrest and apoptosis in estrogen receptor-α-related pathways in MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | In silico studies on cytotoxicity and antitumoral activity of acetogenins from Annona muricata L [frontiersin.org]
- 5. This compound induces apoptosis and modulates programmed death-ligand 1 and interferon-gamma expression in triple-negative breast cancer: Integrated in silico and in vitro analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Unraveling Annonacin-Induced Tau Pathology: A Comparative Guide to Key Experimental Findings
For researchers, scientists, and drug development professionals, understanding the mechanisms of tau pathology is paramount in the quest for effective neurodegenerative disease therapies. Annonacin, a neurotoxin found in the Annonaceae family of plants, has been identified as a potent inducer of tau pathology, providing a valuable experimental model. This guide provides a comparative overview of key studies investigating this compound's effects, detailing the experimental protocols and summarizing the quantitative data to facilitate independent replication and further research.
A significant body of research has established a link between this compound and the development of tauopathies, a class of neurodegenerative disorders characterized by the aggregation of the tau protein.[1][2][3] The primary mechanism of this compound's neurotoxicity lies in its role as a potent inhibitor of mitochondrial complex I, a critical component of the electron transport chain.[1][2][4] This inhibition leads to a cascade of downstream effects, culminating in the hyperphosphorylation and redistribution of tau, hallmarks of neurodegenerative conditions like Alzheimer's disease and Progressive Supranuclear Palsy (PSP).[3][5]
Comparative Analysis of Experimental Data
The following tables summarize the quantitative findings from pivotal studies on this compound-induced tau pathology. These studies have utilized both in vitro and in vivo models to elucidate the toxin's effects on neuronal cells and tau protein dynamics.
| Study | Model System | This compound Concentration | Key Quantitative Findings | Citation |
| Escobar-Khondiker et al. (2007) | Primary rat striatal neurons | 25 nM - 75 nM | - Concentration-dependent decrease in ATP levels. - Significant increase in the number of neurons with somatic redistribution of tau at concentrations >25 nM. - Neuronal cell loss starting at 50 nM. - 75 nM this compound led to a significant decrease in tau mRNA levels. | [1][2] |
| Hoffrichter et al. (2014) | R406W-tau transgenic mice | Chronic administration | - Increased number of neurons with phosphorylated tau in the somatodendritic compartment in R406W(+/+) mice. - Increased total tau protein levels without an increase in tau mRNA. - Reduced proteasomal activity in R406W(+/+) mice. - Increased levels of tau kinases, notably a significant increase in the p25/p35 ratio (activator of Cdk5). | [3][6] |
| Potts et al. (2012) | Primary rat cortical neurons | 30.07 µg/ml (LC50) | - Reduced relative viability of cortical neurons by 50% after 48 hours. - Decrease in microtubule-associated protein 2 (MAP2) and tau immunoreactivity. - Decreased overall tau expression observed via Western blot. | [7][8] |
Detailed Experimental Protocols
To aid in the replication and extension of these findings, detailed methodologies from the cited studies are provided below.
-
Cell Type: Primary striatal neurons from embryonic rats.[2]
-
Culture Conditions: Neurons were cultured for a specified period before treatment.[2]
-
This compound Preparation: this compound was dissolved in a suitable solvent and added to the culture medium at final concentrations ranging from 25 nM to 75 nM.[2]
-
Treatment Duration: Cells were incubated with this compound for 48 hours.[2]
-
Outcome Measures: Following treatment, cells were analyzed for ATP levels, cell viability, and tau protein distribution using immunocytochemistry and Western blotting.[2]
-
Animal Model: R406W-tau transgenic mice, which express a mutant form of human tau associated with familial tauopathy.[3][6]
-
This compound Administration: this compound was administered to the mice over a prolonged period to model chronic exposure.[3][6]
-
Tissue Analysis: Brain tissue from the mice was collected and analyzed for levels of total and phosphorylated tau, tau mRNA, proteasomal activity, and the abundance of specific tau kinases using techniques such as immunohistochemistry and Western blotting.[3][6]
-
Fixation: Cells or tissue sections were fixed with an appropriate fixative (e.g., paraformaldehyde).[2][7]
-
Permeabilization: Cell membranes were permeabilized to allow antibody entry.[2]
-
Blocking: Non-specific antibody binding sites were blocked.[2]
-
Primary Antibody Incubation: Samples were incubated with a primary antibody specific for total tau or a phosphorylated form of tau (e.g., AT8, pS396/pS404).[2][9]
-
Secondary Antibody Incubation: A fluorescently labeled secondary antibody that binds to the primary antibody was used for visualization.[2]
-
Imaging: Samples were visualized using fluorescence microscopy to determine the subcellular localization of tau.[2]
-
Protein Extraction: Proteins were extracted from cell lysates or brain tissue homogenates.[6][7]
-
Protein Quantification: The total protein concentration was determined to ensure equal loading.[6]
-
Electrophoresis: Protein samples were separated by size using SDS-PAGE.[6][7]
-
Transfer: Proteins were transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).[6][7]
-
Blocking: The membrane was blocked to prevent non-specific antibody binding.[6]
-
Antibody Incubation: The membrane was incubated with primary antibodies against total tau, phosphorylated tau, or other proteins of interest, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.[6][7]
-
Detection: The signal was detected using a chemiluminescent substrate and imaged. The band intensities were quantified to determine relative protein levels.[6][7]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the proposed signaling pathway of this compound-induced tau pathology and a general experimental workflow for its investigation.
References
- 1. This compound, a natural mitochondrial complex I inhibitor, causes tau pathology in cultured neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a Natural Mitochondrial Complex I Inhibitor, Causes Tau Pathology in Cultured Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a natural lipophilic mitochondrial complex I inhibitor, increases phosphorylation of tau in the brain of FTDP-17 transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. austinpublishinggroup.com [austinpublishinggroup.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. "this compound in Asimina triloba fruit : implications for neurotoxicity." by Lisa Fryman Potts [ir.library.louisville.edu]
- 8. ir.library.louisville.edu [ir.library.louisville.edu]
- 9. Oral (−)-Epicatechin Inhibits Progressive Tau Pathology in rTg4510 Mice Independent of Direct Actions at GSK3β - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Annonacin and Other Environmental Neurotoxins
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of the environmental neurotoxin Annonacin with other well-characterized neurotoxic agents: Rotenone, MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), Paraquat, and BMAA (β-N-methylamino-L-alanine). The following sections detail their mechanisms of action, present quantitative toxicological data, outline relevant experimental protocols, and visualize the signaling pathways involved in their neurotoxicity.
Executive Summary
Environmental neurotoxins are a significant concern for public health, with exposure linked to an increased risk of neurodegenerative diseases. This compound, a potent acetogenin found in plants of the Annonaceae family, has garnered attention for its association with atypical Parkinsonism.[1] This guide provides an objective comparison of this compound with other key environmental neurotoxins to aid researchers in understanding their relative potencies, mechanisms, and experimental models.
Data Presentation: Quantitative Comparison of Neurotoxicity
The following tables summarize key quantitative data for each neurotoxin, providing a basis for comparing their potency and effects.
| Neurotoxin | Target/Assay | Value | Species/Cell Line | Reference |
| This compound | EC50 (Dopaminergic Neuron Death, 24h) | 0.018 µM | Rat Mesencephalic Culture | [2] |
| LC50 (Dopaminergic Neuron Death) | 0.018 µM | In vitro | [3] | |
| IC50 (Cortical Neuron Viability, 48h) | 30.07 µg/mL | Rat Primary Cortical Neurons | [4][5] | |
| Brain Concentration (after 0.5 mg/kg IV in rats) | Quantifiable | Rat | [6] | |
| Rotenone | EC50 (Dopaminergic Neuron Death, 24h) | 0.034 µM | Rat Mesencephalic Culture | [2] |
| IC50 (HeLa Cell Proliferation) | 0.2 ± 0.1 µM | Human HeLa Cells | ||
| IC50 (MCF-7 Cell Proliferation) | 0.4 ± 0.1 µM | Human MCF-7 Cells | ||
| MPP+ (active metabolite of MPTP) | EC50 (Dopaminergic Neuron Death, 24h) | 1.9 µM | Rat Mesencephalic Culture | [2] |
| Paraquat | LD50 (Oral) | 120 mg/kg | Mouse | [7] |
| LD50 (Oral) | 57 mg/kg | Rat | [7] | |
| Lethal Dose (Oral, Adult Human) | 35 mg/kg | Human | [8] | |
| BMAA | Neurotoxic Concentration (in vitro) | >10 µM | Cortical Cultures | [9] |
| Concentration in postmortem brain tissue (ALS/AD) | Quantifiable | Human | [10] |
Mechanisms of Neurotoxicity: A Comparative Overview
While these neurotoxins can all lead to neuronal death, their mechanisms of action have distinct features.
This compound and Rotenone are both potent inhibitors of mitochondrial complex I (NADH:ubiquinone oxidoreductase) .[1][11] This inhibition disrupts the electron transport chain, leading to a severe depletion of cellular ATP and the generation of reactive oxygen species (ROS), ultimately triggering apoptotic pathways.[1][11] this compound is reported to be approximately 1000 times more toxic to cultured mesencephalic neurons than MPP+.[12] Beyond mitochondrial inhibition, Rotenone also disrupts microtubule assembly, which impairs axonal transport and contributes to its neurotoxicity.
MPTP itself is not toxic but is metabolized in the brain by monoamine oxidase B (MAO-B) in glial cells to the active toxicant MPP+ (1-methyl-4-phenylpyridinium) .[13][14] MPP+ is then selectively taken up by dopaminergic neurons via the dopamine transporter (DAT).[15] Inside the neuron, MPP+ inhibits mitochondrial complex I, leading to ATP depletion and oxidative stress.[13] A key downstream event is the activation of poly(ADP-ribose) polymerase (PARP), which further depletes cellular energy stores and contributes to cell death.[14]
Paraquat , a widely used herbicide, induces neurotoxicity primarily through the generation of oxidative stress . It can undergo redox cycling, producing superoxide radicals. This process is exacerbated by the activation of NADPH oxidase.[16] While Paraquat has a structural similarity to MPP+, its transport into dopaminergic neurons is more complex and may involve the dopamine transporter (DAT) and organic cation transporter 3 (OCT3).[16] Unlike this compound and Rotenone, Paraquat is a weak inhibitor of mitochondrial complex I.[17]
BMAA acts as an excitotoxin , primarily by activating glutamate receptors, particularly the NMDA receptor .[18][19][20] This leads to an excessive influx of calcium ions (Ca2+), triggering a cascade of neurotoxic events including mitochondrial dysfunction, oxidative stress, and activation of apoptotic pathways.[18][19][20] Some studies suggest that BMAA can also be misincorporated into proteins, leading to protein misfolding and aggregation, contributing to chronic neurotoxicity.[21]
Experimental Protocols
This section provides an overview of key experimental protocols used to assess the neurotoxicity of these compounds.
Assessment of Mitochondrial Complex I Activity
-
Principle: This assay measures the activity of NADH dehydrogenase, the enzymatic component of complex I. The enzyme is immunocaptured in a microplate well, and its activity is determined by monitoring the oxidation of NADH to NAD+, which is coupled to the reduction of a colorimetric dye.[22][23][24]
-
Protocol Outline:
-
Isolate mitochondria from cell or tissue samples.
-
Determine the protein concentration of the mitochondrial fraction.
-
Load the mitochondrial samples into the antibody-coated microplate and incubate to allow for immunocapture of the complex I enzyme.
-
Add the assay solution containing NADH and the dye.
-
Measure the change in absorbance over time at the appropriate wavelength using a microplate reader. The rate of change is proportional to the complex I activity.[24]
-
Specific activity is determined by subtracting the activity measured in the presence of a complex I inhibitor like rotenone.[24]
-
Measurement of Cell Viability (MTT Assay)
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product.[25][26]
-
Protocol Outline:
-
Plate neuronal cells in a multi-well plate and treat with the desired concentrations of the neurotoxin for a specified duration.
-
Add MTT solution to each well and incubate for a few hours to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals using a solubilization solution (e.g., DMSO or SDS).
-
Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the absorbance of untreated control cells.[27]
-
Detection of Intracellular Reactive Oxygen Species (ROS)
-
Principle: The 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) assay is a common method for detecting intracellular ROS. Cell-permeable DCFH-DA is deacetylated by intracellular esterases to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[28][29][30]
-
Protocol Outline:
-
Culture neuronal cells and treat them with the neurotoxin.
-
Load the cells with DCFH-DA by incubating them in a medium containing the probe.
-
Wash the cells to remove excess probe.
-
Measure the fluorescence intensity using a fluorescence microplate reader, fluorescence microscope, or flow cytometer at an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.[28]
-
An increase in fluorescence intensity indicates an increase in intracellular ROS levels.
-
Signaling Pathways and Visualizations
The following diagrams, created using the DOT language, illustrate the key signaling pathways implicated in the neurotoxicity of each compound.
This compound-Induced Neurotoxicity
Caption: this compound inhibits Complex I, leading to ATP depletion, ROS, and tau pathology.
Rotenone-Induced Neurotoxicity
Caption: Rotenone inhibits Complex I and microtubules, activating JNK/p38 and apoptosis.
MPTP/MPP+-Induced Neurotoxicity
Caption: MPTP is metabolized to MPP+, which enters neurons via DAT to inhibit Complex I.
Paraquat-Induced Neurotoxicity
Caption: Paraquat induces oxidative stress via redox cycling and NADPH oxidase activation.
BMAA-Induced Neurotoxicity
Caption: BMAA activates NMDA receptors, leading to Ca2+ influx and excitotoxicity.
Conclusion
This compound stands out as a particularly potent neurotoxin, with in vitro toxicity to dopaminergic neurons comparable to Rotenone and significantly greater than MPP+. Its primary mechanism of action, the inhibition of mitochondrial complex I, is a critical pathway in several neurodegenerative models. Understanding the comparative toxicology and mechanistic nuances of these environmental neurotoxins is crucial for risk assessment, the development of therapeutic strategies, and for advancing our knowledge of the environmental contributors to neurodegenerative diseases. This guide provides a foundational resource for researchers to build upon in their efforts to address these complex challenges.
References
- 1. researchgate.net [researchgate.net]
- 2. The mitochondrial complex I inhibitor this compound is toxic to mesencephalic dopaminergic neurons by impairment of energy metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. ir.library.louisville.edu [ir.library.louisville.edu]
- 5. c-Jun N-terminal kinase 3 (JNK3) Mediates Paraquat- and Rotenone-Induced Dopaminergic Neuron Death - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantification of the environmental neurotoxin this compound in Rat brain by UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Paraquat - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. β-N-methylamino-L-alanine enhances neurotoxicity through multiple mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cyanobacterial neurotoxin BMAA in ALS and Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. austinpublishinggroup.com [austinpublishinggroup.com]
- 12. This compound, a Natural Mitochondrial Complex I Inhibitor, Causes Tau Pathology in Cultured Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mechanism of the neurotoxicity of MPTP. An update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. MPTP Mouse Models of Parkinson’s Disease: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. academic.oup.com [academic.oup.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Excitotoxic potential of the cyanotoxin β-methyl-amino-L-alanine (BMAA) in primary human neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Evaluation of cyanotoxin L-BMAA effect on α-synuclein and TDP43 proteinopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 22. merckmillipore.com [merckmillipore.com]
- 23. Mitochondrial complex I activity assay [bio-protocol.org]
- 24. assaygenie.com [assaygenie.com]
- 25. Assessment of cell viability in primary neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. MTT (Assay protocol [protocols.io]
- 27. 4.1.5. Cell Viability Assessment—MTT Assay [bio-protocol.org]
- 28. Measurement of Reactive Oxygen and Nitrogen Species in Living Cells Using the Probe 2',7'-Dichlorodihydrofluorescein - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Generating and Detecting Reactive Oxygen Species—Section 18.2 | Thermo Fisher Scientific - US [thermofisher.com]
- 30. Identification of ROS Using Oxidized DCFDA and Flow-Cytometry | Springer Nature Experiments [experiments.springernature.com]
Validating Biomarkers for Annonacin Exposure and Neurotoxicity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Annonacin, a potent neurotoxin found in the fruits and seeds of Annonaceae family plants, has been linked to atypical Parkinsonism. Its primary mechanism of neurotoxicity involves the inhibition of mitochondrial complex I, leading to a cascade of cellular events that culminate in neuronal death. Validating reliable biomarkers for this compound exposure and its subsequent neurotoxic effects is crucial for both research and the development of potential therapeutic interventions. This guide provides a comparative overview of key biomarkers, the experimental data supporting them, and detailed protocols for their validation.
Comparative Analysis of Neurotoxicity Biomarkers
The validation of biomarkers for this compound-induced neurotoxicity often involves a multi-faceted approach, assessing direct exposure, cellular dysfunction, and downstream pathological changes. Below is a comparison of key biomarkers, including those used for other mitochondrial complex I inhibitors like Rotenone and MPP+ for context.
Table 1: Quantitative Biomarkers for this compound and Comparative Neurotoxins
| Biomarker Category | Biomarker | This compound | Rotenone | MPP+ | Analytical Method(s) | Key Findings & Citations |
| Direct Exposure | This compound Concentration | Yes | N/A | N/A | UPLC-MS/MS | Detectable in rat plasma and brain, demonstrating blood-brain barrier penetration.[1][2] |
| Rotenone Concentration | N/A | Yes | N/A | LC-MS/MS | Quantifiable in human serum and postmortem specimens.[2][3] | |
| MPP+ Concentration | N/A | N/A | Yes | LC-MS/MS | Measurable in discrete murine brain regions.[4] | |
| Mitochondrial Dysfunction | ATP Levels | Decreased | Decreased | Decreased | Luciferase-based assays | This compound significantly reduces intracellular ATP levels in a concentration-dependent manner.[3][5][6][7] |
| Oxidative Stress | Reactive Oxygen Species (ROS) | Increased | Increased | Increased | Fluorescent probes (e.g., DCF) | This compound exposure leads to a significant increase in ROS production.[8][9] |
| 8-hydroxy-2'-deoxyguanosine (8-OHdG) | Increased | Not Reported | Not Reported | Immunocytochemistry | This compound induces mitochondrial oxidative DNA damage.[8] | |
| Malondialdehyde (MDA) | Not Reported | Increased | Not Reported | Colorimetric assays | A marker of lipid peroxidation, elevated by Rotenone.[10] | |
| Reduced Glutathione (GSH) | Not Reported | Decreased | Not Reported | Colorimetric assays | Rotenone depletes cellular antioxidant defenses.[11] | |
| Neuronal Damage & Death | Neuronal Cell Viability | Decreased | Decreased | Decreased | MTT assay, Trypan blue exclusion | This compound is highly toxic to dopaminergic neurons with an EC50 of 0.018 µM.[4] |
| Neurite Length | Decreased | Decreased | Not Reported | Immunocytochemistry (β-III-tubulin) | A sensitive indicator of neuronal health, adversely affected by Rotenone.[11] | |
| Pathological Protein Alterations | Phosphorylated Tau (p-Tau) | Increased & Redistributed | Not Reported | Not Reported | Immunocytochemistry, Western Blot | This compound causes a redistribution of tau from axons to the cell body and increases phosphorylation.[3][5][12] |
| Dopamine (DA) Levels | Not Reported | Not Reported | Decreased | HPLC with electrochemical detection | MPP+ leads to a significant depletion of striatal dopamine.[4][13] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of this compound neurotoxicity and the process of biomarker validation, the following diagrams are provided.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are protocols for key experiments cited in the validation of this compound neurotoxicity biomarkers.
Quantification of this compound in Biological Samples by UPLC-MS/MS
This method is adapted from studies quantifying this compound in rat brain and plasma.[1][2]
-
Sample Preparation (Rat Brain):
-
Homogenize brain tissue in a suitable buffer.
-
Perform protein precipitation using a solvent like acetonitrile.
-
Centrifuge to pellet the precipitated proteins.
-
Collect the supernatant for analysis.
-
-
Sample Preparation (Rat Plasma):
-
Perform a liquid-liquid extraction of the plasma sample using a solvent such as ethyl acetate.
-
Evaporate the organic layer to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
-
UPLC-MS/MS Analysis:
-
Chromatography: Utilize a C18 reverse-phase column with a gradient elution of mobile phases (e.g., water with formic acid and acetonitrile with formic acid).
-
Mass Spectrometry: Employ a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode.
-
Detection: Use Selected Reaction Monitoring (SRM) to monitor specific precursor-to-product ion transitions for this compound and an internal standard.
-
Assessment of Neuronal Viability (MTT Assay)
This protocol is a standard method for assessing cell viability based on mitochondrial activity.
-
Cell Culture: Plate primary neurons or neuronal cell lines at an appropriate density in a 96-well plate.
-
Treatment: Expose the cells to varying concentrations of this compound for a specified duration (e.g., 24 or 48 hours).
-
MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals.
-
Quantification: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Measurement of Intracellular ATP Levels
This assay quantifies cellular energy status, a direct indicator of mitochondrial function.
-
Cell Culture and Treatment: Culture and treat cells with this compound as described for the MTT assay.
-
Cell Lysis: Lyse the cells using a buffer that stabilizes ATP.
-
Luciferase Reaction: Add a luciferin-luciferase reagent to the cell lysate. In the presence of ATP, luciferase catalyzes the oxidation of luciferin, producing light.
-
Luminescence Measurement: Measure the luminescence using a luminometer. The light intensity is directly proportional to the ATP concentration.
-
Normalization: Normalize the ATP levels to the total protein concentration in each sample.
Immunocytochemistry for Phosphorylated Tau
This technique visualizes the localization and expression of specific proteins within cells.[5]
-
Cell Culture and Treatment: Grow cells on coverslips and treat with this compound.
-
Fixation and Permeabilization: Fix the cells with a solution like 4% paraformaldehyde, followed by permeabilization with a detergent (e.g., Triton X-100).
-
Blocking: Incubate the cells in a blocking solution (e.g., normal goat serum in PBS) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody specific for phosphorylated Tau (e.g., AT8, PHF-1).
-
Secondary Antibody Incubation: Wash the cells and incubate with a fluorescently labeled secondary antibody that binds to the primary antibody.
-
Counterstaining and Mounting: Counterstain the cell nuclei with a DNA-binding dye (e.g., DAPI) and mount the coverslips on microscope slides.
-
Imaging: Visualize and capture images using a fluorescence microscope. Analyze the images to assess the intensity and subcellular localization of the phosphorylated Tau signal.
Conclusion
The validation of biomarkers for this compound exposure and neurotoxicity relies on a combination of analytical techniques to directly measure the toxin and a suite of cell-based assays to quantify its downstream effects on mitochondrial function, oxidative stress, neuronal viability, and protein pathology. The presented data and protocols provide a framework for researchers to objectively assess these biomarkers. The comparison with other mitochondrial complex I inhibitors highlights both common and potentially unique mechanisms of neurodegeneration, offering valuable insights for the development of targeted diagnostics and therapeutics.
References
- 1. Neurotoxicity and underlying cellular changes of 21 mitochondrial respiratory chain inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rotenone Analysis by Liquid Chromatography-Tandem Mass Spectrometry with Information-Dependent Acquisition in a Fatal Case of Rotenone Poisoning with a Commercial Organic Insecticide Being Sold in Korea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Liquid chromatographic–electrospray mass spectrometric determination of 1-methyl-4-phenylpyridine (MPP+) in discrete regions of murine brain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. atsdr.cdc.gov [atsdr.cdc.gov]
- 9. mdpi.com [mdpi.com]
- 10. Assessing the Neurotoxicity of a Sub-Optimal Dose of Rotenone in Zebrafish (Danio rerio) and the Possible Neuroactive Potential of Valproic Acid, Combination of Levodopa and Carbidopa, and Lactic Acid Bacteria Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 11. From the Cover: Manganese and Rotenone-Induced Oxidative Stress Signatures Differ in iPSC-Derived Human Dopamine Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Therapeutic assessment of a novel mitochondrial complex I inhibitor in in vitro and in vivo models of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Relevance of different striatal markers in assessment of the MPP+-induced dopaminergic nigrostriatal injury in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Molecular Response to Annonacin: A Comparative Analysis of Gene Expression Profiles
For Immediate Release
A Deep Dive into the Cellular Impact of a Potent Acetogenin
Researchers, scientists, and drug development professionals now have access to a comprehensive comparative analysis of the gene expression profiles induced by Annonacin, a potent neurotoxic acetogenin found in various Annonaceae species. This guide provides an objective look at the molecular mechanisms of this compound and contrasts its effects with other mitochondrial complex I inhibitors, supported by experimental data.
This compound, a naturally occurring polyketide, has garnered significant attention for its potent cytotoxic and neurotoxic properties. Its primary mechanism of action involves the inhibition of mitochondrial complex I (NADH:ubiquinone oxidoreductase), a critical enzyme in the electron transport chain. This disruption of cellular energy metabolism triggers a cascade of downstream events, profoundly impacting gene expression and cellular fate. This guide summarizes the known effects of this compound on gene and protein expression and compares them to the effects of other well-studied mitochondrial complex I inhibitors, rotenone and MPP+ (1-methyl-4-phenylpyridinium).
Comparative Effects on Gene and Protein Expression
The following table summarizes the observed changes in the expression of key genes and proteins in response to this compound and other mitochondrial complex I inhibitors. This data is compiled from various in vitro and in vivo studies.
| Gene/Protein | Effect of this compound | Effect of Rotenone | Effect of MPP+ | Cellular Process | References |
| AKT | Down-regulation | - | - | Cell Survival, Proliferation | [1] |
| ERK | Down-regulation | - | - | Cell Proliferation, Differentiation | [1] |
| p38 | Down-regulation | - | - | Stress Response, Apoptosis | [1] |
| mTOR | Down-regulation | - | - | Cell Growth, Proliferation | [1] |
| Src | Down-regulation | - | - | Cell Growth, Proliferation | [1] |
| PTEN | Up-regulation | - | - | Tumor Suppression | [1] |
| Bax | Up-regulation | - | - | Apoptosis | [2] |
| Caspase-3 | Activation | - | - | Apoptosis | [2] |
| p21 | Activation (p53-independent) | - | - | Cell Cycle Arrest (G1 phase) | [2] |
| Tau mRNA | Down-regulation (at high concentrations) | - | - | Neuronal Cytoskeleton | [3] |
| Cyclin D1 | Down-regulation | - | - | Cell Cycle Progression | [4] |
| MDR1 | Down-regulation | - | - | Multidrug Resistance | [5] |
| MRP1 | Down-regulation | - | - | Multidrug Resistance | [5] |
| Survivin | Down-regulation | - | - | Inhibition of Apoptosis | [5] |
| Bcl-2 | Down-regulation | - | - | Inhibition of Apoptosis | [5] |
| NF-κB | Down-regulation | - | - | Inflammation, Cell Survival | [5] |
Signaling Pathways Modulated by this compound
This compound's inhibition of mitochondrial complex I initiates a series of signaling events that can lead to either cell cycle arrest and apoptosis in cancer cells or neurodegeneration in neuronal cells. The diagrams below, generated using the DOT language, illustrate these key pathways.
Caption: this compound's effect on cancer cell signaling pathways.
Caption: this compound-induced neurotoxicity pathway.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summarized protocols for key experiments cited in the analysis of this compound's effects.
Cell Culture and this compound Treatment
-
Cell Lines:
-
This compound Preparation: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which is then diluted in the cell culture medium to the desired final concentration.
-
Treatment Conditions: Cells are incubated with this compound at various concentrations (ranging from nanomolar to micromolar) for specific time periods (e.g., 24, 48, 72 hours) depending on the experimental endpoint.
Gene and Protein Expression Analysis
-
Quantitative Real-Time PCR (qRT-PCR):
-
RNA Extraction: Total RNA is isolated from treated and control cells using a suitable kit (e.g., RNeasy Kit, Qiagen).
-
cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the extracted RNA using a reverse transcriptase enzyme.
-
PCR Amplification: The cDNA is then used as a template for PCR amplification with gene-specific primers and a fluorescent dye (e.g., SYBR Green).
-
Data Analysis: The relative expression of the target gene is calculated using the 2-ΔΔCt method, with a housekeeping gene (e.g., GAPDH, β-actin) used for normalization.
-
-
Western Blotting:
-
Protein Extraction: Cells are lysed in a buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: The protein concentration is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with primary antibodies specific to the target proteins, followed by incubation with horseradish peroxidase (HRP)-conjugated secondary antibodies.
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.
-
Comparative Analysis with Other Mitochondrial Complex I Inhibitors
While this compound's primary target is mitochondrial complex I, its effects on gene expression can be compared to other inhibitors of this complex, such as rotenone and MPP+, to understand both common and unique cellular responses.
-
Rotenone: Microarray analyses of rotenone-treated neurons have revealed significant changes in genes involved in mitochondrial dysfunction, calcium signaling, apoptosis, the ubiquitin-proteasome system, and autophagy.[7] In a zebrafish model, rotenone exposure led to the upregulation of genes associated with cytotoxic T lymphocytes, T cell receptor signaling, and microgliosis.[8]
-
MPP+: Transcriptome analysis of MPP+-treated cells has shown alterations in gene clusters related to various cellular processes.[9]
This compound is reported to be significantly more potent than MPP+ and as effective as rotenone in inducing dopaminergic neuron death.[6] Specifically, the effective concentration (EC50) for killing dopaminergic neurons after 24 hours was 0.018 µM for this compound, compared to 1.9 µM for MPP+ and 0.034 µM for rotenone.[6]
Experimental Workflow
The following diagram illustrates a typical experimental workflow for studying the effects of this compound on gene expression.
Caption: General workflow for this compound gene expression analysis.
This guide provides a foundational understanding of the molecular responses to this compound. Further high-throughput transcriptomic and proteomic studies are warranted to create a more comprehensive picture of the cellular perturbations induced by this potent natural compound and to identify potential therapeutic targets and strategies to mitigate its toxicity.
References
- 1. Selective Acetogenins and Their Potential as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a mono-tetrahydrofuran acetogenin, arrests cancer cells at the G1 phase and causes cytotoxicity in a Bax- and caspase-3-related pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a Natural Mitochondrial Complex I Inhibitor, Causes Tau Pathology in Cultured Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Selective Acetogenins and Their Potential as Anticancer Agents [frontiersin.org]
- 5. Annonaceous acetogenins reverses drug resistance of human hepatocellular carcinoma BEL-7402/5-FU and HepG2/ADM cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The mitochondrial complex I inhibitor this compound is toxic to mesencephalic dopaminergic neurons by impairment of energy metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Gene expression profiling of rotenone-mediated cortical neuronal death: evidence for inhibition of ubiquitin-proteasome system and autophagy-lysosomal pathway, and dysfunction of mitochondrial and calcium signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Microarray-based Analysis of Differential Gene Expression Profile in Rotenone-induced Parkinson's Disease Zebrafish Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Evaluating the Specificity of Annonacin for Mitochondrial Complex I: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Annonacin, a potent acetogenin, and its specificity as a mitochondrial complex I inhibitor. Its performance is evaluated against other well-known complex I inhibitors—Rotenone, Piericidin A, and Metformin—supported by experimental data to inform research and drug development decisions.
Executive Summary
This compound is a powerful inhibitor of mitochondrial complex I, demonstrating high potency, often in the nanomolar range. Its inhibitory action is comparable to that of Rotenone and Piericidin A, and significantly greater than that of Metformin. While its primary target is complex I of the electron transport chain, evidence suggests potential off-target effects, including interactions with ATPase pumps and induction of tau protein pathology, which warrant careful consideration in its experimental use and therapeutic development. This guide presents a detailed comparison of these inhibitors, experimental protocols for their evaluation, and visual representations of the involved pathways and workflows.
Comparative Inhibitory Potency
The inhibitory efficacy of this compound against mitochondrial complex I has been evaluated in various studies. The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and other complex I inhibitors. It is important to note that the experimental conditions, such as the source of mitochondria and the specific assay used, can influence the IC50 values.
| Inhibitor | IC50 Value | Cell Type/System | Reference |
| This compound | ~0.018 µM (LC50, dopaminergic neurons) | Primary rat mesencephalic neurons | [1] |
| Low nanomolar range | Bovine heart mitochondria | [2] | |
| Rotenone | 1.7 - 2.2 µM | Not specified | |
| 0.1 - 100 nM | Varies by system | [3] | |
| IC50 < 100 nM | Multiple human cell lines | [4] | |
| Piericidin A | ~2-fold less potent than this compound | Cell-free assay | [5] |
| IC50 = 0.020 µM | HCT-116 cells | [6] | |
| Metformin | 19 - 79 mM | Isolated Complex I or submitochondrial particles | [7] |
| ~20 mM | Isolated mitochondria | [8] | |
| 1.1 mM | Not specified | [9] |
Off-Target Effects and Specificity
While this compound is a potent complex I inhibitor, its specificity is a critical factor for its application. Research has indicated potential off-target activities:
-
ATPase Inhibition: this compound has been shown to act as an inhibitor of the sodium/potassium (Na+/K+) and sarcoplasmic reticulum (SERCA) ATPase pumps[4].
-
Tau Pathology: Several studies have linked this compound to the induction of tau pathology, specifically the hyperphosphorylation and aggregation of the tau protein in neurons[10][11]. This effect is a significant consideration, particularly in the context of neurodegenerative disease research.
-
Broad Cytotoxicity: Similar to Rotenone, this compound exhibits cytotoxicity against a range of cell types, not limited to those highly dependent on oxidative phosphorylation[12].
In comparison, Rotenone is also known for its broad toxicity[13], while Piericidin A is a potent neurotoxin[14]. Metformin, on the other hand, exhibits a much wider therapeutic window and its effects are generally considered more specific to metabolic pathways, although it can have off-target effects at higher concentrations[7][8].
Experimental Protocols
To aid in the independent evaluation of this compound and other inhibitors, detailed methodologies for key experiments are provided below.
Mitochondrial Complex I Activity Assay (Spectrophotometric)
This protocol is adapted from established methods for measuring the NADH:ubiquinone oxidoreductase activity of complex I[15][16][17].
Principle: The assay measures the decrease in absorbance at 340 nm resulting from the oxidation of NADH by complex I. The activity is determined as the rotenone-sensitive rate of NADH oxidation.
Materials:
-
Isolated mitochondria
-
Assay Buffer (e.g., 25 mM potassium phosphate, pH 7.2, 5 mM MgCl2)
-
NADH solution (10 mM)
-
Decylubiquinone (1 mM in DMSO)
-
Rotenone (1 mM in DMSO)
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Isolate mitochondria from the desired tissue or cell line using standard differential centrifugation methods.
-
Determine the protein concentration of the mitochondrial preparation (e.g., using a BCA assay).
-
In a microplate or cuvette, add the assay buffer.
-
Add the mitochondrial sample (e.g., 5-10 µg of protein).
-
To determine the rotenone-insensitive activity, add rotenone to a final concentration of 2 µM to a subset of wells and incubate for 5-10 minutes.
-
Add decylubiquinone to a final concentration of 100 µM.
-
Initiate the reaction by adding NADH to a final concentration of 200 µM.
-
Immediately measure the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 5-10 minutes).
-
Calculate the rate of NADH oxidation (nmol/min/mg protein). The specific complex I activity is the difference between the total rate and the rotenone-insensitive rate.
Cell Viability Assay (MTT)
This protocol is a standard method for assessing cell viability based on mitochondrial metabolic activity[18][19][20].
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan is proportional to the number of viable cells.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader capable of measuring absorbance at ~570 nm
Procedure:
-
Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the inhibitor (e.g., this compound) and appropriate controls for the desired duration (e.g., 24, 48, or 72 hours).
-
After the treatment period, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Incubate the plate at 37°C for 3-4 hours, allowing the formazan crystals to form.
-
Remove the MTT-containing medium and add 100 µL of the solubilization solution to each well.
-
Incubate the plate for a further 15 minutes to 4 hours at 37°C with shaking to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Immunocytochemistry for Phosphorylated Tau
This protocol provides a general framework for the detection of phosphorylated tau in cultured cells, a key indicator of tau pathology[21][22][23][24][25].
Principle: Specific antibodies are used to detect the phosphorylated forms of the tau protein within fixed cells. Visualization is typically achieved using fluorescently labeled secondary antibodies.
Materials:
-
Cultured cells on coverslips
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization solution (e.g., 0.25% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% normal goat serum in PBS)
-
Primary antibody against phosphorylated tau (e.g., AT8, PHF-1)
-
Fluorescently labeled secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Culture cells on sterile coverslips in a multi-well plate.
-
Treat cells with the inhibitor of interest (e.g., this compound) for the desired time.
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Wash the cells with PBS.
-
Block non-specific antibody binding by incubating with blocking solution for 1 hour at room temperature.
-
Incubate the cells with the primary antibody against phosphorylated tau, diluted in blocking solution, overnight at 4°C.
-
Wash the cells extensively with PBS.
-
Incubate the cells with the fluorescently labeled secondary antibody, diluted in blocking solution, for 1 hour at room temperature in the dark.
-
Wash the cells with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash the cells with PBS.
-
Mount the coverslips onto microscope slides using mounting medium.
-
Visualize and capture images using a fluorescence microscope.
Visualizing the Process and Pathway
To better understand the experimental evaluation and the biological consequences of mitochondrial complex I inhibition, the following diagrams are provided.
Caption: Experimental workflow for evaluating mitochondrial complex I inhibitors.
Caption: Downstream effects of mitochondrial complex I inhibition.
Conclusion
This compound is a highly potent inhibitor of mitochondrial complex I, with an efficacy that rivals or exceeds that of other well-characterized inhibitors like Rotenone and Piericidin A. Its use in research, particularly in the field of neurodegeneration, requires careful consideration of its potential off-target effects, most notably the induction of tau pathology and inhibition of essential ion pumps. For applications demanding high specificity for complex I with minimal confounding factors, further investigation into this compound's broader pharmacological profile is recommended. The experimental protocols and comparative data presented in this guide offer a foundational resource for researchers to critically evaluate the suitability of this compound for their specific research questions and to design rigorous experiments for its study.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Binding of Natural Inhibitors to Respiratory Complex I - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Rotenone-Mediated Changes in Intracellular Coenzyme A Thioester Levels: Implications for Mitochondrial Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Piericidin A - Creative Biolabs [creative-biolabs.com]
- 7. Metformin-Induced Mitochondrial Complex I Inhibition: Facts, Uncertainties, and Consequences - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Role of Mitochondria in the Mechanism(s) of Action of Metformin [frontiersin.org]
- 9. Mitochondria-targeted metformins: anti-tumour and redox signalling mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. "this compound in Asimina triloba fruit : implications for neurotoxicity." by Lisa Fryman Potts [ir.library.louisville.edu]
- 11. ir.library.louisville.edu [ir.library.louisville.edu]
- 12. researchgate.net [researchgate.net]
- 13. Rotenone Susceptibility Phenotype in Olfactory Derived Patient Cells as a Model of Idiopathic Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Piericidin A | Complex I inhibitor | Probechem Biochemicals [probechem.com]
- 15. Spectrophotometric assay for complex I of the respiratory chain in tissue samples and cultured fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. assaygenie.com [assaygenie.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. MTT assay protocol | Abcam [abcam.com]
- 19. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - IN [thermofisher.com]
- 20. broadpharm.com [broadpharm.com]
- 21. Free floating immunofluorescence protocol on mouse brain sections for tau pathology [protocols.io]
- 22. Protocols for Monitoring the Development of Tau Pathology in Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. sigmaaldrich.com [sigmaaldrich.com]
- 25. Tau Phosphorylation and Aggregation in the Developing Human Brain - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal and Safe Handling of Annonacin in a Laboratory Setting
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the proper disposal and handling of Annonacin, a potent neurotoxin. Adherence to these procedures is essential for ensuring laboratory safety and environmental protection. This compound is a member of the acetogenin class of compounds and is a powerful inhibitor of mitochondrial complex I, necessitating careful management as a hazardous chemical.
Immediate Safety and Disposal Plan
The primary operational directive for the disposal of this compound is to treat it as hazardous chemical waste. It should be collected, clearly labeled, and disposed of through an approved waste disposal contractor. Always consult and adhere to your institution's Environmental Health and Safety (EHS) guidelines and local, state, and federal regulations.
Step-by-Step Disposal Protocol:
-
Personal Protective Equipment (PPE): Before handling this compound, wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.
-
Waste Segregation and Collection:
-
Solid Waste: Collect pure this compound, contaminated labware (e.g., pipette tips, microfuge tubes), and contaminated PPE in a dedicated, sealed, and clearly labeled hazardous waste container. The label should include "Hazardous Waste," "this compound," and the appropriate hazard symbols (e.g., toxic).
-
Liquid Waste: Solutions containing this compound should be collected in a sealed, leak-proof, and shatter-resistant container. The container must be compatible with the solvent used (e.g., DMSO, ethanol). Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS department. The container should be clearly labeled as "Hazardous Waste," "this compound," and should list the solvent and approximate concentration.
-
-
Storage of Waste: Store the hazardous waste container in a designated and secure Satellite Accumulation Area (SAA) until it is collected by a licensed waste disposal company. Ensure the container is closed at all times except when adding waste.
-
Disposal: Arrange for the pickup and disposal of the this compound waste through your institution's EHS department or a certified hazardous waste management company. Provide them with the Safety Data Sheet (SDS) for this compound.
Note: Under no circumstances should this compound or its solutions be disposed of down the drain or in regular trash. While some safety data sheets mention that very small quantities might be disposed of with household waste, this is generally not applicable to a laboratory setting and is superseded by the requirement to follow official regulations for chemical waste. This compound is classified as slightly hazardous to water, and release into the environment must be avoided.
This compound: Quantitative Data Summary
The following tables summarize key quantitative data regarding the toxicity and neurodegenerative effects of this compound.
| Parameter | Value | Cell Type/System | Reference |
| LC₅₀ | 0.018 µM | Dopaminergic Neurons (in vitro) | [1] |
| IC₅₀ | 54.8 nM | Mitochondrial Complex I | [2][3] |
| EC₅₀ | 134 nM (ATP Depletion) | Rats | [2][3] |
| EC₅₀ | 44.1 nM (Tau Pathologies) | Rats | [2][3] |
| EC₅₀ | 60.8 nM (Dopaminergic Cell Death) | Rats | [2][3] |
Table 1: In Vitro and In Vivo Toxicity of this compound.
| Parameter | Value | Conditions | Reference |
| Cₘₐₓ | 7.9 ± 1.5 ng/mL | After 10 mg/kg oral administration in rats | [4] |
| Tₘₐₓ | 0.25 h | After 10 mg/kg oral administration in rats | [4] |
| T₁/₂ | 4.8 ± 0.7 h | After 10 mg/kg oral administration in rats | [4] |
| Bioavailability | 3.2 ± 0.3% | In rats | [4] |
Table 2: Pharmacokinetic Parameters of this compound in Rats.
Experimental Protocols
Below are detailed methodologies for key experiments frequently conducted with this compound.
Primary Rat Cortical Neuron Culture
This protocol is for the isolation and culture of primary cortical neurons from embryonic rats, a common system for studying neurotoxicity.
-
Prepare Culture Plates:
-
Coat plates with a solution of 50 µg/mL Poly-D-Lysine and incubate for at least one hour at 37°C.
-
Wash the plates three times with sterile water and allow them to dry completely.
-
Further coat with 10 µg/mL Laminin solution for at least 2 hours at 37°C before use.
-
-
Tissue Dissection:
-
Euthanize a pregnant rat (embryonic day 18) according to approved animal care and use protocols.
-
Aseptically remove the embryos and place them in ice-cold Hank's Balanced Salt Solution (HBSS).
-
Dissect the cerebral cortices from the embryonic brains.
-
-
Cell Dissociation:
-
Mince the cortical tissue into small pieces.
-
Digest the tissue with a solution of 0.25% trypsin-EDTA for 15 minutes at 37°C.
-
Stop the digestion by adding an equal volume of culture medium containing 10% fetal bovine serum (FBS).
-
Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
-
Plating and Maintenance:
-
Determine cell viability and density using a hemocytometer and trypan blue exclusion.
-
Plate the cells onto the prepared culture dishes at a density of 1-2 x 10⁵ cells/cm².
-
Culture the neurons in Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin/streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
After 24 hours, replace half of the medium with fresh medium to remove cellular debris. Continue to replace half of the medium every 3-4 days.
-
Neurotoxicity Assessment using MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Plating: Plate primary cortical neurons in a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere and differentiate for at least 5 days in vitro.
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Serially dilute the this compound stock solution in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Remove the old medium from the cells and add 100 µL of the this compound-containing medium to each well. Include vehicle control wells (medium with DMSO only).
-
Incubate the plate for the desired exposure time (e.g., 24 or 48 hours) at 37°C and 5% CO₂.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.
-
-
Solubilization and Absorbance Reading:
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Mix thoroughly by gentle pipetting to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Western Blot Analysis of Tau Protein
This protocol is for the detection of changes in tau protein expression or phosphorylation, a key indicator of this compound-induced neurotoxicity.
-
Protein Extraction:
-
After treating cultured neurons with this compound, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) on a 10% or 12% gel.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against total tau or a specific phospho-tau epitope (e.g., AT8, PHF-1) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in the previous step.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities using image analysis software. Normalize the levels of tau or phospho-tau to a loading control protein such as β-actin or GAPDH.
-
Visualizations
This compound Waste Disposal Workflow.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. researchgate.net [researchgate.net]
- 3. Method development for quantification of the environmental neurotoxin this compound in Rat plasma by UPLC-MS/MS and application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchportal.ip-paris.fr [researchportal.ip-paris.fr]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
